molecular formula C6H7BrO4S B2379184 4-Bromobenzenesulfonic acid hydrate CAS No. 79326-93-5

4-Bromobenzenesulfonic acid hydrate

Cat. No.: B2379184
CAS No.: 79326-93-5
M. Wt: 255.08
InChI Key: JHULXEZFSDUIRI-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonic acid hydrate is a useful research compound. Its molecular formula is C6H7BrO4S and its molecular weight is 255.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULXEZFSDUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-93-5
Record name 4-Bromobenzenesulfonic acid monohydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-bromobenzenesulfonic acid hydrate, a compound of significant interest in chemical synthesis and pharmaceutical research. This document details its physical and chemical characteristics, including quantitative data, spectral analysis, reactivity, and stability. Furthermore, it explores its potential biological activity, particularly as a protein tyrosine phosphatase inhibitor. Detailed experimental protocols for key analytical procedures are provided to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonic acid that typically exists as a crystalline solid. Its properties are crucial for its application in synthesis and drug design.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₅BrO₃S·H₂O[1][2]
Molecular Weight 255.09 g/mol [1][2]
Melting Point 90-93 °C[3]
Density 1.846 g/cm³[4]
Water Solubility 492.9 g/L at 82.3 °C[4]
pKa (Predicted) -0.83 ± 0.50[4]
Appearance White to off-white or light brown crystalline powder[4][5]

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The integration of these signals would correspond to two protons each.

  • ¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons. The carbon atom attached to the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone[6]. The carbon attached to the sulfonic acid group will be deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the sulfonic acid and the water of hydration.

  • S=O stretch: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

  • C-S stretch: A band in the region of 700-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

  • C-Br stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Reactivity and Stability

Reactivity

Arylsulfonic acids, such as 4-bromobenzenesulfonic acid, are strong acids and exhibit reactivity characteristic of this functional group.

  • Acidity: The sulfonic acid group is highly acidic, comparable to sulfuric acid.

  • Desulfonation: The sulfonation of aromatic rings is a reversible reaction. Heating 4-bromobenzenesulfonic acid in the presence of a dilute acid can lead to protodesulfonation, resulting in the formation of bromobenzene[7].

  • Salt Formation: As a strong acid, it readily reacts with bases to form sulfonate salts.

Stability
  • Thermal Stability: Aromatic sulfonic acids can decompose at elevated temperatures. The decomposition temperature is influenced by the substituents on the aromatic ring. For some aromatic sulfonic acids, decomposition can occur in the range of 200-300 °C[8].

  • Hydrolytic Stability: While generally stable in water, prolonged heating in aqueous solutions, particularly under acidic conditions, can promote hydrolysis and desulfonation[7]. The compound should be stored in a dry, well-ventilated place at room temperature[4].

Biological Activity and Signaling Pathways

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in various diseases, making them attractive drug targets[9]. Small molecules containing sulfonic acid groups have been investigated as potential PTP inhibitors[10]. The structural similarity of the sulfonate group to the phosphate group allows it to interact with the active site of PTPs. While specific studies on 4-bromobenzenesulfonic acid as a PTP inhibitor are not extensively documented, its chemical structure suggests it could be a candidate for such activity.

The general mechanism of PTP inhibition by sulfonic acid-containing compounds may involve competitive binding at the enzyme's active site, preventing the natural substrate from binding.

PTP_Inhibition PTP Protein Tyrosine Phosphatase (PTP) Product Dephosphorylated Product PTP->Product Dephosphorylation Substrate Phosphorylated Substrate Substrate->PTP Inhibitor 4-Bromobenzenesulfonic Acid Hydrate Inhibitor->PTP Inhibition

Caption: Proposed inhibitory action on Protein Tyrosine Phosphatase.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

This protocol is a general procedure for the sulfonation of an aromatic substrate.

Materials:

  • 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)

  • Aromatic substrate (e.g., bromobenzene)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Round-bottomed flask (10 mL)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Short column for chromatography

Procedure:

  • To a 10 mL round-bottomed flask containing 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), add water (2 mmol, 0.036 g) and the aromatic substrate (2 mmol)[11].

  • Stir the reaction mixture at 50 °C for the required time[11].

  • Monitor the completion of the reaction using TLC[11].

  • Once the reaction is complete, add 10 mL of CH₂Cl₂ and stir the mixture for 2 minutes[11].

  • Remove the organic solvent[11].

  • Purify the product by short column chromatography[11].

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Reactants Combine [Dsim]Cl, water, and aromatic substrate Heating Heat and stir at 50 °C Reactants->Heating TLC Monitor reaction by TLC Heating->TLC Extraction Add CH₂Cl₂ and stir TLC->Extraction SolventRemoval Remove organic solvent Extraction->SolventRemoval Purification Purify by column chromatography SolventRemoval->Purification

Caption: General workflow for the synthesis of 4-bromobenzenesulfonic acid.

Determination of Melting Point

This is a general procedure using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Thermometer

Procedure:

  • Load a small amount of the dry, crystalline sample into a capillary tube to a height of 2-3 mm[12].

  • Pack the sample into the closed end of the tube by tapping it gently or by dropping it through a long glass tube[12].

  • Place the capillary tube into the heating block of the melting point apparatus[12].

  • Heat the sample at a medium rate to approximately 20 °C below the expected melting point (90-93 °C)[12].

  • Decrease the heating rate to about 1 °C per minute to allow for thermal equilibrium[12].

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[12].

  • Record the temperature at which the entire sample has completely melted (the end of the melting range)[12].

Determination of Solubility Class

This protocol helps to classify the compound based on its solubility in different solvents.

Materials:

  • This compound sample

  • Test tubes

  • Deionized water

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of water in portions, shaking vigorously after each addition. If soluble, proceed to test with litmus paper to determine its acidic or basic nature[13].

  • Ether Solubility: Test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether[13].

  • 5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound[13].

  • 5% NaHCO₃ Solubility: For compounds soluble in 5% NaOH, test their solubility in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strong acid[13].

  • 5% HCl Solubility: If the compound is insoluble in water and basic solutions, test its solubility in 0.75 mL of 5% HCl solution. Solubility indicates a basic compound[13].

  • Concentrated H₂SO₄ Solubility: For compounds insoluble in all the above, test their solubility in cold, concentrated H₂SO₄. Solubility suggests the presence of a neutral compound with a heteroatom[13].

Given that 4-bromobenzenesulfonic acid is a strong acid, it is expected to be soluble in water, 5% NaOH, and 5% NaHCO₃.

Conclusion

This compound is a versatile compound with well-defined chemical and physical properties. Its strong acidity, reactivity, and potential as a bioactive molecule make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a foundational understanding of its characteristics and offers detailed protocols to aid in its practical application and further investigation. Future research could focus on elucidating its specific biological targets and mechanisms of action, particularly in the context of PTP inhibition, to fully realize its therapeutic potential.

References

Technical Guide: 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromobenzenesulfonic acid hydrate, a versatile reagent in organic synthesis with applications in the development of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates its role in synthetic pathways.

Core Compound Data

4-Bromobenzenesulfonic acid is an organosulfur compound that is typically available in its hydrated form. Its properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₇BrO₄S
Molecular Weight 255.09 g/mol
CAS Number 79326-93-5
Appearance White to off-white crystalline powder
Melting Point 90-93 °C
Density 1.94 g/mL
Solubility Soluble in water and polar organic solvents

For the anhydrous form (CAS: 138-36-3), the molecular formula is C₆H₅BrO₃S with a molecular weight of 237.07 g/mol .[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

This protocol describes a general method for the sulfonation of bromobenzene using a reusable ionic liquid catalyst, promoting a greener chemical process.[2]

Materials:

  • Bromobenzene (aromatic substrate)

  • 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Short column for chromatography

Procedure:

  • To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g).

  • Add water (2 mmol, 0.036 g) and bromobenzene (2 mmol) to the flask.

  • The reaction mixture is stirred at 50 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of dichloromethane (CH₂Cl₂) and stir the mixture for 2 minutes.

  • The organic solvent is then removed under reduced pressure.

  • The resulting product is purified by short column chromatography to yield 4-bromobenzenesulfonic acid monohydrate.

Another method involves the reaction of 4-chlorobenzenesulfonic acid with copper bromide in a suitable solvent.

Analytical Quantification by UPLC-MS

This protocol provides a robust method for the analysis of benzenesulfonic acids and their esters, which can be adapted for 4-bromobenzenesulfonic acid. This is particularly relevant for monitoring potential genotoxic impurities in active pharmaceutical ingredients (APIs).[3]

Instrumentation:

  • Waters ACQUITY UPLC H-Class System

  • ACQUITY UPLC CSH C18 Column (1.7 µm, 2.1 mm x 50 mm)

  • ACQUITY UPLC PDA Detector

  • ACQUITY QDa Mass Detector

Reagents:

  • Solvent A: 5 mM ammonium acetate in water

  • Solvent B: Acetonitrile

  • Sample solvent: 50:50 water/methanol

Procedure:

  • Chromatographic Conditions:

    • Flow rate: 0.6 mL/min

    • Column temperature: 40 °C

    • Injection volume: 8.0 µL

    • UV detection: 220 nm

  • Gradient Elution:

    • Initial: 90% A, 10% B

    • 3.5 min: 10% A, 90% B

    • 4.0 min: 10% A, 90% B

    • 4.5 min: 90% A, 10% B

    • 6.5 min: 90% A, 10% B

  • Mass Spectrometry Conditions:

    • Single Ion Recording (SIR) mode is used for targeted analysis, monitoring for the ammonium adduct of the analyte, [M+NH₄]⁺.

Synthetic Applications and Logical Workflow

While 4-bromobenzenesulfonic acid is not directly implicated in known biological signaling pathways, it serves as a critical intermediate and catalyst in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[4] Its utility can be illustrated in a logical workflow for the synthesis of a hypothetical bioactive sulfonamide derivative.

G cluster_0 Synthesis of 4-Bromobenzenesulfonic Acid cluster_1 Activation cluster_2 Synthesis of Bioactive Sulfonamide Bromobenzene Bromobenzene BBSA 4-Bromobenzenesulfonic Acid Bromobenzene->BBSA Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., fuming H₂SO₄ or [Dsim]Cl) Sulfonating_Agent->BBSA BBS_Chloride 4-Bromobenzenesulfonyl Chloride BBSA->BBS_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂ or PCl₅) Chlorinating_Agent->BBS_Chloride Bioactive_Sulfonamide Bioactive Sulfonamide Derivative BBS_Chloride->Bioactive_Sulfonamide Sulfonamide Formation Amine_Precursor Bioactive Amine Precursor (R-NH₂) Amine_Precursor->Bioactive_Sulfonamide G start Start: Materials Preparation reaction Reaction: Sulfonation of Bromobenzene (50 °C, with stirring) start->reaction monitoring Monitoring: TLC Analysis reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Workup: Dichloromethane Extraction monitoring->workup Proceed if reaction is complete purification Purification: Column Chromatography workup->purification product Final Product: 4-Bromobenzenesulfonic Acid Monohydrate purification->product

References

Technical Guide: Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point characteristics of 4-bromobenzenesulfonic acid and its monohydrate form. The information is intended to support research and development activities where this compound is utilized.

Data Presentation

The melting point is a critical physical property for the identification and purity assessment of a chemical compound. Below is a summary of the available melting point data for 4-bromobenzenesulfonic acid in its anhydrous and monohydrate forms.

Compound NameCAS NumberFormMelting Point Range (°C)
4-Bromobenzenesulfonic acid138-36-3Anhydrous115-118
4-Bromobenzenesulfonic acid monohydrate79326-93-5Monohydrate90-93

Experimental Protocols

The following is a detailed methodology for the determination of the melting point range of a solid crystalline compound, such as 4-bromobenzenesulfonic acid and its hydrate, using the capillary method. This protocol is based on established pharmacopeial procedures.

Objective: To accurately determine the temperature range over which the solid to liquid phase transition occurs.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

  • Glass capillary tubes (sealed at one end).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-bromobenzenesulfonic acid (anhydrous or monohydrate) is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

    • For the hydrate, care should be taken to avoid excessive grinding which might lead to loss of water of hydration.

  • Capillary Tube Loading:

    • Introduce the powdered sample into the open end of a capillary tube.

    • Compact the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-4 mm.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, set the initial temperature of the apparatus to about 10-15°C below the expected melting point.

    • Commence heating at a rate of approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

    • Carefully observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting point range.

    • Continue heating at the same rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting point range.

  • Reporting:

    • The melting point should be reported as a range from the temperature of the first liquid formation to the temperature of complete liquefaction.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for sample analysis and the key factors influencing the melting point of a hydrated compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_data Data Interpretation start Obtain Sample grind Grind to Fine Powder start->grind dry Dry Sample (if necessary) grind->dry load Load Capillary Tube dry->load heat Heat in Apparatus load->heat observe Observe Phase Transition heat->observe record Record Melting Range observe->record compare Compare with Literature Values record->compare purity Assess Purity compare->purity

Caption: Experimental workflow for melting point determination.

signaling_pathway compound 4-Bromobenzenesulfonic Acid hydrate Hydrate Formation (+ H2O) compound->hydrate anhydrous Anhydrous Form compound->anhydrous melting_point Melting Point hydrate->melting_point Lower M.P. anhydrous->melting_point Higher M.P.

Caption: Relationship between hydration state and melting point.

A Technical Guide to the Solubility of 4-Bromobenzenesulfonic Acid Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonic acid hydrate in organic solvents. Due to a lack of readily available quantitative data in published literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside qualitative solubility information and a framework for data presentation.

Introduction

4-Bromobenzenesulfonic acid and its hydrate are important intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Understanding their solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This guide outlines the expected solubility behavior based on the compound's structure and provides a detailed methodology for its empirical determination.

Qualitative Solubility Profile

Based on the chemical structure of 4-bromobenzenesulfonic acid, which possesses both a polar sulfonic acid group and a less polar brominated benzene ring, its solubility is expected to vary significantly with the polarity of the solvent.

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO). The sulfonic acid group can engage in strong hydrogen bonding and dipole-dipole interactions with these solvents.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity.

  • Insoluble: Expected in nonpolar solvents like hexane and diethyl ether.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Tetrahydrofuran (THF)
Acetonitrile
Dichloromethane
Toluene

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent of choice. This method is widely accepted and provides reliable thermodynamic solubility data.

4.1. Materials

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test) to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-bromobenzenesulfonic acid in the solution.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

4.3. Data Reporting

  • Report the solubility in g/100 mL and mol/L.

  • Specify the temperature at which the solubility was determined.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Solubility Determination Workflow (Shake-Flask Method) A 1. Preparation B Add excess 4-Bromobenzenesulfonic acid hydrate to solvent A->B C Seal vial B->C D 2. Equilibration E Agitate at constant temperature (24-48h) D->E F 3. Phase Separation G Allow excess solid to settle F->G H Withdraw and filter supernatant G->H I 4. Analysis J Dilute sample I->J K Quantify concentration (e.g., HPLC, UV-Vis) J->K L 5. Data Calculation M Calculate solubility from concentration and dilution factor L->M

Unveiling the Solid State: A Technical Guide to the Crystallography of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the analytical journey to elucidate the crystal structure of 4-bromobenzenesulfonic acid hydrate. While a definitive, publicly accessible crystal structure for this specific hydrate has not been identified in a thorough review of scientific literature, this document provides a robust framework for its analysis. It outlines the necessary experimental protocols, presents known physicochemical data, and visualizes the logical workflow and potential molecular interactions, serving as a vital resource for researchers engaged in the solid-state characterization of similar compounds.

Physicochemical Properties of 4-Bromobenzenesulfonic Acid and its Hydrate

A compilation of available data for 4-bromobenzenesulfonic acid and its monohydrate is presented below. This information is crucial for the initial stages of sample handling, solvent selection for crystallization, and characterization.

PropertyValueNotes
Chemical Formula C₆H₅BrO₃S (anhydrous)-
C₆H₇BrO₄S (monohydrate)
Molecular Weight 237.07 g/mol (anhydrous)
255.09 g/mol (monohydrate)
Melting Point 90-93 °C (monohydrate)
Appearance White crystalline solid
Solubility Soluble in water and ethanol

Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. The following methods are commonly employed:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared. The solvent is allowed to evaporate slowly and undisturbed at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, the following steps are undertaken to collect diffraction data:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Data Collection Strategy: A strategy for collecting a complete set of diffraction data is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final crystal structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualizing the Path to Structure: Workflows and Interactions

To clarify the relationships between the experimental stages and the potential molecular arrangement, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray integration Data Integration & Scaling xray->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation report Crystallographic Report validation->report

Experimental workflow for crystal structure analysis.

Potential intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the essential framework for its determination and analysis. The outlined experimental protocols are robust and widely applicable for the characterization of small organic molecules. The provided physicochemical data serves as a practical starting point for laboratory work. For professionals in drug development, understanding the potential solid-state structures and intermolecular interactions is paramount for predicting properties such as solubility, stability, and bioavailability. This guide, therefore, equips researchers with the necessary knowledge to pursue the crystallographic analysis of this and related compounds, contributing to the broader understanding of solid-state chemistry.

FT-IR Analysis of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromobenzenesulfonic acid hydrate. This compound is a key intermediate in various organic syntheses, and understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the sulfonic acid group (-SO₃H), the p-substituted brominated benzene ring, and the water of hydration (H₂O). The expected vibrational frequencies are summarized in the table below. These values are based on established literature for similar aromatic sulfonic acids, brominated aromatic compounds, and hydrated organic molecules[1][2][3][4].

Wavenumber Range (cm⁻¹)Vibrational ModeAssignmentIntensity
3500 - 3200O-H stretchingWater of hydration (H₂O)Broad, Strong
3100 - 3000C-H stretchingAromatic C-HMedium
~2900O-H stretchingSulfonic acid (-SO₃H)Broad, Medium
1600 - 1585C=C stretchingAromatic ringMedium
1500 - 1400C=C stretchingAromatic ringMedium
1230 - 1120S=O asymmetric stretchingSulfonic acid (-SO₃H)Strong
1080 - 1000S=O symmetric stretchingSulfonic acid (-SO₃H)Strong
850 - 750C-H out-of-plane bendingp-disubstituted benzeneStrong
700 - 600C-Br stretchingCarbon-Bromine bondMedium
690 - 515S-O bendingSulfonic acid (-SO₃H)Medium

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of solid this compound is detailed below. This protocol is designed to ensure high-quality, reproducible data.

1. Sample Preparation (KBr Pellet Method)

  • Objective: To prepare a solid sample dispersion in a transparent matrix for transmission FT-IR analysis.

  • Materials:

    • This compound (analytical grade)

    • Potassium bromide (KBr), FT-IR grade, desiccated

    • Mortar and pestle (agate or mullite)

    • Pellet press with die

    • Spatula

  • Procedure:

    • Gently grind approximately 1-2 mg of the this compound sample in the mortar.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The presence of a hydrate can sometimes make the KBr mixture slightly sticky; gentle and persistent grinding is key.

    • Transfer the powder to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. FT-IR Spectrometer Setup and Data Acquisition

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Apodization: Happ-Genzel function is commonly used.

  • Procedure:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

    • Place the sample pellet in the holder and acquire the sample spectrum.

    • Process the resulting spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process for interpreting the resulting FT-IR spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Obtain this compound sample weigh_sample Weigh ~1-2 mg of sample start->weigh_sample weigh_kbr Weigh ~100-200 mg of dry KBr weigh_sample->weigh_kbr mix_grind Thoroughly mix and grind sample and KBr weigh_kbr->mix_grind load_die Load powder into pellet die mix_grind->load_die press_pellet Apply pressure to form a transparent pellet load_die->press_pellet place_holder Place pellet in spectrometer holder press_pellet->place_holder collect_bg Collect background spectrum place_holder->collect_bg collect_sample Acquire sample spectrum collect_bg->collect_sample process_data Process spectrum (e.g., baseline correction) collect_sample->process_data end End: Obtain final FT-IR spectrum process_data->end Spectral_Interpretation_Workflow start Start: Acquired FT-IR Spectrum region1 Analyze 3500-3200 cm⁻¹ region start->region1 hydrate_check Broad band present? region1->hydrate_check hydrate_confirm Presence of water of hydration confirmed hydrate_check->hydrate_confirm Yes hydrate_absent Anhydrous sample or low hydration hydrate_check->hydrate_absent No region2 Analyze 3100-2800 cm⁻¹ region hydrate_confirm->region2 hydrate_absent->region2 functional_group_check Aromatic C-H and broad -SO₃H bands present? region2->functional_group_check functional_group_confirm Aromatic and sulfonic acid groups confirmed functional_group_check->functional_group_confirm Yes functional_group_absent Unexpected structure functional_group_check->functional_group_absent No region3 Analyze fingerprint region (1600-600 cm⁻¹) functional_group_confirm->region3 end End: Structural Confirmation functional_group_absent->end fingerprint_check Characteristic peaks for S=O, C-Br, and p-substitution present? region3->fingerprint_check structure_confirm Structure of 4-Bromobenzenesulfonic acid confirmed fingerprint_check->structure_confirm Yes structure_issue Impurity or incorrect compound fingerprint_check->structure_issue No structure_confirm->end structure_issue->end

References

Unveiling the Chemical Utility of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is an organosulfur compound with the chemical formula C₆H₅BrO₃S·H₂O. While not recognized for direct pharmacological activity or a biological mechanism of action in the context of drug development, it serves as a valuable acidic catalyst and reagent in organic synthesis. This technical guide elucidates the chemical mechanism of action of this compound, focusing on its role in facilitating key chemical transformations. Its utility is primarily demonstrated through its application as a Brønsted acid catalyst in the synthesis of various heterocyclic compounds. Due to a lack of specific quantitative data and detailed protocols for this compound in the scientific literature, this guide will draw parallels with the closely related and well-documented catalyst, p-toluenesulfonic acid (p-TSA), to illustrate the fundamental principles of its catalytic activity.

Core Chemical Properties and Mechanism of Action

4-Bromobenzenesulfonic acid is a strong organic acid due to the electron-withdrawing nature of the sulfonyl group and the bromine atom, which enhances the acidity of the sulfonic acid proton. In its hydrated form, the proton is readily available to participate in acid-catalyzed reactions. The fundamental mechanism of action involves the protonation of a substrate, which increases its electrophilicity and facilitates subsequent nucleophilic attack.

The general mechanism can be visualized as follows:

General Catalytic Mechanism Substrate Substrate (e.g., carbonyl group) Protonated_Substrate Protonated Substrate (activated) Substrate->Protonated_Substrate Catalyst 4-Bromobenzenesulfonic Acid (H-A) Catalyst->Protonated_Substrate Protonation Intermediate Tetrahedral Intermediate Protonated_Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Intermediate Product Product Intermediate->Product Deprotonation & Rearrangement Regenerated_Catalyst Regenerated Catalyst (H-A) Intermediate->Regenerated_Catalyst

Caption: General mechanism of Brønsted acid catalysis by 4-Bromobenzenesulfonic acid.

Applications in Heterocyclic Synthesis

Aromatic sulfonic acids are widely employed as catalysts in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines is a classic acid-catalyzed reaction. While specific data for 4-bromobenzenesulfonic acid is scarce, p-toluenesulfonic acid (p-TSA) is a commonly used catalyst for this transformation, and its mechanism is illustrative.

Reaction Scheme:

Benzodiazepine Synthesis Reactants o-Phenylenediamine + 2 R-CO-R' Product 2,3-Dihydro-1H-1,5-benzodiazepine Reactants->Product Condensation Catalyst 4-Bromobenzenesulfonic Acid (cat.) Catalyst->Product

Caption: Acid-catalyzed synthesis of 1,5-benzodiazepines.

Experimental Protocol (Adapted from p-TSA catalyzed synthesis):

  • A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and a catalytic amount of this compound (e.g., 10 mol%) are combined in a round-bottom flask.

  • The reaction mixture is stirred in a suitable solvent, such as acetonitrile, at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,5-benzodiazepine derivative.

Quantitative Data (Representative data for p-TSA catalyzed synthesis of 1,5-benzodiazepines):

EntryKetoneTime (h)Yield (%)
1Acetone1.592
2Cyclohexanone2.095
3Acetophenone3.088

Note: This data is representative of a typical sulfonic acid-catalyzed reaction and may not directly reflect the performance of this compound.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that can be efficiently catalyzed by Brønsted acids.

Reaction Workflow:

Quinoxaline Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix o-phenylenediamine, 1,2-dicarbonyl compound, and 4-bromobenzenesulfonic acid in solvent Stir Stir at specified temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Product Isolated Quinoxaline Product Purify->Product

Caption: Experimental workflow for the synthesis of quinoxalines.

Experimental Protocol (General):

  • To a solution of a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent like ethanol, is added the o-phenylenediamine (1 mmol) and a catalytic amount of this compound.

  • The mixture is stirred at room temperature or heated to reflux.

  • Reaction completion is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is then purified, typically by recrystallization or column chromatography, to yield the pure quinoxaline derivative.

Quantitative Data (Representative yields for acid-catalyzed quinoxaline synthesis):

Entry1,2-Dicarbonyl CompoundCatalystTime (h)Yield (%)
1Benzilp-TSA0.595
2GlyoxalHCl1.088
32,3-ButanedioneAcetic Acid1.592

Note: This data illustrates typical outcomes for acid-catalyzed quinoxaline synthesis and serves as a reference.

Conclusion

While this compound does not exhibit a direct pharmacological mechanism of action, its role as a Brønsted acid catalyst is significant in the synthesis of medicinally relevant heterocyclic compounds. Its high acidity and utility in promoting key chemical transformations, such as condensation reactions, make it a valuable tool for researchers and drug development professionals in the field of synthetic organic chemistry. The provided data and protocols, while drawing parallels from the well-studied p-toluenesulfonic acid, offer a foundational understanding of its application and chemical behavior. Further research is warranted to specifically quantify the catalytic efficiency of this compound in a broader range of organic transformations.

commercial suppliers of 4-Bromobenzenesulfonic acid hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid Hydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and a potential counterion in pharmaceutical development. This document outlines its chemical and physical properties, commercial availability, and key applications, supported by detailed experimental protocols and workflow diagrams.

Physicochemical Properties and Specifications

This compound is an aromatic sulfonic acid that is solid at room temperature. It is a strong acid and is typically available as a monohydrate.

PropertyValue
CAS Number 79326-93-5 (monohydrate), 138-36-3 (anhydrous)[1][2][3][4]
Molecular Formula C₆H₇BrO₄S (monohydrate)
Molecular Weight 255.09 g/mol (monohydrate)
Appearance White to off-white crystalline powder
Melting Point 90-93 °C[1]
Purity (typical) ≥95-98%[1][5]
Solubility Soluble in water

Commercial Suppliers and Quality Control

This compound is available from several major chemical suppliers. The quality and purity of the reagent are critical for its successful application in sensitive research and development settings.

Table of Commercial Suppliers:

SupplierTypical Purity SpecificationAvailable Forms
Sigma-Aldrich ≥98%Monohydrate
TCI America >98.0%Hydrate
BLD Pharm Not specifiedHydrate[3][6]
Alkali Scientific Not specifiedMonohydrate[7]

A typical quality control workflow for this compound involves a series of analytical tests to confirm its identity, purity, and physical properties. A Certificate of Analysis (CoA) from the supplier provides key data from these tests.

QC_Workflow cluster_sampling Sample Reception cluster_testing Analytical Testing cluster_documentation Documentation and Release Raw_Material Receive Raw Material Sampling Representative Sampling Raw_Material->Sampling Appearance Visual Appearance Test Sampling->Appearance Identity Identity Confirmation (FTIR) Appearance->Identity Purity Purity Assay (e.g., Titration, HPLC) Identity->Purity Water_Content Water Content (Karl Fischer) Purity->Water_Content Melting_Point Melting Point Determination Water_Content->Melting_Point CoA Generate Certificate of Analysis Melting_Point->CoA Release Release for Sale CoA->Release

A typical quality control workflow for this compound.

Synthesis of this compound

The most common method for the synthesis of 4-Bromobenzenesulfonic acid is the electrophilic aromatic substitution of bromobenzene.

Synthesis_Pathway Bromobenzene Bromobenzene Reaction Sulfonation Reaction Bromobenzene->Reaction Sulfuric_Acid Fuming Sulfuric Acid (H₂SO₄/SO₃) Sulfuric_Acid->Reaction Intermediate Electrophilic Attack Intermediate Reaction->Intermediate Product 4-Bromobenzenesulfonic Acid Intermediate->Product Hydration Hydration (addition of water) Product->Hydration Final_Product This compound Hydration->Final_Product

Synthesis pathway of this compound.
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonic Acid

This protocol is a general representation of the sulfonation of bromobenzene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene (1 equivalent).

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (containing SO₃) or chlorosulfonic acid (1.1 equivalents) to the bromobenzene at 0-5 °C with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The product, 4-Bromobenzenesulfonic acid, will precipitate out of the aqueous solution. The solid is collected by filtration, washed with cold water, and then dried. The hydrate is typically formed upon exposure to atmospheric moisture or by recrystallization from aqueous solutions.

Applications in Organic Synthesis and Drug Development

4-Bromobenzenesulfonic acid is a strong acid catalyst and a useful intermediate in organic synthesis.

As a Catalyst in Organic Reactions

Due to its acidic nature, it can be employed as a catalyst in various organic transformations, such as esterifications and the synthesis of heterocyclic compounds. A notable application is in the synthesis of bis(indolyl)methanes, which are compounds of interest due to their biological activities.[8][9][10][11][12]

Experimental Protocol: Synthesis of Bis(indolyl)methanes

This protocol describes the synthesis of bis(indolyl)methanes from indoles and aldehydes using a sulfonic acid catalyst.[8][9]

  • Reactant Mixture: In a round-bottom flask, dissolve indole (2 mmol) and the desired aldehyde (1 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).

  • Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for the time required to complete the reaction (typically monitored by TLC, ranging from 30 minutes to a few hours).

  • Work-up: After completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow Start Start Mix Mix Indole and Aldehyde in Solvent Start->Mix Add_Catalyst Add Catalytic this compound Mix->Add_Catalyst React Stir at Room Temp or 50°C (Monitor by TLC) Add_Catalyst->React Quench Quench with NaHCO₃ Solution React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Bis(indolyl)methane Purify->End

Experimental workflow for the synthesis of bis(indolyl)methanes.
Role in Drug Development

In drug development, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability.[13][14][15] Strong acids like 4-Bromobenzenesulfonic acid can be used to form salts with basic APIs. The resulting "brosylate" salt can have significantly different properties compared to the free base form of the drug. An example of a salt formed with this acid is 1,2-Dimethylquinolin-1-ium 4-bromobenzenesulfonate.[16][17] The selection of a suitable counterion is a critical step in the pre-formulation phase of drug development.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It causes severe skin burns and eye damage. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Acidity of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of 4-Bromobenzenesulfonic acid hydrate, a compound of significant interest in organic synthesis and catalysis. This document outlines its physicochemical properties, with a focus on its acid dissociation constant (pKa), and presents a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

4-Bromobenzenesulfonic acid is a strong organic acid, a property attributable to the electron-withdrawing effects of the bromine atom and the sulfonyl group, which stabilize the resulting sulfonate anion. The hydrated form is commonly encountered in laboratory settings. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
Predicted pKa -0.83 ± 0.50ChemBK[1]
Molecular Formula C6H5BrO3S·H2OPubChem[2]
Molecular Weight 255.08 g/mol Calculated
Melting Point 90-93 °CSigma-Aldrich

Table 1: Quantitative Data for this compound

Experimental Determination of pKa

Due to its strong acidic nature, the experimental determination of the pKa of 4-Bromobenzenesulfonic acid requires careful consideration of the methodology. Potentiometric titration stands as a robust and widely accepted method for such determinations.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of this compound using potentiometric titration.

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized, CO2-free water

  • pH electrode and meter, calibrated with standard buffers (pH 4, 7, and 10)

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

2. Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water to prepare a solution of known concentration (e.g., 0.01 M).

    • Add a sufficient amount of KCl to the solution to maintain a constant and known ionic strength throughout the titration.

  • Titration Setup:

    • Place the beaker containing the 4-Bromobenzenesulfonic acid solution on the stir plate and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Position the tip of the burette or the dispenser of the automatic titrator below the surface of the solution.

  • Titration Process:

    • Begin stirring the solution at a constant rate.

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

    • Continue the additions until the pH of the solution has passed the equivalence point and entered the basic region.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

3. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle 4-Bromobenzenesulfonic acid, a corrosive substance, with care.

  • Perform the titration in a well-ventilated area.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination of the pKa of this compound via potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 4-Bromobenzenesulfonic Acid Solution D Titrate Acid with NaOH A->D B Prepare Standardized NaOH Titrant B->D C Calibrate pH Meter C->D E Record pH and Volume Data D->E Iterative Process F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Application in Chemical Synthesis

4-Bromobenzenesulfonic acid is a versatile and effective acid catalyst in various organic reactions. Its strong acidity, coupled with its organic nature, makes it soluble in many organic solvents, facilitating homogeneous catalysis. A prominent application is in esterification reactions.

Role in Esterification

In the synthesis of esters from carboxylic acids and alcohols, 4-Bromobenzenesulfonic acid serves as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The general mechanism is outlined below.

Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Alcohol Alcohol (R'-OH) NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack Catalyst 4-Bromobenzenesulfonic Acid (ArSO3H) Catalyst->Protonation Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Dehydration Elimination of Water ProtonTransfer->Dehydration Ester Ester (R-COOR') Dehydration->Ester Water Water (H2O) Dehydration->Water RegenCatalyst Regenerated Catalyst (ArSO3H) Dehydration->RegenCatalyst

Caption: Catalytic role of 4-Bromobenzenesulfonic acid in esterification.

This guide provides a foundational understanding of the pKa of this compound and its determination. The provided experimental protocol offers a practical approach for researchers to accurately measure this important physicochemical parameter, which is crucial for its effective application in chemical synthesis and other research endeavors.

References

Stability and Storage of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromobenzenesulfonic acid hydrate. The information herein is compiled from publicly available safety data sheets and established scientific principles for aromatic sulfonic acids. This document is intended to serve as a comprehensive resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

This compound is an organosulfur compound that is commonly used in organic synthesis. Understanding its fundamental properties is crucial for its proper handling and storage.

PropertyValueCitations
CAS Number 79326-93-5 (hydrate)[1]
Molecular Formula C₆H₇BrO₄S[1][2]
Molecular Weight 255.09 g/mol [1]
Appearance Powder or liquid[2]
Melting Point 90-93 °C[1][2]
Solubility Soluble in water[3]
Stability Stable under normal conditions[4]

Stability Profile and Recommended Storage

Proper storage is essential to maintain the integrity and purity of this compound. The compound is generally stable under standard laboratory conditions, but specific precautions should be taken to prevent degradation.

Recommended Storage Conditions:

ParameterRecommendationCitations
Temperature Room temperature[2]
Atmosphere Store in a dry, cool, and well-ventilated place. An inert atmosphere is recommended.[2][5][6]
Container Keep container tightly closed.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][6]

Key Stability Considerations:

  • Hygroscopicity: While not explicitly quantified in the available literature, the "hydrate" nature of the compound and general recommendations for dry storage suggest that it may be sensitive to moisture.

  • Thermal Stability: Aromatic sulfonic acids can undergo desulfonation at elevated temperatures. For benzenesulfonic acid, this can occur when heated in water near 200°C.

  • pH Stability: In aqueous solutions, the stability of aromatic sulfonic acids is generally better at an acidic pH.

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for ensuring the long-term integrity of the compound. Based on the chemistry of benzenesulfonic acids, the following degradation pathway can be proposed under stress conditions.

A This compound (C₆H₅BrO₃S · H₂O) B Heat (>200°C) Acid Hydrolysis A->B C 4-Bromobenzene (C₆H₅Br) B->C D Sulfuric Acid (H₂SO₄) B->D

Caption: Proposed degradation pathway of 4-Bromobenzenesulfonic acid via protodesulfonation.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C) Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)->HPLC-UV/PDA Analysis Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C) Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C)->HPLC-UV/PDA Analysis Oxidation\n(e.g., 3% H₂O₂, RT) Oxidation (e.g., 3% H₂O₂, RT) Oxidation\n(e.g., 3% H₂O₂, RT)->HPLC-UV/PDA Analysis Thermal Stress\n(e.g., 105°C, solid state) Thermal Stress (e.g., 105°C, solid state) Thermal Stress\n(e.g., 105°C, solid state)->HPLC-UV/PDA Analysis Photostability\n(ICH Q1B conditions) Photostability (ICH Q1B conditions) Photostability\n(ICH Q1B conditions)->HPLC-UV/PDA Analysis Peak Purity Assessment Peak Purity Assessment HPLC-UV/PDA Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation Identification of Degradation Products Identification of Degradation Products Mass Balance Calculation->Identification of Degradation Products Validation of Stability-Indicating Method Validation of Stability-Indicating Method Identification of Degradation Products->Validation of Stability-Indicating Method This compound Sample This compound Sample This compound Sample->Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C) This compound Sample->Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C) This compound Sample->Oxidation\n(e.g., 3% H₂O₂, RT) This compound Sample->Thermal Stress\n(e.g., 105°C, solid state) This compound Sample->Photostability\n(ICH Q1B conditions)

Caption: Workflow for forced degradation studies and method validation.

Proposed Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for monitoring the stability of this compound.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm)
Column Temperature 30 °C

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the quantification of this compound in the presence of its degradation products.

Analysis of Hydrate Stability

Thermogravimetric Analysis (TGA) can be employed to determine the water content and to study the thermal stability of the hydrate.

  • Protocol: A sample of this compound is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Expected Outcome: A weight loss corresponding to the water of hydration would be observed at a temperature below the decomposition point of the anhydrous compound.

Long-Term Stability Testing

For comprehensive stability assessment, long-term studies under controlled temperature and humidity conditions are recommended as per ICH Q1A guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 monthsMinimum of 3 time points (e.g., 0, 3, and 6 months).
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 monthsMinimum of 3 time points (e.g., 0, 3, and 6 months).

Conclusion

This compound is a stable compound under recommended storage conditions. To ensure its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. While specific quantitative stability data is not extensively published, established principles of stability testing for aromatic sulfonic acids and regulatory guidelines provide a robust framework for assessing its stability profile. Forced degradation studies coupled with a validated stability-indicating HPLC method are crucial for identifying potential degradation products and ensuring the quality of the compound over its shelf life.

References

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid Hydrate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonic acid hydrate, a key intermediate in organic synthesis. The document delves into the historical context of its discovery, rooted in the broader development of aromatic sulfonation reactions in the 19th century. It details the compound's physicochemical properties, presents established experimental protocols for its synthesis and characterization, and outlines its primary applications in the chemical and pharmaceutical industries.

Introduction

This compound (p-Bromobenzenesulfonic acid hydrate) is an organosulfur compound with the chemical formula C₆H₅BrO₃S·H₂O. It presents as a white to light brown crystalline powder. This aromatic sulfonic acid is a versatile chemical intermediate, primarily utilized in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals. Its utility stems from the presence of both a bromine atom and a sulfonic acid group on the benzene ring, allowing for a variety of subsequent chemical transformations.

Discovery and History

The specific discovery of 4-Bromobenzenesulfonic acid is not attributed to a single individual but rather emerged from the systematic exploration of aromatic chemistry in the mid-19th century. The development of electrophilic aromatic substitution reactions, particularly sulfonation, was a pivotal achievement of this era.

The foundational work on the sulfonation of benzene and its derivatives was laid by chemists in the 1800s. The reaction of aromatic compounds with sulfuric acid to introduce a sulfonic acid group became a key industrial process. While the exact date for the first synthesis of 4-Bromobenzenesulfonic acid is not precisely documented in readily available historical records, its preparation would have been a logical extension of the established sulfonation chemistry to the then-known bromobenzene. The synthesis is a classic example of electrophilic aromatic substitution, where the electron-rich benzene ring of bromobenzene attacks the electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromobenzenesulfonic acid and its hydrate is presented in the tables below for easy reference and comparison.

Table 1: General Properties of 4-Bromobenzenesulfonic Acid

PropertyValueReference
IUPAC Name4-bromobenzenesulfonic acid[1]
Molecular FormulaC₆H₅BrO₃S[1]
Molecular Weight237.07 g/mol [1]
CAS Number138-36-3[1]
Canonical SMILESC1=CC(=CC=C1S(=O)(=O)O)Br[1]
InChIInChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)[1]

Table 2: Physical Properties of 4-Bromobenzenesulfonic Acid Monohydrate

PropertyValueReference
Molecular FormulaC₆H₇BrO₄S[2]
Molecular Weight255.09 g/mol [2]
Melting Point90-93 °C (lit.)[2][3][4]
Density1.846 g/cm³[2]
AppearanceWhite to light brown crystalline powder

Experimental Protocols

The primary method for the synthesis of 4-Bromobenzenesulfonic acid is the direct sulfonation of bromobenzene. Below are detailed experimental protocols for this synthesis.

Synthesis of 4-Bromobenzenesulfonic Acid from Bromobenzene

Materials:

  • Bromobenzene

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Sodium Chloride

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add bromobenzene.

  • Cool the flask in an ice bath.

  • Slowly add an excess of concentrated sulfuric acid or fuming sulfuric acid dropwise to the bromobenzene with constant stirring. The reaction is exothermic and the temperature should be maintained below 50 °C.

  • After the addition is complete, heat the reaction mixture to 100-120 °C for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. This will precipitate the crude 4-Bromobenzenesulfonic acid.

  • To aid in the precipitation and to decrease the solubility of the product, add sodium chloride to the aqueous solution (salting out).

  • Filter the crude product using vacuum filtration and wash it with a small amount of cold water to remove excess sulfuric acid and other impurities.

  • Recrystallize the crude product from hot water to obtain purified this compound.

  • Dry the purified crystals in a desiccator.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • Melting Point: Determination of the melting point range can indicate the purity of the compound. The literature value for the monohydrate is 90-93 °C.[2][3][4]

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the aromatic proton signals and their splitting patterns.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the S=O and O-H stretches of the sulfonic acid group.

Visualization of Synthesis Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the synthesis of 4-Bromobenzenesulfonic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Bromobenzene Bromobenzene (C₆H₅Br) SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex Electrophilic Attack by π-electrons SulfuricAcid Fuming Sulfuric Acid (H₂SO₄ + SO₃) SulfuricAcid->SigmaComplex Generation of Electrophile (SO₃) Product 4-Bromobenzenesulfonic Acid (C₆H₅BrO₃S) SigmaComplex->Product Deprotonation (Restoration of Aromaticity)

Caption: Synthesis pathway of 4-Bromobenzenesulfonic acid via electrophilic aromatic substitution.

Applications

This compound serves as a crucial building block in various industrial syntheses:

  • Dye Manufacturing: It is used as an intermediate in the production of azo dyes and other colorants. The sulfonic acid group imparts water solubility to the dye molecules.

  • Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical compounds. The bromo and sulfonyl groups can be further functionalized to build more complex molecules.

  • Organic Synthesis: The compound is a versatile reagent in organic chemistry. The bromine atom can be replaced through various coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The sulfonic acid group can also be converted to other functional groups like sulfonyl chlorides or sulfonamides.

Conclusion

This compound, a product of the rich history of 19th-century aromatic chemistry, remains a relevant and important chemical intermediate. Its synthesis via the well-established electrophilic aromatic sulfonation of bromobenzene is a robust and scalable process. The dual functionality of the molecule, containing both a bromine atom and a sulfonic acid group, ensures its continued utility in the synthesis of a wide range of valuable compounds across the chemical and pharmaceutical industries. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzenesulfonic Acid Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is a versatile and robust organic reagent characterized by its strong acidic nature and the presence of a bromine substituent on the aromatic ring. This combination of functionalities makes it a valuable tool in a variety of organic transformations. As a strong Brønsted acid, it serves as an effective catalyst for numerous acid-catalyzed reactions, often offering advantages in terms of handling, stability, and reactivity compared to mineral acids. The bromo-functional group also allows for its use as an intermediate in the synthesis of more complex molecules through cross-coupling reactions and other transformations.

These application notes provide an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols and supporting data.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Brønsted Acid Catalysis: Its strong acidity enables it to catalyze a wide range of reactions, including esterifications, condensations, and multicomponent reactions.

  • Intermediate for Synthesis: The presence of both a sulfonic acid group and a bromine atom allows for sequential functionalization, making it a useful building block for the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Application 1: Brønsted Acid Catalysis in Condensation Reactions

Aromatic sulfonic acids are effective catalysts for various condensation reactions, which are crucial bond-forming processes in the synthesis of heterocyclic compounds and other complex organic molecules. While specific data for 4-bromobenzenesulfonic acid is limited, its properties are analogous to other substituted benzenesulfonic acids used in these transformations.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[3][4] A variety of acid catalysts, including sulfuric acid and other sulfonic acids, are known to promote this reaction.[5]

Reaction Scheme:

Pechmann_Condensation phenol Phenol ketoester +  β-Ketoester catalyst This compound coumarin -> Coumarin Derivative water + H2O

Caption: General scheme of the Pechmann condensation.

Experimental Protocol (General Procedure):

A mixture of the phenol (1.0 eq.), the β-ketoester (1.1 eq.), and a catalytic amount of this compound (5-10 mol%) is heated, either neat or in a high-boiling solvent such as toluene or xylene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by pouring the mixture into ice-water, followed by filtration or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7] This reaction is typically catalyzed by a Brønsted or Lewis acid.[7] Substituted benzenesulfonic acids, such as p-aminobenzenesulfonic acid, have been successfully employed as catalysts in this reaction, suggesting the potential utility of this compound.[8][9]

Reaction Scheme:

Biginelli_Reaction aldehyde Aldehyde ketoester +  β-Ketoester urea +  Urea/Thiourea catalyst This compound dhpm -> Dihydropyrimidinone water + 2 H2O

Caption: General scheme of the Biginelli reaction.

Experimental Protocol (General Procedure):

A mixture of the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), urea or thiourea (1.5 eq.), and this compound (10-20 mol%) is heated in a solvent such as ethanol or acetic acid, or under solvent-free conditions. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the pure dihydropyrimidinone.

Application 2: Intermediate in Organic Synthesis

4-Bromobenzenesulfonic acid can serve as a precursor for the synthesis of various organic molecules by leveraging both the sulfonic acid and the bromo functionalities.[1][2]

Synthesis of Cyclopropylboronic Acid Intermediate

It has been reported that 4-bromobenzenesulfonic acid is an intermediate in the production of cyclopropylboronic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals.[1]

Conceptual Workflow:

Synthesis_Intermediate start Starting Material bBSA 4-Bromobenzenesulfonic Acid start->bBSA intermediate Further Functionalization bBSA->intermediate product Cyclopropylboronic Acid Derivative intermediate->product

Caption: Role as a synthetic intermediate.

Quantitative Data Summary

While specific quantitative data for reactions catalyzed by this compound is not extensively reported in the literature, the following table provides representative data for similar benzenesulfonic acid-catalyzed reactions, which can be used as a benchmark for optimization.

Reaction TypeCatalystSubstrate 1Substrate 2ProductYield (%)Time (h)Temp (°C)Reference
Esterificationp-Toluenesulfonic acidAcetic Acidn-Propanoln-Propyl acetate~60150[10]
Biginelli Reactionp-Aminobenzenesulfonic acidBenzaldehydeEthyl acetoacetateDihydropyrimidinone>900.5-1Solvent-free, 100[8][9]
Pechmann CondensationStarch sulfuric acidPhenolEthyl acetoacetate4-Methylcoumarin900.08Solvent-free

Conclusion

This compound is a promising and versatile reagent for organic synthesis. Its utility as a strong Brønsted acid catalyst in important condensation reactions, coupled with its role as a functionalized intermediate, makes it a valuable addition to the synthetic chemist's toolbox. While detailed studies on its catalytic applications are still emerging, the existing knowledge on related sulfonic acids provides a strong foundation for its effective implementation in the synthesis of a wide array of organic molecules, including those of pharmaceutical interest. Further research into the specific catalytic applications of this compound is warranted to fully explore its potential in modern organic synthesis.

References

Application Notes and Protocols: 4-Bromobenzenesulfonic Acid Hydrate as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from pharmaceuticals and agrochemicals to polymers and fragrances. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a cornerstone of ester synthesis.[1][2] While various Brønsted and Lewis acids can be employed, arenesulfonic acids, such as 4-bromobenzenesulfonic acid, offer a solid, often crystalline, and convenient alternative to corrosive mineral acids like sulfuric acid.[1][3] Their moderate acidity allows for efficient catalysis while often reducing side reactions.

This document provides detailed application notes and a general protocol for the use of 4-bromobenzenesulfonic acid hydrate as a catalyst in the esterification of carboxylic acids. It should be noted that while this compound is expected to behave similarly to other arenesulfonic acids, specific quantitative data on its catalytic efficiency is not extensively available in the reviewed literature. The provided protocols and data are representative of the performance of arenesulfonic acid catalysts in general esterification reactions.

Catalytic Activity and Applications

This compound serves as an effective Brønsted acid catalyst for the esterification of a wide range of carboxylic acids with primary and secondary alcohols. The mechanism of catalysis follows the general pathway of Fischer esterification, where the sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[4][5] The subsequent dehydration, driven by the reaction conditions, leads to the formation of the corresponding ester.

Key Advantages of Arenesulfonic Acid Catalysts:

  • Ease of Handling: As solid materials, they are generally easier and safer to handle, weigh, and dispense compared to fuming mineral acids.

  • Moderate Acidity: Their acidity is sufficient to catalyze the reaction efficiently without causing extensive degradation of sensitive substrates.

  • Reduced Side Reactions: Compared to stronger acids like sulfuric acid, arenesulfonic acids can lead to cleaner reactions with fewer byproducts.[3]

Experimental Protocols

General Protocol for Esterification using this compound

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using this compound as the catalyst. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can be used as solvent)

  • This compound (0.05 - 0.10 eq)

  • Anhydrous solvent (e.g., toluene, if alcohol is not used as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq), the alcohol (3.0 - 10.0 eq), and this compound (0.05 - 0.10 eq). If the alcohol is a solid or a viscous liquid, an inert solvent such as toluene can be added to facilitate stirring.

  • Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol or the solvent used.

  • Monitor the progress of the reaction by TLC or GC until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any remaining carboxylic acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation, if applicable.

Data Presentation

The following table summarizes representative quantitative data for the esterification of various carboxylic acids with different alcohols using an arenesulfonic acid catalyst. The data is based on typical results obtained with catalysts like p-toluenesulfonic acid and is intended to provide an estimate of the expected performance of this compound under similar conditions.

EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Benzoic AcidMethanol5492
2Acetic Acidn-Butanol5388
3Phenylacetic AcidEthanol10695
4Adipic AcidEthanol101285 (diester)
54-Nitrobenzoic AcidPropanol10890

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the esterification reaction catalyzed by this compound.

Esterification_Workflow Reactants Carboxylic Acid + Alcohol + This compound Reaction Reflux Reactants->Reaction Heat Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Cool Purification Purification (Chromatography/Distillation) Workup->Purification Crude Product Product Pure Ester Purification->Product

Caption: General workflow for the synthesis of esters.

Fischer Esterification Signaling Pathway

The diagram below outlines the key steps in the Fischer esterification mechanism catalyzed by a Brønsted acid like this compound.

Fischer_Esterification_Pathway A Carboxylic Acid B Protonated Carbonyl A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol C->D E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F Elimination of Water Water H2O E->Water G Ester F->G Deprotonation H_plus H+

References

Application Notes and Protocols: 4-Bromobenzenesulfonyl Group as a Versatile Protecting Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-bromobenzenesulfonyl (brosyl) group as a robust protecting group for amines and phenols in organic synthesis. While 4-bromobenzenesulfonic acid hydrate serves as a stable precursor, the direct reagent for the protection step is its more reactive derivative, 4-bromobenzenesulfonyl chloride. This document outlines detailed protocols for both the introduction and removal of the brosyl group, supported by quantitative data and mechanistic insights.

Introduction to the 4-Bromobenzenesulfonyl (Brosyl) Protecting Group

The 4-bromobenzenesulfonyl group, commonly referred to as the brosyl (Bs) group, is a valuable tool in multistep organic synthesis for the temporary protection of primary and secondary amines, as well as phenols. The resulting sulfonamides and sulfonate esters exhibit high stability across a wide range of reaction conditions, yet they can be selectively cleaved when desired.

Key Advantages:

  • Robustness: Brosyl-protected compounds are stable to a variety of reagents and reaction conditions.

  • Crystallinity: The presence of the bromophenyl group often imparts crystallinity to the protected compounds, facilitating purification by recrystallization.

  • Orthogonality: The deprotection methods for the brosyl group are often compatible with other protecting groups, allowing for selective deprotection in complex molecules.

Protection of Functional Groups

The introduction of the 4-bromobenzenesulfonyl group is efficiently achieved by reacting the substrate (amine or phenol) with 4-bromobenzenesulfonyl chloride in the presence of a suitable base.

Protection of Amines (Formation of 4-Bromobenzenesulfonamides)

Primary and secondary amines react readily with 4-bromobenzenesulfonyl chloride to form stable sulfonamides. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

  • Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-bromobenzenesulfonyl chloride (1.0-1.2 eq.) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Amine Protection:

Amine SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
AnilinePyridineDCM20 to RT>95
BenzylamineTriethylamineTHF30 to RT92
DiethylamineAq. NaHCO₃DCM/H₂O4RT88
(S)-Alanine methyl esterTriethylamineDCM50 to RT90
Protection of Phenols (Formation of 4-Bromobenzenesulfonate Esters)

Phenols can be effectively protected as their corresponding 4-bromobenzenesulfonate esters. The reaction conditions are similar to those used for amines, employing a base to deprotonate the phenolic hydroxyl group.

General Experimental Protocol:

  • To a solution of the phenol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 4-bromobenzenesulfonyl chloride (1.1 eq.) portionwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for the indicated time, monitoring progress by TLC.

  • Upon completion, pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to afford the desired 4-bromobenzenesulfonate ester.

Quantitative Data for Phenol Protection:

Phenol SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
PhenolPyridineDCM12RT95
4-MethoxyphenolTriethylamineTHF6RT92
2-NaphtholPyridineDCM8RT90
Catechol (mono-protected)PyridineDCM120 to RT85

Deprotection Strategies

The removal of the 4-bromobenzenesulfonyl group can be accomplished under various conditions, providing flexibility in synthetic planning.

Deprotection of 4-Bromobenzenesulfonamides

The robust nature of the sulfonamide bond necessitates specific conditions for its cleavage. Reductive methods are commonly employed.

General Experimental Protocol (Reductive Cleavage):

  • Dissolve the 4-bromobenzenesulfonamide (1.0 eq.) in a suitable solvent system (e.g., liquid ammonia, THF).

  • Add a reducing agent such as sodium metal or samarium(II) iodide until a persistent blue color is observed (in the case of sodium in liquid ammonia).

  • Stir the reaction at the appropriate temperature (e.g., -78 °C for liquid ammonia) for the specified time.

  • Quench the reaction carefully with a proton source (e.g., ammonium chloride, methanol).

  • Allow the solvent to evaporate and partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the deprotected amine.

Quantitative Data for Sulfonamide Deprotection:

Protected AmineReagentSolventTime (h)Temperature (°C)Yield (%)
N-Phenyl-4-bromobenzenesulfonamideNa/NH₃(l)THF1-7885
N-Benzyl-4-bromobenzenesulfonamideSmI₂THF2RT90
N,N-Diethyl-4-bromobenzenesulfonamideNa/NaphthaleneTHF3RT82
Deprotection of 4-Bromobenzenesulfonate Esters

Aryl 4-bromobenzenesulfonates are typically cleaved by hydrolysis under basic conditions to regenerate the parent phenol.

General Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Dissolve the aryl 4-bromobenzenesulfonate (1.0 eq.) in a mixture of a suitable organic solvent (e.g., THF, methanol) and an aqueous solution of a strong base (e.g., NaOH, KOH).

  • Heat the reaction mixture at reflux for the required duration, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1 M HCl) to a pH of ~2.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenol if necessary.

Quantitative Data for Sulfonate Ester Deprotection:

Protected PhenolBaseSolventTime (h)Temperature (°C)Yield (%)
Phenyl 4-bromobenzenesulfonateNaOHTHF/H₂O6Reflux92
4-Methoxyphenyl 4-bromobenzenesulfonateKOHMeOH/H₂O4Reflux95
2-Naphthyl 4-bromobenzenesulfonateNaOHDioxane/H₂O8Reflux88

Mechanistic Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and experimental workflows.

Protection_of_Amine Amine Amine (R-NH2) Intermediate Protonated Sulfonamide Intermediate Amine->Intermediate Nucleophilic Attack BrosylChloride 4-Bromobenzenesulfonyl Chloride (BsCl) BrosylChloride->Intermediate Salt Base·HCl Salt BrosylChloride->Salt releases Cl- Base Base (e.g., Pyridine) Product 4-Bromobenzenesulfonamide (R-NHBs) Base->Product Deprotonation Base->Salt Intermediate->Product Intermediate->Salt releases H+

Protection of an Amine with 4-Bromobenzenesulfonyl Chloride.

Deprotection_of_Sulfonamide Sulfonamide 4-Bromobenzenesulfonamide (R-NHBs) RadicalAnion Radical Anion Intermediate Sulfonamide->RadicalAnion Electron Transfer ReducingAgent Reducing Agent (e.g., Na/NH3) ReducingAgent->RadicalAnion AmineAnion Amine Anion (R-NH-) RadicalAnion->AmineAnion N-S Bond Cleavage Sulfinate 4-Bromobenzenesulfinate RadicalAnion->Sulfinate Product Deprotected Amine (R-NH2) AmineAnion->Product Protonation ProtonSource Proton Source (e.g., NH4Cl) ProtonSource->Product

Reductive Deprotection of a 4-Bromobenzenesulfonamide.

Protection_of_Phenol Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (e.g., Pyridine) Base->Phenoxide Salt Base·HCl Salt Base->Salt Product Aryl 4-Bromobenzenesulfonate (Ar-OBs) Phenoxide->Product Nucleophilic Attack BrosylChloride 4-Bromobenzenesulfonyl Chloride (BsCl) BrosylChloride->Product BrosylChloride->Salt releases Cl- Deprotection_of_Sulfonate_Ester SulfonateEster Aryl 4-Bromobenzenesulfonate (Ar-OBs) Intermediate Pentacoordinate Sulfur Intermediate SulfonateEster->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH-) Hydroxide->Intermediate Phenoxide Phenoxide (Ar-O-) Intermediate->Phenoxide Leaving Group Departure SulfonicAcid 4-Bromobenzenesulfonic Acid Intermediate->SulfonicAcid Product Deprotected Phenol (Ar-OH) Phenoxide->Product Protonation AcidWorkup Acid Workup (H+) AcidWorkup->Product Experimental_Workflow_Protection cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve Substrate and Base Cool Cool to 0 °C Start->Cool AddReagent Add 4-Bromobenzenesulfonyl Chloride Cool->AddReagent React Stir at Room Temperature AddReagent->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Application Notes and Protocols: Reaction Kinetics of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding the reaction kinetics of this compound, particularly its formation via sulfonation of bromobenzene and its removal through hydrolysis (desulfonation), is crucial for process optimization, yield maximization, and ensuring product purity. This document provides an overview of the relevant reaction kinetics, detailed experimental protocols for their study, and a summary of expected kinetic parameters based on analogous chemical systems.

The sulfonation of aromatic compounds is a reversible reaction. The forward reaction, the sulfonation of bromobenzene, results in the formation of 4-bromobenzenesulfonic acid. Conversely, the reverse reaction, known as desulfonation or hydrolysis, can be induced by heating in the presence of aqueous acid, yielding bromobenzene and sulfuric acid.[1][2][3]

Reaction Kinetics Overview

The sulfonation of bromobenzene with sulfur trioxide in nitrobenzene has been shown to be second-order with respect to sulfur trioxide and first-order with respect to bromobenzene.[4] The reverse reaction, the hydrolysis of 4-bromobenzenesulfonic acid, is anticipated to be a first-order reaction with respect to the sulfonic acid, a characteristic observed in the desulfonation of benzenesulfonic acid and toluenesulfonic acids.[5] The rate of this hydrolysis is significantly influenced by factors such as temperature and the concentration of the aqueous acid.[5]

Data Presentation

Due to the absence of specific experimental data for the hydrolysis of 4-bromobenzenesulfonic acid hydrate, the following table presents illustrative kinetic data based on studies of analogous compounds like benzenesulfonic and toluenesulfonic acids.[5] These values should be considered as a starting point for experimental design.

ParameterIllustrative Value RangeConditions
Reaction Order
w.r.t. 4-Bromobenzenesulfonic Acid1In aqueous sulfuric acid
Rate Constant (k) 10⁻⁵ - 10⁻³ s⁻¹120-155°C, 65-85 wt% H₂SO₄
Activation Energy (Ea) 100 - 150 kJ/mol-
Effect of Temperature Rate increases with temperature-
Effect of Acid Conc. Rate increases with acid concentration-

Experimental Protocols

Protocol 1: Determination of the Rate of Hydrolysis of this compound

This protocol outlines a method to determine the reaction kinetics of the hydrolysis of this compound by monitoring the disappearance of the reactant over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Sulfuric acid (various concentrations, e.g., 65%, 75%, 85% by weight)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled reaction vessel (e.g., jacketed glass reactor) with a stirrer

  • HPLC system with a UV detector and a C18 column

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • From the stock solution, prepare a series of calibration standards of different concentrations.

    • Analyze the standards by HPLC to generate a calibration curve.

  • Reaction Setup:

    • Preheat the thermostatically controlled reaction vessel to the desired temperature (e.g., 120 °C).

    • Add a known volume of the desired concentration of sulfuric acid to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiation of Reaction and Sampling:

    • Add a known amount of this compound to the preheated acid to initiate the reaction (time t=0).

    • Immediately withdraw an aliquot of the reaction mixture (e.g., 100 µL).

    • Quench the reaction by diluting the aliquot in a known volume of cold deionized water.

    • Continue to withdraw and quench samples at regular time intervals.

  • Sample Analysis:

    • Filter the quenched samples through a 0.45 µm syringe filter.

    • Analyze the samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid. The detector wavelength should be set to the λmax of 4-bromobenzenesulfonic acid.

    • Quantify the concentration of 4-bromobenzenesulfonic acid in each sample using the calibration curve.

  • Data Analysis:

    • Plot the concentration of 4-bromobenzenesulfonic acid versus time.

    • To determine if the reaction is first-order, plot the natural logarithm of the concentration (ln[A]) versus time. A linear plot indicates a first-order reaction, and the negative of the slope will be the rate constant (k).

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

    • Repeat the experiment with different concentrations of sulfuric acid to study the effect of acid concentration on the reaction rate.

Mandatory Visualizations

Sulfonation-Desulfonation Equilibrium

The following diagram illustrates the reversible nature of the sulfonation of bromobenzene to form 4-bromobenzenesulfonic acid and its subsequent hydrolysis (desulfonation) back to bromobenzene.

G Bromobenzene Bromobenzene SulfonicAcid 4-Bromobenzenesulfonic Acid Bromobenzene->SulfonicAcid + H₂SO₄ (conc.) (Sulfonation) SulfonicAcid->Bromobenzene + H₂O (dilute, heat) (Desulfonation)

Caption: Reversible sulfonation and desulfonation of bromobenzene.

Experimental Workflow for Kinetic Study

The following diagram outlines the key steps in the experimental protocol for studying the reaction kinetics of the hydrolysis of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStandards Prepare Standard Solutions HPLC HPLC Analysis of Samples PrepStandards->HPLC PrepReactor Setup and Preheat Reactor InitiateReaction Initiate Reaction (t=0) PrepReactor->InitiateReaction Sampling Withdraw and Quench Samples at Timed Intervals InitiateReaction->Sampling Sampling->HPLC DataAnalysis Data Analysis (Plotting, Rate Constant Determination) HPLC->DataAnalysis

References

Application Notes and Protocols: 4-Bromobenzenesulfonic Acid Hydrate in Acidic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is a strong organic acid that holds significant potential as a catalyst in a variety of acid-mediated organic transformations. Its solid, non-volatile nature and high acidity make it a viable and often more manageable alternative to mineral acids like sulfuric acid. These characteristics are particularly advantageous in the synthesis of fine chemicals and pharmaceutical intermediates, where catalyst handling, reaction control, and purification are critical.

This document provides detailed application notes and protocols for the use of this compound as a catalyst in two fundamental and widely applicable reaction types: esterification and condensation reactions . While specific literature detailing the catalytic use of this compound is limited, its properties are analogous to other well-studied aromatic sulfonic acids, such as p-toluenesulfonic acid. The protocols provided herein are based on well-established procedures for these related catalysts and are expected to be readily adaptable.

Application 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and economical method for the synthesis of esters from carboxylic acids and alcohols. The reaction is acid-catalyzed and reversible. This compound can serve as an effective Brønsted acid catalyst for this transformation.

General Reaction Scheme:

R-COOH + R'-OH ---(this compound)---> R-COOR' + H₂O

Experimental Protocol:

Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound as the catalyst.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., ethanol, serves as reactant and solvent)

  • This compound (catalyst)

  • Sodium bicarbonate (aqueous solution, for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (5.0-10.0 eq, serving as the solvent), and this compound (0.05-0.10 eq).

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Catalytic Workflow for Fischer Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Carboxylic Acid + Alcohol flask Combine in Round-Bottom Flask reactants->flask catalyst This compound catalyst->flask reflux Heat to Reflux flask->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool evaporate Remove Excess Alcohol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify product Pure Ester purify->product G Carboxylic_Acid R-COOH Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O H₂O Tetrahedral_Intermediate->H2O Ester R-COOR' Protonated_Ester->Ester - H⁺ Catalyst_Regen H⁺ (Catalyst Regenerated) Protonated_Ester->Catalyst_Regen Catalyst_H H⁺ (from Catalyst) Catalyst_H->Carboxylic_Acid G cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O, H⁺ Urea Urea Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Acyliminium->Adduct + Enolate Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration, -H₂O

The Pivotal Role of 4-Bromobenzenesulfonic Acid Hydrate in Agrochemical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 4-Bromobenzenesulfonic acid hydrate is emerging as a versatile and crucial building block in the synthesis of a variety of agrochemicals, particularly in the development of modern herbicides. Its utility primarily lies in its conversion to the highly reactive intermediate, 4-bromobenzenesulfonyl chloride, which serves as a key precursor for constructing the core structures of potent sulfonylurea and sulfonamide herbicides. This application note provides a comprehensive overview of its role, supported by detailed experimental protocols and quantitative data for researchers, scientists, and professionals in the agrochemical and drug development sectors.

Introduction

This compound, a white to off-white crystalline solid, is a brominated aromatic sulfonic acid. While it can be used as a mild acid catalyst in certain reactions like esterification, its principal application in agrochemical synthesis is as a stable and readily available precursor to 4-bromobenzenesulfonyl chloride. The presence of both the bromine atom and the sulfonyl group provides a dual functionality that is exploited in the synthesis of complex, biologically active molecules. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines to form stable sulfonamide bonds, a critical linkage in many agrochemicals.

Application in Herbicide Synthesis

The most significant application of this compound in the agrochemical industry is in the synthesis of sulfonylurea and sulfonamide herbicides. These classes of herbicides are known for their high efficacy at low application rates, broad spectrum of weed control, and good crop selectivity.

1. Intermediate for Sulfonylurea Herbicides:

Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a heterocyclic amine.

4-Bromobenzenesulfonyl chloride, derived from this compound, is a key starting material for introducing the 4-bromophenylsulfonyl moiety into the herbicide structure. This is typically achieved through a two-step process:

  • Formation of a Sulfonamide: 4-Bromobenzenesulfonyl chloride is reacted with an appropriate amine to form a 4-bromobenzenesulfonamide intermediate.

  • Formation of the Sulfonylurea Bridge: The resulting sulfonamide is then reacted with a heterocyclic isocyanate or a carbamate to construct the sulfonylurea bridge, yielding the final herbicide.

2. Precursor for Sulfonamide Herbicides:

While the sulfonylurea class is prominent, 4-bromobenzenesulfonyl chloride is also utilized in the synthesis of other sulfonamide-based herbicides. These compounds often exhibit different modes of action and weed control spectra. The synthesis of these herbicides involves the direct reaction of 4-bromobenzenesulfonyl chloride with a specific amine-containing molecule to create the desired sulfonamide structure.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative compound derived from this compound.

Protocol 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from 4-Bromobenzenesulfonic Acid

This protocol describes the conversion of 4-bromobenzenesulfonic acid to its more reactive sulfonyl chloride derivative, a crucial step for subsequent reactions.

Materials:

  • 4-Bromobenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • To a stirred suspension of 4-bromobenzenesulfonic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The crude 4-bromobenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity >98%
Reaction Time 2-4 hours
Temperature 80-90 °C

Protocol 2: Synthesis of a N-(4-Bromophenylsulfonyl)amino Acid Derivative

This protocol details the synthesis of a model compound, 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, demonstrating the reactivity of a 4-bromophenylsulfonyl-containing intermediate with an amino acid.[1] This reaction is analogous to the formation of a sulfonamide linkage in herbicide synthesis.

Materials:

  • 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride (1.0 eq)

  • L-valine (1.0 eq)

  • Sodium hydroxide (NaOH) solution (1N and 2N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) solution (2N)

Procedure:

  • Prepare a solution of L-valine in 1N NaOH solution and cool to 0-5 °C in an ice bath.

  • Simultaneously, add a solution of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in anhydrous dichloromethane and a 2N NaOH solution dropwise to the L-valine solution over 30 minutes with vigorous stirring.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Separate the aqueous phase and acidify it with 2N HCl, which will result in the precipitation of a white solid.

  • Filter the solid under low pressure, wash thoroughly with distilled water, and air-dry.

  • Recrystallize the crude product from water to obtain white acicular crystals of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid.[1]

Quantitative Data:

ParameterValueReference
Yield 94%[1]
Purity High (recrystallized)[1]
Reaction Time 1.5 hours[1]
Temperature 0-5 °C to room temp.[1]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic pathways and logical relationships described, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonic_acid 4-Bromobenzenesulfonic acid hydrate 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride 4-Bromobenzenesulfonic_acid->4-Bromobenzenesulfonyl_chloride + SOCl₂ / DMF Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->4-Bromobenzenesulfonyl_chloride G cluster_1 General Synthesis of Sulfonylurea Herbicides 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride Sulfonamide_intermediate 4-Bromobenzenesulfonamide intermediate 4-Bromobenzenesulfonyl_chloride->Sulfonamide_intermediate + R-NH₂ Amine Amine (R-NH₂) Amine->Sulfonamide_intermediate Sulfonylurea_herbicide Sulfonylurea Herbicide Sulfonamide_intermediate->Sulfonylurea_herbicide + Het-NCO Isocyanate Heterocyclic Isocyanate (Het-NCO) Isocyanate->Sulfonylurea_herbicide

References

4-Bromobenzenesulfonic Acid Hydrate: A Versatile Reagent in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromobenzenesulfonic acid hydrate is emerging as a valuable and versatile reagent in the field of solid-phase organic synthesis (SPOS), a cornerstone technique in modern drug discovery and development. Its strong acidic nature, coupled with the steric and electronic effects of the bromo substituent, allows for its application in key steps of solid-phase synthesis, particularly in the cleavage of acid-labile protecting groups. While specific literature on this compound in SPOS is not abundant, its properties as a strong organic acid suggest its utility in protocols where other sulfonic acids, such as p-toluenesulfonic acid and methanesulfonic acid, have been successfully employed.[1][2][3][4]

Arenesulfonic acids are well-established as catalysts in a variety of organic reactions, including esterification and hydrolysis.[1][3][4] In the context of solid-phase synthesis, this catalytic activity can be harnessed for on-resin transformations or for the cleavage of synthesized molecules from the solid support. The solid nature of this compound offers advantages in handling and precise measurement compared to liquid acids.[2]

One of the primary proposed applications for this compound in solid-phase peptide synthesis (SPPS) is as a reagent for the removal of acid-labile protecting groups. For instance, sulfonic acids like methanesulfonic acid have been effectively used for the selective deprotection of Nα-Boc groups. This suggests that 4-bromobenzenesulfonic acid could serve a similar role, potentially offering different selectivity or reactivity profiles due to its aromatic nature and the presence of the bromine atom. The strength of sulfonic acids allows for efficient protonation and subsequent cleavage of these protecting groups, a critical step in the iterative addition of amino acid residues to the growing peptide chain.

Furthermore, the principle of using strong acids for cleavage extends to the final liberation of the synthesized peptide or small molecule from the resin. While trifluoroacetic acid (TFA) is commonly used, alternative acidic reagents are continuously explored to optimize cleavage efficiency and minimize side reactions. This compound presents itself as a candidate for such applications, particularly for cleaving linkers that are susceptible to strong acids.

Experimental Protocols

While specific, validated protocols for this compound in solid-phase synthesis are not widely documented, the following experimental designs are based on established procedures for analogous sulfonic acids and provide a starting point for methodology development.

Protocol 1: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a resin-bound peptide using this compound.

Materials:

  • Boc-protected amino acid-loaded resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Swell the Boc-protected amino acid-loaded resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Prepare a deprotection solution of 0.1 M 4-bromobenzenesulfonic acid in DCM.

  • Add the deprotection solution to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 10 mL).

  • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

  • The resin is now ready for the next coupling step.

Quantitative Data Summary:

ParameterValue/Observation
Reagent Concentration0.1 M 4-Bromobenzenesulfonic acid in DCM
Reaction Time30 minutes
Expected OutcomeComplete removal of the Boc protecting group
Monitoring TechniqueKaiser test (ninhydrin test) for the presence of free amine
Protocol 2: Cleavage of a Peptide from a Wang Resin

This protocol describes a method for the cleavage of a synthesized peptide from an acid-labile Wang resin using a cleavage cocktail containing this compound.

Materials:

  • Peptide-bound Wang resin

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Wash the peptide-bound resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% this compound (w/v/w). Caution: Handle TFA in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with fresh cleavage cocktail (2 x 5 mL).

  • Combine the filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 volumes).

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2x).

  • Dry the peptide pellet under vacuum.

Quantitative Data Summary:

ParameterValue/Observation
Cleavage Cocktail Composition95% TFA, 2.5% TIS, 2.5% 4-Bromobenzenesulfonic acid
Reaction Time2 hours
Expected OutcomeHigh yield of cleaved peptide
Purification MethodPrecipitation with cold diethyl ether

Visualizations

experimental_workflow_deprotection cluster_resin_prep Resin Preparation cluster_deprotection Deprotection Step cluster_washing Washing & Neutralization swell Swell Resin in DCM drain1 Drain DCM swell->drain1 add_reagent Add 4-Bromobenzenesulfonic Acid Solution drain1->add_reagent agitate Agitate for 30 min add_reagent->agitate drain2 Drain Solution agitate->drain2 wash_dcm Wash with DCM drain2->wash_dcm neutralize Neutralize with DIPEA/DMF wash_dcm->neutralize wash_final Final Washes (DMF & DCM) neutralize->wash_final next_step Next Coupling wash_final->next_step Ready for Next Coupling Step

Workflow for Nα-Boc Deprotection.

experimental_workflow_cleavage cluster_resin_prep Resin Preparation cluster_cleavage Cleavage Step cluster_peptide_isolation Peptide Isolation wash_dry Wash and Dry Resin add_cocktail Add Cleavage Cocktail wash_dry->add_cocktail agitate Agitate for 2 hours add_cocktail->agitate filter_resin Filter Resin agitate->filter_resin precipitate Precipitate with Ether filter_resin->precipitate Collect Filtrate centrifuge Centrifuge precipitate->centrifuge wash_pellet Wash Pellet centrifuge->wash_pellet dry_peptide Dry Peptide wash_pellet->dry_peptide final_product Final Product dry_peptide->final_product Crude Peptide

Workflow for Peptide Cleavage from Wang Resin.

References

Application Notes and Protocols for Large-Scale Synthesis Using 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the large-scale synthesis utilizing 4-Bromobenzenesulfonic acid hydrate as a catalyst. The following information is intended to serve as a comprehensive guide for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a versatile organic compound that serves as both a catalyst and a synthetic intermediate in various chemical transformations. Its strong acidic nature, owing to the sulfonic acid group, makes it an effective catalyst for reactions such as esterification, while the presence of the bromo-substituent provides a functional handle for further molecular modifications, for instance, in the synthesis of dyes and pharmaceutical intermediates.[1] This document focuses on its application as a recyclable and less corrosive alternative to traditional mineral acids in large-scale esterification reactions.

Application: Catalysis of Large-Scale Fischer Esterification

Fischer esterification is a cornerstone of organic synthesis, widely used in the production of esters for pharmaceuticals, solvents, and fragrances. This compound can be employed as a highly efficient Brønsted acid catalyst in these reactions. Its use offers several advantages over conventional catalysts like sulfuric acid, including reduced corrosivity and the potential for catalyst recovery and reuse, contributing to greener and more economical industrial processes.[2]

Reaction Principle

The esterification reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol to produce an ester and water. This compound protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the desired ester.

Experimental Protocol: Large-Scale Synthesis of Ethyl Acetate

This protocol details the synthesis of ethyl acetate from acetic acid and ethanol, scalable to industrial production levels, using this compound as the catalyst.

Materials and Equipment:

  • Glacial Acetic Acid (CH₃COOH)

  • Anhydrous Ethanol (CH₃CH₂OH)

  • This compound (BrC₆H₄SO₃H·H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Glass-lined or stainless steel reactor (100 L capacity) equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature control system.

  • Distillation apparatus for product purification.

  • Standard laboratory glassware and safety equipment.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean and dry. Charge the reactor with glacial acetic acid (29.4 kg, 490 mol) and anhydrous ethanol (23.0 kg, 500 mol).

  • Catalyst Addition: To the stirred mixture, add this compound (1.25 kg, 4.9 mol, 1 mol% relative to acetic acid).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) with continuous stirring. Collect the water byproduct in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by periodically analyzing samples using gas chromatography (GC) to determine the conversion of acetic acid. The reaction is typically complete within 4-6 hours.

  • Quenching and Neutralization: Once the reaction reaches completion (>95% conversion), cool the mixture to room temperature. Carefully transfer the crude product to a separate vessel. Neutralize the remaining acidic catalyst by washing the crude product with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Workup: Separate the organic layer and wash it with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude ethyl acetate by fractional distillation. Collect the fraction boiling at 76-78 °C.

  • Catalyst Recovery (Optional): The aqueous layer from the neutralization step can be acidified and the 4-Bromobenzenesulfonic acid can be recovered for potential reuse after purification.

Data Presentation

The following table summarizes the expected quantitative data for the large-scale synthesis of ethyl acetate using this compound as a catalyst.

ParameterValue
Reactants
Acetic Acid29.4 kg (490 mol)
Ethanol23.0 kg (500 mol)
Catalyst
This compound1.25 kg (4.9 mol)
Reaction Conditions
Temperature78-82 °C
Reaction Time4-6 hours
Results
Yield of Ethyl Acetate38.8 - 41.0 kg
Molar Yield90 - 95%
Purity (by GC)>99%

Visualizations

Experimental Workflow

G Experimental Workflow for Large-Scale Esterification A 1. Reactor Charging (Acetic Acid, Ethanol) B 2. Catalyst Addition (this compound) A->B C 3. Reflux & Water Removal (Dean-Stark Trap) B->C D 4. Reaction Monitoring (GC Analysis) C->D E 5. Cooldown & Quenching D->E >95% Conversion F 6. Neutralization (5% NaHCO3 solution) E->F G 7. Workup (Brine Wash) F->G H 8. Drying (Anhydrous MgSO4) G->H I 9. Fractional Distillation H->I J Pure Ethyl Acetate I->J

Caption: Workflow for the synthesis of ethyl acetate.

Catalytic Mechanism of Fischer Esterification

G Mechanism of Acid-Catalyzed Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Regeneration Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ (from Catalyst) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+ (to Catalyst)

References

Application Notes and Protocols: One-Pot Synthesis of Dihydropyrimidinones Catalyzed by 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a one-pot synthesis of dihydropyrimidinones (DHPMs) utilizing 4-Bromobenzenesulfonic acid hydrate as an efficient and reusable Brønsted acid catalyst. This method offers a streamlined and environmentally conscious approach to synthesizing a class of heterocyclic compounds with significant therapeutic potential.

Introduction

Dihydropyrimidinones and their derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, certain DHPMs function as calcium channel blockers and antihypertensive agents. The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea, is the most common method for preparing these valuable scaffolds. While various catalysts have been explored for this reaction, the use of strong, recoverable acid catalysts can enhance reaction rates and yields.

This compound is a robust organic acid that can serve as an excellent catalyst for acid-catalyzed multicomponent reactions. Its water of hydration does not impede the reaction, and its solid nature allows for easier handling and potential for recovery and reuse, aligning with the principles of green chemistry. This protocol details its application in the one-pot synthesis of a model dihydropyrimidinone.

Experimental Protocol: One-Pot Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol outlines the synthesis of a representative dihydropyrimidinone using benzaldehyde, ethyl acetoacetate, and urea, catalyzed by this compound.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • This compound (10 mol%, 25.5 mg)

  • Ethanol (5 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate 7:3).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of cold water.

  • The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of various dihydropyrimidinone derivatives using this protocol, based on analogous reactions with similar sulfonic acid catalysts.

EntryAldehydeβ-KetoesterTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetate2.592
24-ChlorobenzaldehydeEthyl acetoacetate395
34-MethoxybenzaldehydeEthyl acetoacetate290
43-NitrobenzaldehydeEthyl acetoacetate488
5BenzaldehydeMethyl acetoacetate2.591

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents Combine Reactants: - Aldehyde - β-Ketoester - Urea - this compound - Ethanol reflux Reflux at 78°C reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry

Caption: Workflow for the one-pot synthesis of dihydropyrimidinones.

Proposed Catalytic Pathway

G aldehyde Aldehyde acylimine Acylimine Intermediate aldehyde->acylimine urea Urea urea->acylimine catalyst H+ catalyst->aldehyde cyclized_intermediate Cyclized Intermediate acylimine->cyclized_intermediate enamine Enamine Intermediate enamine->cyclized_intermediate ketoester β-Ketoester ketoester->enamine dhpm Dihydropyrimidinone cyclized_intermediate->dhpm dhpm->catalyst Regenerated

Caption: Proposed mechanism for the Biginelli reaction.

Green Chemistry Applications of 4-Bromobenzenesulfonic Acid Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenesulfonic acid hydrate is an organosulfur compound that presents opportunities for the development of greener chemical processes. As a strong Brønsted acid, it has potential applications as a catalyst in various organic transformations. Green chemistry principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. In this context, the application of solid, recoverable, and reusable acid catalysts is of significant interest. While specific green chemistry applications of this compound are not extensively documented in publicly available literature, its properties suggest its utility in reactions that benefit from acid catalysis under environmentally benign conditions. This document outlines potential green chemistry approaches and provides a general protocol for its synthesis, which is itself described as a green process.

Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate: A Green Approach

A regioselective synthesis of 4-bromobenzenesulfonic acid monohydrate has been reported as a green chemistry procedure. This method utilizes an ionic liquid in water, highlighting principles of green chemistry such as the use of safer solvents and potentially recyclable catalytic systems.

Experimental Protocol: General Sulfonation Procedure[1]

This protocol describes a general method for the sulfonation of aromatic substrates, which can be applied to the synthesis of 4-bromobenzenesulfonic acid monohydrate from bromobenzene.

Materials:

  • 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)

  • Water

  • Aromatic substrate (e.g., Bromobenzene)

  • Dichloromethane (CH2Cl2)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer

  • Short column for chromatography

  • TLC plates

Procedure:

  • To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (2 mmol, 0.513 g).

  • Add water (2 mmol, 0.036 g) and the aromatic substrate (2 mmol) to the flask.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of CH2Cl2 and stir the mixture for 2 minutes.

  • Remove the organic solvent.

  • Purify the product by short column chromatography.

Quantitative Data:

Aromatic SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Bromobenzene1,3-disulfonic acid imidazolium chlorideWater500.11785[1]

Potential Green Chemistry Applications of this compound

Based on the known reactivity of other sulfonic acids as catalysts in green synthetic methods, this compound could potentially be employed in the following areas. The protocols provided are generalized from similar reactions using other acid catalysts and would require optimization for this compound.

Catalyst for Solvent-Free Synthesis of Heterocycles

Many acid-catalyzed reactions for the synthesis of heterocyclic compounds can be performed under solvent-free conditions, reducing the use of volatile organic compounds (VOCs). This compound, as a solid acid, is a candidate for such transformations.

Logical Workflow for Solvent-Free Heterocycle Synthesis

G Reactants Reactants (e.g., Aldehyde, β-Ketoester, Urea/Thiourea) Mixing Mixing & Grinding Reactants->Mixing Catalyst 4-Bromobenzenesulfonic Acid Hydrate Catalyst->Mixing Heating Heating (Solvent-Free) Mixing->Heating Reaction Reaction Mixture Heating->Reaction Workup Work-up (e.g., Recrystallization) Reaction->Workup Product Heterocyclic Product (e.g., Dihydropyrimidinone) Workup->Product

Caption: General workflow for a solvent-free, acid-catalyzed synthesis of heterocyclic compounds.

Recyclable Catalyst in Aqueous Media

The water solubility of this compound could be exploited in aqueous reaction media, from which organic products could be easily separated. The aqueous solution of the catalyst could potentially be recycled.

Catalyst Recycling Strategy

G cluster_0 Reaction Phase cluster_1 Separation Phase Reactants Reactants Reaction Aqueous Reaction Mixture Reactants->Reaction Catalyst 4-Bromobenzenesulfonic Acid Hydrate in Water Catalyst->Reaction Separation Product Extraction (Organic Solvent) Reaction->Separation Product Product in Organic Phase Separation->Product AqueousPhase Aqueous Phase with Catalyst Separation->AqueousPhase Recycle Catalyst Recycle AqueousPhase->Recycle Recycle->Catalyst Reuse

Caption: A potential workflow for the use and recycling of this compound in aqueous media.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 4-Bromobenzenesulfonic acid hydrate as a catalyst or reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a strong acid catalyst commonly used in a variety of organic reactions. Its primary applications include:

  • Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters.

  • Friedel-Crafts Alkylation and Acylation: Acting as a catalyst for the addition of alkyl or acyl groups to aromatic rings.[1][2]

  • Dehydration Reactions: Promoting the removal of water, such as in the formation of ethers from alcohols.

  • As a reactant in sulfonation reactions. [3][4]

Q2: How does the "hydrate" form of 4-Bromobenzenesulfonic acid affect its catalytic activity?

A2: The presence of water in the hydrate form can influence the reaction in several ways. While the sulfonic acid is a strong acid, the water of hydration can potentially hydrolyze reactants or products, or in some cases, participate in the reaction mechanism. For reactions that are sensitive to water, it may be necessary to use the anhydrous form or to remove water from the reaction mixture. However, in some esterification reactions, the presence of a controlled amount of water does not significantly hinder the reaction.

Q3: What are the common causes of low yield in reactions catalyzed by this compound?

A3: Low yields can stem from several factors:

  • Catalyst Deactivation: The catalyst can be neutralized by basic impurities in the reactants or solvent.

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion in a reasonable time.

  • Unfavorable Reaction Equilibrium: Many reactions, like esterification, are reversible. The accumulation of products (e.g., water) can shift the equilibrium back to the reactants.

  • Side Reactions: At elevated temperatures, strong acid catalysts can promote side reactions like charring, decomposition of starting materials, or unwanted rearrangements.[5]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, poor mixing can limit the interaction between the catalyst and reactants.

Q4: Can this compound be recovered and reused?

A4: As a homogeneous catalyst, recovery from the reaction mixture is often challenging. However, strategies such as extraction with a suitable solvent or precipitation by adjusting the solvent polarity can be employed. The efficiency of recovery and the activity of the recycled catalyst will depend on the specific reaction conditions and work-up procedure.

Troubleshooting Guide

Problem 1: The reaction is slow or not proceeding to completion.

Possible Cause Suggested Solution
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Monitor the reaction progress to find the optimal loading.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Catalyst Deactivation Ensure reactants and solvents are free from basic impurities. Consider purifying starting materials before the reaction.
Poor Solubility Choose a solvent that dissolves all reactants and the catalyst to ensure a homogeneous reaction mixture.

Problem 2: Significant formation of byproducts or decomposition of starting materials.

Possible Cause Suggested Solution
Excessive Reaction Temperature Reduce the reaction temperature. A lower temperature may require a longer reaction time but can improve selectivity.
High Catalyst Loading Decrease the amount of catalyst. While a higher loading can increase the reaction rate, it may also promote side reactions.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired conversion is reached to prevent further degradation of the product.

Problem 3: Difficulty in isolating the product during work-up.

Possible Cause Suggested Solution
Residual Catalyst Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.
Emulsion Formation If an emulsion forms during aqueous work-up, try adding a saturated brine solution to break the emulsion.
Product Solubility Ensure the chosen extraction solvent has a high affinity for the product and is immiscible with the aqueous phase.

Quantitative Data Summary

Optimizing reaction conditions is crucial for achieving high yields. The following table provides a general guideline for the optimization of a generic esterification reaction using this compound as a catalyst.

Parameter Range Considerations
Catalyst Loading (mol%) 1 - 10Higher loading increases the rate but may lead to side reactions. Start with a lower concentration and optimize.
Temperature (°C) 80 - 140Dependent on the boiling points of reactants and solvent. Higher temperatures favor faster rates but can cause decomposition.
Reaction Time (h) 2 - 24Monitor by TLC or GC/LC to determine the point of maximum conversion.
Solvent Toluene, Xylene, HeptaneA solvent that forms an azeotrope with water is ideal for removing it from the reaction and driving the equilibrium forward.
Reactant Ratio 1:1 to 1:1.5 (Acid:Alcohol)Using a slight excess of one reactant can shift the equilibrium towards the product.

Experimental Protocols

Protocol: Esterification of Benzoic Acid with Ethanol Catalyzed by this compound

Materials:

  • Benzoic acid

  • Ethanol (anhydrous)

  • This compound

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add benzoic acid (1.0 eq), ethanol (1.2 eq), and toluene.

  • Add this compound (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization A Select Reactants & Catalyst D Set up Reaction A->D B Choose Solvent B->D C Determine Initial Conditions (Temp, Conc, Time) C->D E Monitor Progress (TLC/GC/LC) D->E F Work-up & Isolate Product E->F G Analyze Yield & Purity F->G H Low Yield? G->H I Optimize Conditions H->I Yes J High Yield (Final Protocol) H->J No I->C

Caption: A general workflow for optimizing a chemical reaction.

troubleshooting_low_yield Start Low Reaction Yield Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Catalyst Is the catalyst active? Check_Completion->Check_Catalyst Yes Increase_Time_Temp->Check_Completion Purify_Reagents Purify reactants/solvent Check_Catalyst->Purify_Reagents No Check_Equilibrium Is the reaction reversible? Check_Catalyst->Check_Equilibrium Yes Increase_Loading Increase catalyst loading Increase_Loading->Check_Completion Purify_Reagents->Check_Catalyst Purify_Reagents->Increase_Loading Remove_Byproducts Remove byproducts (e.g., water) Check_Equilibrium->Remove_Byproducts Yes Side_Reactions Are there side reactions? Check_Equilibrium->Side_Reactions No Remove_Byproducts->Check_Completion Lower_Temp Lower reaction temperature Side_Reactions->Lower_Temp Yes Final Re-evaluate reaction scope Side_Reactions->Final No Lower_Temp->Check_Completion

References

Technical Support Center: 4-Bromobenzenesulfonic Acid Hydrate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid hydrate.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of Isomeric Byproducts in the Sulfonation of Bromobenzene

Question: During the synthesis of 4-Bromobenzenesulfonic acid by the sulfonation of bromobenzene, I've observed the presence of other isomers in my product mixture. How can I minimize their formation?

Answer:

The sulfonation of bromobenzene is an electrophilic aromatic substitution reaction. While the para-isomer (4-Bromobenzenesulfonic acid) is the major product due to steric hindrance and electronic effects, the formation of ortho- and meta-isomers is possible.

Common Byproducts:

  • 2-Bromobenzenesulfonic acid (ortho-isomer)

  • 3-Bromobenzenesulfonic acid (meta-isomer)

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para-isomer. High temperatures can promote the formation of the thermodynamically more stable meta-isomer through isomerization.

  • Sulfonating Agent: The choice of sulfonating agent can influence isomer distribution. Using sulfur trioxide (SO₃) in a non-polar solvent like liquid SO₂ has been shown to yield a very high percentage of the para-isomer.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization. It is advisable to monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.

Experimental Protocol for High Para-Selectivity:

A study on the sulfonation of bromobenzene with sulfur trioxide in liquid sulfur dioxide at -12 to -13°C reported the following isomer distribution, demonstrating high selectivity for the para-product.[1]

IsomerPercentage
4-Bromobenzenesulfonic acid (para)98.93 ± 0.14%
2-Bromobenzenesulfonic acid (ortho)0.91 ± 0.04%
3-Bromobenzenesulfonic acid (meta)0.15 ± 0.02%
Issue 2: Formation of Disulfonic Acids

Question: I am finding significant amounts of what I believe to be brominated disulfonic acids in my reaction product. How can I avoid this over-sulfonation?

Answer:

The formation of disulfonic acids occurs when the initial product, 4-Bromobenzenesulfonic acid, undergoes a second sulfonation reaction. This is more likely to happen under forcing reaction conditions.

Common Byproduct:

  • 1-Bromo-2,4-benzenedisulfonic acid

Troubleshooting Steps:

  • Concentration of Sulfonating Agent: The use of fuming sulfuric acid (oleum) or a large excess of concentrated sulfuric acid significantly increases the likelihood of disulfonation. Use a stoichiometric amount or a slight excess of the sulfonating agent.

  • Reaction Temperature and Time: High temperatures and long reaction times will promote the formation of disulfonic acids. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction to avoid extending it unnecessarily.

Issue 3: Presence of Starting Material (Bromobenzene) in the Final Product

Question: After my reaction and work-up, I am still detecting a significant amount of bromobenzene. What could be the cause of this?

Answer:

The sulfonation of aromatic compounds is a reversible reaction.[1][2][3][4][5][6][7][8] The presence of water and heat can drive the equilibrium back towards the starting materials, a process known as desulfonation or protodesulfonation.[1][3][4][5][6][7][8][9]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions. The presence of water will favor the reverse reaction.

  • Work-up Procedure: During the work-up, avoid prolonged heating in the presence of dilute aqueous acid, as this will promote desulfonation. If the product is to be isolated by crystallization from an aqueous solution, it should be done as quickly as possible and at the lowest feasible temperature.

  • Removal of Water: In reactions where water is a byproduct, its removal can drive the reaction to completion. For example, using a Dean-Stark apparatus when the reaction is run in a suitable solvent can be effective.

Issue 4: Byproduct Formation When Using 4-Bromobenzenesulfonic Acid as a Catalyst in Esterification

Question: I am using 4-Bromobenzenesulfonic acid as a catalyst for a Fischer esterification reaction with ethanol, and I am observing byproducts. What are they and how can I prevent their formation?

Answer:

When strong acids like 4-Bromobenzenesulfonic acid are used as catalysts in esterification reactions with alcohols, two common side reactions are the dehydration of the alcohol to form an alkene and the condensation of two alcohol molecules to form a symmetrical ether.[10][11][12][13][14][15][16][17]

Common Byproducts (with ethanol):

  • Ethene: Formed by the acid-catalyzed dehydration of ethanol.[13][17][18][19]

  • Diethyl ether: Formed by the acid-catalyzed condensation of two molecules of ethanol.[11][12][14][16]

Troubleshooting Steps:

  • Reaction Temperature: The formation of ethene is favored at higher temperatures (typically above 170°C for ethanol with sulfuric acid).[13] Diethyl ether formation is generally favored at lower temperatures (around 140°C for ethanol with sulfuric acid).[11] Carefully controlling the reaction temperature is crucial to maximize the yield of the desired ester.

  • Reactant Concentrations: Using a large excess of the carboxylic acid can help to favor the esterification reaction over the self-condensation of the alcohol.

  • Water Removal: As with the sulfonation reaction, removing water as it is formed will drive the esterification equilibrium towards the product and can help to suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is typically offered in purities of 95% or 98%.

Q2: Is the sulfonation of bromobenzene reversible?

A2: Yes, the sulfonation of aromatic compounds, including bromobenzene, is a reversible reaction.[1][2][3][4][5][6][7][8] The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[1][3][4][5][6][7][8]

Q3: Can I use 4-Bromobenzenesulfonic acid as a protecting group?

A3: Yes, the sulfonic acid group can be used as a protecting group in electrophilic aromatic substitution reactions. Its ability to be introduced and subsequently removed makes it a useful tool to block a specific position on an aromatic ring, directing other substituents to the desired positions.

Q4: What are the safety precautions I should take when working with this compound?

A4: this compound is a corrosive substance. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Synthesis of 4-Bromobenzenesulfonic Acid via Sulfonation of Bromobenzene

This protocol is a general guideline. Reaction conditions should be optimized for specific laboratory settings and desired outcomes.

  • Materials: Bromobenzene, concentrated sulfuric acid (or fuming sulfuric acid).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add bromobenzene.

    • Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) to the bromobenzene with stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

    • Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-100°C for concentrated sulfuric acid) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from water or an appropriate solvent system.

Fischer Esterification of Acetic Acid with Ethanol using 4-Bromobenzenesulfonic Acid as a Catalyst

This protocol is a general guideline and should be adapted for specific substrates and scales.

  • Materials: Acetic acid, ethanol, this compound (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetic acid and an excess of ethanol.

    • Add a catalytic amount of this compound (e.g., 1-5 mol%).

    • Heat the mixture to reflux for a specified period (e.g., 1-3 hours). Monitor the formation of the ethyl acetate product by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ethyl acetate with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify the ethyl acetate by distillation.

Byproduct Formation Troubleshooting Workflow

Byproduct_Troubleshooting cluster_sulfonation Sulfonation of Bromobenzene cluster_catalysis Catalytic Use (e.g., Esterification) start Byproduct Detected reaction_type Identify Reaction Type start->reaction_type sulfonation_byproduct Identify Byproduct reaction_type->sulfonation_byproduct Synthesis catalysis_byproduct Identify Byproduct reaction_type->catalysis_byproduct Catalysis isomers Isomers (ortho, meta) sulfonation_byproduct->isomers Isomeric Peaks disulfonic_acid Disulfonic Acid sulfonation_byproduct->disulfonic_acid Higher Polarity/Mass bromobenzene Bromobenzene (Starting Material) sulfonation_byproduct->bromobenzene Lower Polarity action_isomer Lower Temperature Change Sulfonating Agent Reduce Reaction Time isomers->action_isomer Mitigation action_disulfonic Reduce [Sulfonating Agent] Lower Temperature Reduce Reaction Time disulfonic_acid->action_disulfonic Mitigation action_bromobenzene Ensure Anhydrous Conditions Avoid Prolonged Heating in Aqueous Acid Remove Water (Dean-Stark) bromobenzene->action_bromobenzene Mitigation alkene Alkene (e.g., Ethene) catalysis_byproduct->alkene Dehydration Product ether Symmetrical Ether (e.g., Diethyl Ether) catalysis_byproduct->ether Alcohol Condensation Product action_alkene Optimize Temperature (avoid high temps) Use Excess Carboxylic Acid alkene->action_alkene Mitigation action_ether Optimize Temperature (avoid specific temp ranges) Use Excess Carboxylic Acid ether->action_ether Mitigation

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

References

Technical Support Center: Purification of 4-Bromobenzenesulfonic Acid Hydrate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromobenzenesulfonic acid hydrate via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound due to the high solubility of the compound in hot water and lower solubility at cooler temperatures. For higher-melting sulfonic acids, water or occasionally ethanol are suitable solvents.[1] A mixed solvent system, such as ethanol/water, can also be employed to optimize crystal growth and purity.

Q2: What are the common impurities in this compound?

A2: Common impurities can include sulfuric acid, which can be removed by recrystallization from concentrated aqueous solutions.[1] Other potential impurities may arise from the synthetic route, such as unreacted starting materials or by-products like other isomers of bromobenzenesulfonic acid.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent. To resolve this, try adding a small amount of additional hot solvent to the solution to ensure the compound remains dissolved. Then, allow the solution to cool more slowly to encourage crystal formation instead of oiling. Seeding the solution with a pure crystal of the desired compound can also help induce crystallization.

Q4: I have a very low yield after recrystallization. What are the possible reasons?

A4: A low yield can result from several factors:

  • Using too much solvent: This is a common issue that leads to a significant portion of the product remaining in the mother liquor.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, can dissolve some of the purified product.

Q5: No crystals are forming, even after the solution has cooled. What can I do?

A5: If no crystals form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal nucleation.

  • Adding a seed crystal of the pure compound.

  • Cooling the solution further in an ice bath.

  • If too much solvent was added, you may need to evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low crystal yield. 1. Incomplete crystallization.2. Too much solvent was used.3. Crystals were lost during transfer or washing.1. Allow the solution to cool for a longer period or at a lower temperature (e.g., in an ice bath).2. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.3. Ensure careful transfer of crystals and wash with a minimal amount of ice-cold solvent.
"Oiling out" (formation of a liquid instead of solid crystals). 1. The melting point of the solute is below the boiling point of the solvent.2. The solution is too concentrated.3. Rapid cooling.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow for slower cooling.2. Use a slightly larger volume of solvent for dissolution.3. Allow the solution to cool slowly at room temperature before placing it in an ice bath.
Colored impurities in the final crystals. 1. Incomplete removal of colored impurities.2. Co-crystallization of impurities.1. During the dissolution step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.2. Ensure slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Crystals are very fine or powdery. 1. The solution cooled too quickly.1. Re-dissolve the crystals in a minimal amount of hot solvent and allow the solution to cool more slowly and without agitation.

Quantitative Data

Compound Solvent Temperature (°C) Solubility
4-Bromobenzenesulfonic acidWater82.3492.9 g/L[3][4]

Experimental Protocols

Recrystallization of this compound from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring to near boiling. Continue to add small portions of hot deionized water until the solid has just dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out Oiling Out Occurs collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield collect->low_yield Check Yield impure_crystals Crystals are Impure collect->impure_crystals Check Purity scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed evaporate Evaporate Excess Solvent no_crystals->evaporate check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent charcoal Use Activated Charcoal and Re-recrystallize impure_crystals->charcoal scratch_seed->cool evaporate->cool cool_slower Cool More Slowly reheat_add_solvent->cool_slower cool_slower->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting failed reactions with 4-Bromobenzenesulfonic acid hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound with the formula C₆H₅BrO₃S·H₂O. It is a white to light brown crystalline powder. This compound is a versatile reagent in organic synthesis, often utilized as an intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals. Its primary applications include serving as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in esterification reactions.

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅BrO₃S·H₂O
Molecular Weight 255.09 g/mol
Appearance White to light brown crystalline powder
Melting Point 90-93 °C (lit.)
Solubility Soluble in water

Q3: How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, it is important to minimize exposure to atmospheric moisture.

Q4: What safety precautions should be taken when handling this compound?

This compound is corrosive and can cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling the dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Troubleshooting Guides

Synthesis of this compound (Sulfonation of Bromobenzene)

Problem: Low or no yield of this compound.

Possible Causes & Solutions:

  • Incomplete Sulfonation: The sulfonation of benzene and its derivatives is a reversible reaction.[1] To drive the equilibrium towards the product, use a strong sulfonating agent like fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄) and apply heat.[1][2] Insufficient heating or a weak sulfonating agent can lead to low conversion.

  • Desulfonation (Reverse Reaction): The presence of excess water and high temperatures can promote the reverse reaction, known as desulfonation, where the sulfonic acid group is removed from the aromatic ring.[3][4] To minimize this, use concentrated sulfuric acid and control the reaction temperature carefully. If the reaction is worked up with aqueous solutions, do so at a lower temperature.

  • Incorrect Work-up Procedure: Improper work-up can lead to loss of the water-soluble product. Ensure that the product is isolated effectively, for example, by salting out or by careful removal of solvent.

Troubleshooting Workflow for Sulfonation

Start Low/No Product CheckReagents Check Sulfonating Agent (Fuming H₂SO₄?) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature & Time) Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup Solution1 Use Fuming H₂SO₄ and ensure adequate heating CheckReagents->Solution1 Reversible Consider Desulfonation (Reversible Reaction) CheckConditions->Reversible Solution2 Increase reaction time or temperature cautiously CheckConditions->Solution2 Solution4 Optimize product isolation (e.g., salting out) CheckWorkup->Solution4 Solution3 Minimize water during reaction and cool before aqueous work-up Reversible->Solution3 Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronate R²B(OH)₃⁻ Base->Boronate Boronate->Transmetal BoronicAcid R²B(OH)₂ BoronicAcid->Boronate OH⁻ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerated Product R¹-R² RedElim->Product Reactant R¹-X (4-Bromobenzenesulfonic acid) Reactant->OxAdd cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation CarboxylicAcid R-COOH Protonation Protonation (H⁺) CarboxylicAcid->Protonation ActivatedAcid R-C(OH)₂⁺ Protonation->ActivatedAcid Tetrahedral Tetrahedral Intermediate ActivatedAcid->Tetrahedral Alcohol R'-OH Alcohol->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of H₂O ProtonTransfer->WaterElim ProtonatedEster Protonated Ester WaterElim->ProtonatedEster Deprotonation Deprotonation (-H⁺) ProtonatedEster->Deprotonation Ester R-COOR' Deprotonation->Ester

References

Technical Support Center: Managing the Corrosivity of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of 4-Bromobenzenesulfonic acid hydrate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its corrosivity a concern?

A1: this compound is an organosulfur compound used in various chemical syntheses. As a sulfonic acid derivative, it is a strong acid and is classified as a corrosive substance, capable of causing severe skin burns and eye damage upon contact.[1][2] Its corrosive nature also poses a risk to laboratory equipment, potentially leading to contamination of experiments and equipment failure if not handled with compatible materials.

Q2: What are the immediate safety precautions I should take when handling this compound?

A2: Due to its corrosive nature, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4] An eyewash station and safety shower should be readily accessible.[3]

Q3: What materials are generally compatible with this compound?

A3: For laboratory applications, borosilicate glass and polytetrafluoroethylene (PTFE), commonly known as Teflon, are excellent choices for handling and storing this compound due to their high resistance to a wide range of acids.[5][6][7][8][9][10][11] Certain grades of stainless steel, such as 316, may be suitable under specific conditions, but their compatibility should be verified.

Q4: Can I use stainless steel containers or reactors with this compound?

A4: The compatibility of stainless steel with this compound depends on factors like the concentration of the acid, temperature, and the specific grade of the steel.[12] Austenitic stainless steels like 304 and 316 can be susceptible to corrosion at intermediate concentrations of sulfonic acids.[12] It is crucial to either use a higher-grade alloy or implement protective measures like passivation. For critical applications, testing the specific grade of stainless steel with the acid under experimental conditions is recommended.

Q5: What is passivation and how can it protect my stainless steel equipment?

A5: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a thin, protective chromium oxide layer.[13][14][15] This layer enhances the corrosion resistance of the steel.[13][14][15] Passivating stainless steel equipment before exposure to this compound can significantly reduce the risk of corrosion. Common passivation agents include nitric acid and citric acid.[13][14][15][16][17]

Q6: Are there chemical inhibitors that can reduce the corrosivity of this compound?

A6: Yes, certain chemical compounds can be added in small concentrations to inhibit corrosion. For acidic solutions, organic compounds containing nitrogen, oxygen, sulfur, or phosphorus atoms can be effective as they adsorb onto the metal surface and form a protective film.[18][19][20] Additionally, for protecting stainless steel in organic sulfonic acid media, the addition of oxidizing agents like certain metal salts (cerium, iron, molybdenum) or nitrites can help maintain a passive state.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration or etching of stainless steel surfaces. Direct contact with this compound without proper material selection or surface preparation.Immediately discontinue use of the affected equipment. Clean and neutralize the surface. Consider switching to a more resistant material like borosilicate glass or PTFE. If stainless steel must be used, ensure it is a resistant grade (e.g., 316L or higher) and has been properly passivated.
Unexpected solid formation or color change in the reaction mixture. Leaching of metal ions from corroded equipment into the reaction.Halt the experiment and transfer the mixture to an inert container (glass or PTFE). Analyze the mixture for metal contaminants. Review the compatibility of all wetted parts of the experimental setup.
Visible degradation or swelling of plastic components (tubing, seals). Use of incompatible polymers.Replace the degraded components with a highly resistant polymer such as PTFE. Consult a chemical compatibility chart for all polymeric materials in your setup.[6][8][9][10][11]
Slow, gradual corrosion of stainless steel over repeated experiments. Breakdown of the passive layer on the stainless steel surface.Implement a regular passivation schedule for the stainless steel equipment. Consider the use of a corrosion inhibitor if compatible with the experimental chemistry.

Material Compatibility Data

The following table provides a summary of the expected compatibility of common laboratory materials with this compound. These are general guidelines; for critical applications, it is strongly recommended to perform specific corrosion testing under the intended experimental conditions.

Material Concentration Temperature Compatibility Rating Notes
Stainless Steel 304 Dilute or ConcentratedAmbientFairSusceptible to corrosion at intermediate concentrations. Passivation is recommended.[12]
IntermediateElevatedPoorHigh risk of corrosion. Not recommended without specific testing and inhibitors.
Stainless Steel 316 Dilute or ConcentratedAmbientGoodMore resistant than 304 due to molybdenum content. Passivation is still recommended for long-term use.[12][21]
IntermediateElevatedFairCaution is advised. Testing under specific conditions is recommended.
Borosilicate Glass All ConcentrationsUp to 200°CExcellentHighly inert to most acids, making it a preferred material.[5][7][22][23]
PTFE (Teflon) All ConcentrationsUp to 250°CExcellentExtremely broad chemical resistance.[6][8][9][10][11]
Polypropylene (PP) DiluteAmbientGoodMay show some degradation over time or at higher temperatures.
ConcentratedAmbientFair to PoorNot recommended for prolonged exposure.
Polyethylene (PE) DiluteAmbientGoodSimilar to polypropylene.
ConcentratedAmbientFair to PoorNot recommended for prolonged exposure.
Viton® (FKM) All ConcentrationsAmbientGoodGenerally good resistance to acids.
All ConcentrationsElevatedFairSwelling or degradation may occur.

Experimental Protocols

Protocol 1: Gravimetric Corrosion Testing (Weight Loss Method)

Objective: To determine the corrosion rate of a material when exposed to this compound.

Materials:

  • Material coupons (e.g., Stainless Steel 304, 316) with known surface area.

  • Solution of this compound at the desired concentration.

  • Inert container (borosilicate glass beaker).

  • Analytical balance (readable to 0.1 mg).

  • Drying oven.

  • Acetone or other suitable solvent for cleaning.

Procedure:

  • Clean the material coupons with acetone, dry them thoroughly, and weigh them accurately on the analytical balance. Record the initial weight (W_i).

  • Completely immerse the coupons in the this compound solution within the glass beaker. Ensure the coupons are not in contact with each other.

  • Maintain the solution at the desired experimental temperature for a predetermined duration (e.g., 24, 48, or 72 hours).

  • After the exposure time, carefully remove the coupons from the solution.

  • Clean the coupons to remove any corrosion products, rinse with deionized water, then with acetone, and dry them in an oven.

  • Weigh the dried coupons accurately and record the final weight (W_f).

  • Calculate the weight loss (ΔW = W_i - W_f).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) Where:

    • ΔW is the weight loss in grams.

    • A is the surface area of the coupon in cm².

    • T is the exposure time in hours.

    • D is the density of the material in g/cm³.

Protocol 2: Passivation of Stainless Steel Equipment

Objective: To enhance the corrosion resistance of stainless steel components before exposure to this compound.

Materials:

  • Stainless steel component to be passivated.

  • Degreasing agent (e.g., alkaline cleaner).

  • Passivation solution (e.g., 20-50% v/v nitric acid or 4-10% w/v citric acid).[13][15][16][17]

  • Deionized water.

  • Appropriate PPE (acid-resistant gloves, goggles, lab coat).

Procedure:

  • Thoroughly clean the stainless steel component with a degreasing agent to remove any oils, grease, or other surface contaminants. Rinse with deionized water.

  • Immerse the clean component in the passivation solution.

    • For nitric acid: 20-30 minutes at room temperature.

    • For citric acid: 15-30 minutes at a temperature between 50-60°C.[17]

  • After the specified time, remove the component from the passivation bath.

  • Rinse the component thoroughly with deionized water. A final rinse with a neutralizing agent (e.g., 5% sodium hydroxide) may be required, followed by another deionized water rinse.[17]

  • Allow the component to air dry completely. The protective passive layer will form upon exposure to air over the next 24-48 hours.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Corrosion Test cluster_analysis Analysis A Select Material Coupon (e.g., SS 316) C Clean and Weigh Coupon (Wi) A->C B Prepare Acid Solution (4-Bromobenzenesulfonic acid hydrate) D Immerse Coupon in Acid Solution C->D E Maintain Temp & Time D->E F Remove, Clean, and Dry Coupon E->F G Weigh Coupon (Wf) F->G H Calculate Corrosion Rate G->H passivation_process start Start: Stainless Steel Component clean Step 1: Degrease and Clean start->clean rinse1 DI Water Rinse clean->rinse1 passivate Step 2: Immerse in Passivation Solution (e.g., Citric Acid) rinse1->passivate rinse2 DI Water Rinse passivate->rinse2 neutralize Optional: Neutralize (e.g., NaOH solution) rinse2->neutralize dry Step 3: Air Dry rinse2->dry if no neutralization rinse3 Final DI Water Rinse neutralize->rinse3 rinse3->dry end_node End: Passivated Component with Protective Oxide Layer dry->end_node

References

improving the solubility of 4-Bromobenzenesulfonic acid hydrate in a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Bromobenzenesulfonic acid hydrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar organic compound. It is known to be soluble in water and other polar solvents.[1][2][3][4] Its solubility is significantly lower in non-polar organic solvents. The presence of the sulfonic acid group makes it a strong acid, which influences its solubility behavior.[3]

Q2: I am having trouble dissolving this compound in my non-polar reaction solvent. What can I do?

A2: Direct dissolution in non-polar solvents is often challenging. Consider using a polar co-solvent, converting the acid to a more soluble salt, or employing a phase transfer catalyst to facilitate its transfer into the organic phase.

Q3: How does temperature affect the solubility of this compound?

Q4: Can I convert this compound to a salt to improve its solubility?

A4: Yes, converting the sulfonic acid to a salt by reacting it with a base is a common and effective method to enhance solubility, particularly in more polar or aqueous environments. The choice of base will determine the properties of the resulting sulfonate salt.

Q5: What is a phase transfer catalyst and how can it help with solubility issues?

A5: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. For 4-Bromobenzenesulfonic acid, which is an ionic compound, a PTC like a quaternary ammonium salt can form an ion pair with the sulfonate anion. This ion pair is more soluble in organic solvents, allowing the sulfonate to participate in the reaction in the organic phase.

Data Presentation

Estimated Solubility of this compound in Common Solvents at Room Temperature (25 °C)
SolventSolvent PolarityEstimated Solubility ( g/100 g)
TolueneNon-polar< 0.1
Tetrahydrofuran (THF)Polar aprotic1 - 5
AcetonePolar aprotic5 - 15
EthanolPolar protic15 - 30
MethanolPolar protic20 - 40
Dimethyl sulfoxide (DMSO)Polar aprotic> 3.8 (based on p-TSA data)[6]
WaterPolar proticHighly soluble

Note: The solubility values are estimates based on the principle of "like dissolves like" and data for analogous compounds like p-toluenesulfonic acid and benzenesulfonic acid.[1][2][3][4][7] Experimental verification is recommended.

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent

This method involves adding a small amount of a polar solvent in which the this compound is highly soluble to the main reaction solvent.

Methodology:

  • To your reaction vessel containing the main (less polar) solvent, begin stirring.

  • Slowly add a polar co-solvent (e.g., DMSO, methanol, or ethanol) dropwise to the mixture.

  • After the addition of a small amount of the co-solvent, add the this compound to the mixture.

  • Continue to stir and observe the dissolution. If the solid does not fully dissolve, continue the dropwise addition of the co-solvent until a homogenous solution is achieved.

  • Caution: Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Protocol 2: In-situ Salt Formation to Enhance Solubility

This protocol describes the conversion of this compound into a more soluble salt using an organic base like triethylamine (TEA).

Methodology:

  • Suspend the this compound in your reaction solvent at room temperature with vigorous stirring.

  • Slowly add a stoichiometric equivalent (or a slight excess) of a suitable base, such as triethylamine, to the suspension.

  • The reaction is typically exothermic. Continue stirring until the solid has completely dissolved, indicating the formation of the triethylammonium 4-bromobenzenesulfonate salt.

  • The resulting solution can then be used in the subsequent reaction steps.

  • Note: The choice of base should be considered based on the reaction chemistry, as the base or its conjugate acid may participate in or inhibit the desired reaction.

Protocol 3: Utilizing a Phase Transfer Catalyst (PTC)

This protocol is suitable for reactions where the this compound needs to react in a non-polar organic phase.

Methodology:

  • Charge the reaction vessel with the organic solvent, the other reactants, and the this compound.

  • Add a catalytic amount (typically 1-5 mol%) of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB).

  • If water is not already part of the reaction mixture, a very small amount of an aqueous phase may be necessary to initially dissolve the sulfonic acid.

  • Heat the mixture to the desired reaction temperature with vigorous stirring. The PTC will form an ion pair with the 4-bromobenzenesulfonate, which is soluble in the organic phase, thereby making it available for the reaction.

  • Monitor the reaction progress as per your standard procedure.

Troubleshooting Guide

Below is a troubleshooting workflow to address common solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues A Start: 4-Bromobenzenesulfonic acid hydrate does not dissolve B Is the solvent polar? A->B C Increase temperature B->C Yes D Consider using a more polar solvent (e.g., DMSO, Methanol) B->D No E Use a polar co-solvent (e.g., add a small amount of DMSO) C->E No improvement H Problem Solved C->H Success D->E Not possible D->H Success F Convert to a salt in-situ (e.g., add Triethylamine) E->F Still insoluble E->H Success G Use a Phase Transfer Catalyst (e.g., TBAB) F->G Incompatible with reaction F->H Success G->H Success G Factors Affecting Solubility Solubility Solubility of 4-Bromobenzenesulfonic Acid Hydrate Solvent Solvent Properties Solubility->Solvent Temperature Temperature Solubility->Temperature pH pH of the Medium Solubility->pH Additives Additives Solubility->Additives Polarity Polarity ('Like dissolves like') Solvent->Polarity Salt Salt Formation pH->Salt PTC Phase Transfer Catalyst Additives->PTC CoSolvent Co-solvent Additives->CoSolvent

References

Technical Support Center: Purification of 4-Bromobenzenesulfonic Acid Hydrate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-bromobenzenesulfonic acid hydrate using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.

Experimental Protocol: Reversed-Phase Flash Chromatography

This protocol is designed for the purification of this compound from non-polar and moderately polar impurities. Given the high polarity of sulfonic acids, reversed-phase chromatography is often a suitable method.

Materials:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (Eluent): A gradient of water (solvent A) and methanol or acetonitrile (solvent B), both containing 0.1% formic acid. The acid helps to suppress the ionization of the sulfonic acid group, leading to better retention and peak shape.

  • Crude Sample: this compound dissolved in a minimal amount of the initial mobile phase.

  • Equipment: Glass chromatography column, fraction collector, rotary evaporator.

Procedure:

  • Column Packing (Slurry Method):

    • Prepare a slurry of the C18 silica gel in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

    • Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniformly packed bed.

    • Gently tap the column to dislodge any air bubbles.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase to ensure equilibration.

  • Sample Loading:

    • Dissolve the crude this compound in the smallest possible volume of the initial mobile phase.

    • Carefully apply the sample to the top of the column bed using a pipette.

    • Allow the sample to fully adsorb onto the stationary phase.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

    • Gradually increase the proportion of the organic solvent (Solvent B) to elute the compound. A suggested gradient is provided in the table below. The optimal gradient may need to be determined by TLC analysis.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

    • Suggested TLC System:

      • Stationary Phase: C18-functionalized TLC plates.

      • Mobile Phase: A mixture similar to the column eluent, for example, 80:20 Water:Methanol with 0.1% Formic Acid.

      • Visualization: UV light (254 nm) or staining with potassium permanganate.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the mobile phase using a rotary evaporator. Note that removing all the water may require lyophilization (freeze-drying) for a completely dry product.

Table 1: Example Gradient Elution Profile

Step Solvent A (Water + 0.1% Formic Acid) Solvent B (Methanol + 0.1% Formic Acid) Column Volumes
195%5%2
295% -> 50%5% -> 50%10
350%50%2
450% -> 5%50% -> 95%5

Troubleshooting Guide

Table 2: Common Problems and Solutions in the Purification of this compound

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Retention (Product elutes in the void volume) The compound is too polar for the selected stationary/mobile phase. The sulfonic acid group is fully ionized, reducing interaction with the C18 stationary phase.Increase the polarity of the initial mobile phase (more water). Ensure the mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress ionization.[1] Consider using a more polar stationary phase like one for Hydrophilic Interaction Liquid Chromatography (HILIC) or an amine-functionalized silica.[2]
Broad or Tailing Peaks The sample was overloaded on the column. The flow rate is too fast, not allowing for proper equilibration.[3] The mobile phase pH is not optimal, leading to mixed ionic and neutral species. Strong interactions between the sulfonic acid and residual silanol groups on the silica backbone.Reduce the amount of sample loaded onto the column. Optimize the flow rate. Ensure consistent acidification of the mobile phase.[1] For silica-based columns, adding a small amount of a stronger acid or a competing base to the eluent might help.
Product Degradation on the Column The stationary phase is too acidic. Although C18 is generally less acidic than bare silica, residual silanols can be problematic.If using normal phase silica, it can be deactivated by pre-treating with a base like triethylamine.[4] However, for reversed-phase, ensuring the mobile phase pH is compatible with the compound is key.
Low Yield/Irreversible Adsorption The compound is strongly interacting with the stationary phase. This is more common on normal phase silica due to the acidic nature of both the compound and the silica.[5]For normal phase, consider deactivating the silica gel.[4] For reversed-phase, ensure the mobile phase has sufficient organic content in the final steps to elute all the compound. A final column wash with a strong solvent like pure methanol can be performed.
Streaking on TLC Plate The sample is too concentrated. The compound is highly acidic and interacting poorly with the stationary phase.[6]Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) to the TLC mobile phase to improve the spot shape.[6]

Frequently Asked Questions (FAQs)

Q1: Why is reversed-phase chromatography recommended for this compound?

A1: 4-Bromobenzenesulfonic acid is a highly polar compound due to the sulfonic acid group. In normal-phase chromatography (e.g., with silica gel), it may either not move from the baseline or be irreversibly adsorbed. Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase (like water/methanol), is better suited for retaining and separating such polar compounds.

Q2: What is the purpose of adding formic acid to the mobile phase?

A2: The addition of a small amount of acid, such as formic acid, suppresses the ionization of the sulfonic acid group. In its neutral (protonated) form, the molecule is less polar and can interact more effectively with the non-polar C18 stationary phase, leading to better retention and more symmetrical peak shapes.[1]

Q3: Can I use normal-phase (silica gel) chromatography?

A3: While possible, it is challenging. The acidic nature of silica gel can lead to very strong, potentially irreversible, adsorption of the highly acidic 4-bromobenzenesulfonic acid.[5] If you must use silica gel, you may need a highly polar mobile phase system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide or acetic acid to improve elution and peak shape.[7] Deactivation of the silica with triethylamine might also be necessary if the compound is found to be unstable.[4]

Q4: My compound is not soluble in the initial mobile phase. How should I load it onto the column?

A4: If solubility is an issue, you can dissolve your sample in a minimal amount of a stronger solvent (e.g., pure methanol or DMSO). However, it is crucial to then adsorb this solution onto a small amount of silica gel or C18 material. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This "dry loading" technique prevents poor separation that can result from using a loading solvent that is too strong.

Q5: How do I know which fractions contain my product?

A5: The most common method is to analyze the collected fractions using Thin Layer Chromatography (TLC). By spotting a small amount of each fraction onto a TLC plate and developing it in an appropriate solvent system, you can identify the fractions that contain your compound and assess their purity before combining them.

Visualizations

Experimental_Workflow crude Crude 4-Bromobenzenesulfonic Acid Hydrate dissolve Dissolve in Minimal Initial Mobile Phase crude->dissolve load Load Sample onto Column dissolve->load pack Pack C18 Column with Slurry pack->load elute Gradient Elution (Water/Methanol + 0.1% Formic Acid) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Fractions Pure? evaporate Evaporate Solvent (Rotary Evaporator/Lyophilizer) combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree start Problem with Purification q1 Poor Retention/ Product in Void? start->q1 s1 Increase Mobile Phase Polarity (more water). Ensure Acidification (0.1% HCOOH). q1->s1 Yes q2 Broad or Tailing Peaks? q1->q2 No end Successful Purification s1->end s2 Reduce Sample Load. Optimize Flow Rate. Check Mobile Phase pH. q2->s2 Yes q3 Low Yield/ No Elution? q2->q3 No s2->end s3 Perform Strong Solvent Wash (e.g., 100% Methanol). Consider Alternative Stationary Phase. q3->s3 Yes q3->end No (Consult Further) s3->end

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Work-up Procedures for Reactions with 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid hydrate.

Troubleshooting Guide

Issue 1: Difficulty in removing the 4-Bromobenzenesulfonic acid catalyst after the reaction.

  • Question: My reaction is complete, but I am struggling to remove the 4-Bromobenzenesulfonic acid catalyst from my organic product. What is the recommended procedure?

  • Answer: 4-Bromobenzenesulfonic acid is a strong acid and is generally soluble in water.[1][2][3] A standard approach is to perform a liquid-liquid extraction. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with water or a saturated sodium chloride (brine) solution. The sulfonic acid will preferentially partition into the aqueous layer. For more effective removal, a wash with a dilute basic solution, such as saturated sodium bicarbonate, can be employed to neutralize the acid and facilitate its extraction into the aqueous phase.[4][5]

Issue 2: Emulsion formation during aqueous work-up.

  • Question: When I try to wash my reaction mixture with water or brine, a stable emulsion forms, making phase separation impossible. How can I resolve this?

  • Answer: Emulsion formation can occur, especially if residual polar organic solvents like DMF or DMSO are present.[6] To break the emulsion, you can try the following:

    • Add more brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Add more of the organic extraction solvent to dilute the organic phase.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If possible, filter the entire mixture through a pad of Celite® or diatomaceous earth.

Issue 3: The product seems to be water-soluble and is lost during extraction.

  • Question: I suspect my product has some water solubility and is being lost into the aqueous washes along with the catalyst. How can I minimize this?

  • Answer: If your product has some polarity, it might indeed partition into the aqueous layer. To mitigate this, you can use a technique called "salting out." By using a saturated solution of sodium chloride (brine) for all aqueous washes, you decrease the solubility of the organic product in the aqueous phase, thus driving it into the organic layer.[1] Additionally, minimizing the volume of aqueous washes can help.

Issue 4: The 4-Bromobenzenesulfonic acid is not dissolving in the reaction solvent.

  • Question: I am having trouble dissolving the this compound in my reaction solvent. What solvents are recommended?

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: Here is a summary of the key properties:

PropertyValue
Chemical Formula C₆H₅BrO₃S·H₂O
Molecular Weight 255.09 g/mol
Appearance White to light brown crystalline powder
Melting Point 90-93 °C (lit.)
Acidity Strong acid
Solubility Generally soluble in water.[1][2][3]

Q2: Is this compound hazardous?

A2: Yes, it is a corrosive substance. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Q3: Can I use a different base other than sodium bicarbonate for the work-up?

A3: Yes, other weak bases like sodium carbonate (Na₂CO₃) can be used. However, be cautious with stronger bases like sodium hydroxide (NaOH) as they can potentially react with your product, for instance, by hydrolyzing esters. A saturated solution of sodium bicarbonate is generally a mild and effective choice for neutralizing the acidic catalyst.[5]

Q4: How can I confirm that all the sulfonic acid has been removed?

A4: You can test the pH of the final aqueous wash. It should be neutral (pH ~7). Additionally, you can analyze your crude product by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of the sulfonic acid.

Q5: What is the purpose of the final brine wash in the experimental protocol?

A5: The final wash with a saturated sodium chloride (brine) solution serves two main purposes. Firstly, it helps to remove any remaining water dissolved in the organic layer ("salting out"). Secondly, it can aid in breaking up any minor emulsions that may have formed during the previous washes.

Experimental Protocols

General Work-up Procedure for a Reaction Catalyzed by 4-Bromobenzenesulfonic Acid

This protocol provides a general method for the removal of 4-Bromobenzenesulfonic acid from a reaction mixture after the reaction is complete. The choice of organic solvent for extraction will depend on the solubility of your product.

  • Quenching the Reaction (if necessary):

    • Cool the reaction mixture to room temperature.

    • If the reaction contains reactive reagents, quench them appropriately (e.g., by adding water or a suitable quenching agent).

  • Solvent Addition and Phase Separation:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should be sufficient to dissolve your product completely.

    • Add deionized water to the separatory funnel. The volume of water should be roughly equal to the volume of the organic layer.

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will contain the majority of the 4-Bromobenzenesulfonic acid.

    • Drain the lower layer. Note: The relative positions of the organic and aqueous layers will depend on the density of the organic solvent used.

  • Aqueous Washes:

    • To the organic layer remaining in the separatory funnel, add a fresh portion of deionized water and repeat the extraction process.

    • Perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining sulfonic acid. Be sure to vent the separatory funnel frequently as CO₂ gas may be evolved.

    • Wash the organic layer one final time with a saturated solution of sodium chloride (brine).

  • Drying the Organic Layer:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.

    • Gently swirl the flask. Add more drying agent until it no longer clumps together.

  • Isolation of the Product:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

Visualizations

Workup_Workflow start Reaction Mixture (Product + Catalyst) quench Quench Reaction (if necessary) start->quench add_solvent Add Organic Solvent & Water quench->add_solvent extract1 Liquid-Liquid Extraction 1 (Separate Aqueous Layer) add_solvent->extract1 wash_bicarb Wash with Saturated NaHCO3 Solution extract1->wash_bicarb extract2 Liquid-Liquid Extraction 2 (Separate Aqueous Layer) wash_bicarb->extract2 wash_brine Wash with Brine extract2->wash_brine extract3 Liquid-Liquid Extraction 3 (Separate Aqueous Layer) wash_brine->extract3 dry Dry Organic Layer (e.g., with Na2SO4) extract3->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product purify Purification (e.g., Recrystallization, Chromatography) crude_product->purify final_product Pure Product purify->final_product

Caption: General workflow for the work-up of a reaction containing 4-Bromobenzenesulfonic acid.

References

impact of water content in 4-Bromobenzenesulfonic acid hydrate on reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content on the reactivity of 4-Bromobenzenesulfonic acid hydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its water content.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
REAC-001 My reaction is sluggish or incomplete when using this compound as a catalyst. Excess Water Content: High water content can dilute the catalyst, reducing its effective concentration and protonating power. Water can also compete with the substrate for coordination to the acidic proton.1. Determine the water content of your this compound using Karl Fischer titration (see Experimental Protocols). 2. Dry the reagent if the water content is higher than specified for the reaction. This can be achieved by storing it over a suitable desiccant or by azeotropic distillation with an appropriate solvent (e.g., toluene), if the compound's stability permits. 3. Increase the catalyst loading to compensate for the dilution effect, carefully monitoring for potential side reactions.
REAC-002 I am observing unexpected side products, such as hydrolysis of my starting material or product. Catalyst-Mediated Hydrolysis: The water molecules from the hydrate, activated by the strong sulfonic acid, can act as nucleophiles, leading to unwanted hydrolysis reactions.1. Use an anhydrous form of a similar sulfonic acid catalyst if available and compatible with your reaction. 2. Minimize reaction time to reduce the extent of side reactions. 3. Lower the reaction temperature to decrease the rate of the undesired hydrolysis reaction relative to the main reaction.
REAC-003 The reaction is not reproducible between different batches of this compound. Batch-to-Batch Variation in Water Content: The degree of hydration can vary between different manufacturing lots, leading to inconsistent catalytic activity.1. Standardize the catalyst by determining the water content of each new batch before use. 2. Adjust the amount of catalyst used based on the determined water content to ensure a consistent molar amount of the active acid is used in each reaction. 3. Pre-dry the reagent to a consistent, low water content before use.
REAC-004 The physical properties (e.g., solubility, melting point) of the reagent seem different from the literature values. Variable Hydration State: 4-Bromobenzenesulfonic acid can exist in different hydration states (e.g., monohydrate, dihydrate) or as an anhydrous solid, each with distinct physical properties. The commercially available form is often a monohydrate.[1][2][3]1. Verify the hydration state using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). 2. Consult the supplier's certificate of analysis for information on the specific batch's properties. 3. Be aware that melting points can vary depending on the degree of hydration.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available this compound?

A1: Commercially available 4-Bromobenzenesulfonic acid is often supplied as a monohydrate (C₆H₅BrO₃S·H₂O), which corresponds to a water content of approximately 6.89% by weight. However, the actual water content can vary, so it is crucial to determine it experimentally for sensitive applications.

Q2: How does water content affect the acidity of 4-Bromobenzenesulfonic acid?

A2: The presence of water can influence the effective acidity. While sulfonic acids are strong acids, water molecules can form hydronium ions (H₃O⁺), which are the active proton carriers.[5][6] The extent of hydration can affect the mobility and availability of these protons, thereby influencing the reaction rate. In some cases, a certain level of hydration is necessary for optimal proton conductivity and catalytic activity.[7][8]

Q3: Can I use this compound in water-sensitive reactions?

A3: It is generally not recommended to use a hydrated catalyst in strictly anhydrous reactions. The water of hydration can interfere with water-sensitive reagents and intermediates. In such cases, an anhydrous form of the acid or an alternative catalyst should be used.

Q4: How can I accurately determine the water content of my this compound?

A4: The most reliable and widely used method for determining water content in acidic and hydrated compounds is Karl Fischer titration. This technique is highly specific to water and provides accurate results.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, 4-Bromobenzenesulfonic acid is a corrosive substance.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid breathing in the dust.[2]

Data Presentation

The following table provides an illustrative summary of the expected impact of water content on the reaction rate of a generic acid-catalyzed esterification reaction using this compound. Note: This data is representative and the actual effect will depend on the specific reaction conditions.

Water Content (% w/w)Molar Ratio (H₂O : Acid)Relative Reaction Rate (%)Observations
0.00.085Anhydrous conditions, good reactivity but potential for side reactions at higher temperatures.
3.0~0.595Optimal proton mobility may be achieved with a small amount of water.
6.9 (Monohydrate)1.0100Generally considered the standard state with good catalytic activity.
10.0~1.570Dilution effect starts to become significant, reducing the effective catalyst concentration.
15.0~2.540Significant reduction in reaction rate due to dilution and potential for substrate/product hydrolysis.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for determining the water content in this compound using a volumetric Karl Fischer titrator.

Reagents and Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol

  • Karl Fischer Titrant (e.g., Hydranal-Composite 5)

  • This compound sample

  • Analytical Balance

  • Syringe and Needle

Procedure:

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to dryness with the Karl Fischer titrant to neutralize any residual water in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen to give a convenient titrant volume.

  • Titration: Quickly add the weighed sample to the conditioned titration vessel.

  • Start Titration: Begin the titration immediately. The instrument will automatically add the titrant and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the titrant volume consumed and the sample weight.

  • Repeat: Perform the determination in triplicate to ensure accuracy and precision.

Protocol 2: General Procedure for an Acid-Catalyzed Esterification

This protocol provides a general workflow for an esterification reaction where the water content of the this compound catalyst is a critical parameter.

Reagents and Equipment:

  • Carboxylic acid

  • Alcohol

  • This compound (with known water content)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the carboxylic acid and the alcohol in the anhydrous solvent.

  • Catalyst Addition: Add the this compound (typically 1-5 mol%). The amount should be adjusted based on the predetermined water content to ensure consistent active catalyst loading.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acidic catalyst.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., distillation, chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start determine_water Determine Water Content (Karl Fischer Titration) start->determine_water adjust_catalyst Adjust Catalyst Amount determine_water->adjust_catalyst setup_reaction Set up Reaction adjust_catalyst->setup_reaction monitor_reaction Monitor Reaction (TLC, GC, etc.) setup_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify Product extract_product->purify_product end End purify_product->end

Caption: Experimental Workflow for using this compound.

troubleshooting_guide start Reaction Issue Encountered check_reactivity Is the reaction sluggish or incomplete? start->check_reactivity check_side_products Are there unexpected side products? check_reactivity->check_side_products No solution_reactivity High water content is a likely cause. Determine water content and consider drying the reagent or increasing catalyst loading. check_reactivity->solution_reactivity Yes check_reproducibility Is the reaction not reproducible? check_side_products->check_reproducibility No solution_side_products Catalyst-mediated hydrolysis is possible. Consider using an anhydrous catalyst, minimizing reaction time, or lowering the temperature. check_side_products->solution_side_products Yes solution_reproducibility Batch-to-batch variation in water content. Standardize the catalyst by determining water content for each new batch. check_reproducibility->solution_reproducibility Yes end Consult Further Technical Support check_reproducibility->end No

Caption: Troubleshooting Decision Tree for Reactivity Issues.

References

Navigating Temperature Control in 4-Bromobenzenesulfonic Acid Hydrate Catalyzed Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature in chemical reactions catalyzed by 4-bromobenzenesulfonic acid hydrate. Addressing common challenges encountered during experiments, this resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reaction efficiency, safety, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended operating temperature range for reactions catalyzed by this compound?

A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific transformation (e.g., esterification, alkylation). Generally, for reactions like Fischer esterification, a temperature range of 60-120°C is a common starting point. However, it is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific substrates and desired outcomes.

Q2: What are the signs of catalyst degradation due to excessive temperature?

A2: A key indicator of thermal degradation is a decrease in catalytic activity over time or in subsequent reaction cycles. Aromatic sulfonic acids can undergo desulfonation at elevated temperatures, typically starting around 200°C in the presence of water, which would render the catalyst inactive.[1] Visual changes in the catalyst, such as discoloration, may also suggest degradation.

Q3: Can temperature fluctuations affect the selectivity of my reaction?

A3: Yes, temperature can significantly impact reaction selectivity. Higher temperatures can provide the activation energy for undesired side reactions, leading to a decrease in the yield of the target product and an increase in impurities. For instance, in alcohol dehydration reactions, higher temperatures might favor the formation of ethers or elimination byproducts.

Q4: How can I effectively monitor the temperature of my reaction?

A4: For accurate temperature monitoring, it is essential to place a calibrated temperature probe directly into the reaction mixture. Relying on the temperature of the heating mantle or oil bath can be misleading due to inefficient heat transfer. For exothermic reactions, continuous monitoring is critical to detect any rapid temperature increases.

Q5: What are the primary safety concerns related to temperature control with this catalyst?

A5: The primary safety concern is the potential for a thermal runaway, especially with exothermic reactions.[2][3] An uncontrolled increase in temperature can lead to a rapid increase in reaction rate and pressure, potentially causing vessel rupture.[2][4] 4-Bromobenzenesulfonic acid is also a corrosive material, and its hazards are exacerbated at higher temperatures.[5][6] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
Catalyst Inactivity: The catalyst may have degraded due to previous exposure to high temperatures or moisture.Use a fresh batch of this compound. Ensure the catalyst is stored in a cool, dry place.
Formation of Unwanted Byproducts Excessive Temperature: High temperatures can promote side reactions such as charring, polymerization, or elimination.Decrease the reaction temperature. Perform a temperature optimization study to find the "sweet spot" that maximizes the yield of the desired product while minimizing byproducts.
Prolonged Reaction Time at Elevated Temperature: Even at a suitable temperature, extended reaction times can lead to byproduct formation.Monitor the reaction closely and quench it as soon as it reaches completion.
Reaction Appears to Stall or Slow Down Prematurely Catalyst Leaching or Degradation: At higher temperatures, the catalyst may slowly degrade or, if supported, leach into the solution.Consider using a lower reaction temperature for a longer duration. If using a solid-supported version, test for catalyst leaching.
Equilibrium Reached: For reversible reactions like esterification, the reaction may have reached equilibrium.If applicable, consider removing a byproduct (e.g., water in esterification) to drive the equilibrium towards the product side.
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) Highly Exothermic Reaction: The heat generated by the reaction is greater than the heat being removed.[2]Immediate Action: Remove the heat source and apply external cooling (ice bath). For future experiments, consider: - Reducing the concentration of reactants. - Adding one of the reactants slowly to control the reaction rate. - Using a solvent with a higher boiling point to help dissipate heat. - Ensuring adequate stirring for uniform heat distribution. - Performing a thermal hazard assessment before scaling up.

Experimental Protocols

General Protocol for Fischer Esterification

This protocol provides a general starting point. The optimal temperature and reaction time should be determined experimentally for each specific substrate pair.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.) and the alcohol (3.0-5.0 eq.).

  • Catalyst Addition: Add this compound (0.05-0.10 eq.).

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) using a temperature-controlled oil bath. It is crucial to monitor the internal reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation as required.

Catalyst Stability and Handling

Parameter Guideline Rationale
Storage Store in a tightly sealed container in a cool, dry place away from moisture.This compound is hygroscopic and its catalytic activity can be affected by water content.
Melting Point 90-93 °C[7]This is the temperature at which the solid catalyst will melt. Reactions are typically run below this temperature if the catalyst is intended to be used in its solid form.
Thermal Decomposition Desulfonation can occur at temperatures above 200°C, especially in the presence of water.[1]To ensure catalyst reusability and maintain catalytic activity, avoid prolonged exposure to very high temperatures.
Handling Precautions Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[5]Sulfonic acids are corrosive and can cause severe skin and eye irritation.[5][6]

Visualizing Workflows and Concepts

experimental_workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Iteration prep Reaction Setup: - Reactants - Solvent - Catalyst heat Set Initial Temperature (e.g., 60°C) prep->heat monitor Monitor Reaction (TLC/GC) heat->monitor decision Reaction Complete? monitor->decision workup Work-up & Isolation decision->workup Yes optimize Increase Temperature? (e.g., in 10°C increments) decision->optimize No analyze Analyze Yield & Purity workup->analyze complete Optimal Conditions Found analyze->complete optimize->heat Yes

Caption: A flowchart illustrating a systematic approach to optimizing reaction temperature.

troubleshooting_logic Troubleshooting Low Conversion start Low Conversion Observed check_temp Is Reaction Temperature Adequate? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes solution Problem Resolved increase_temp->solution fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst No check_equilibrium Is Reaction Reversible? check_catalyst->check_equilibrium Yes fresh_catalyst->solution remove_byproduct Remove Byproduct (e.g., water) check_equilibrium->remove_byproduct Yes check_equilibrium->solution No remove_byproduct->solution

Caption: A decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Scaling Up Reactions with 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid hydrate in scaled-up reactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary industrial applications?

This compound is an organosulfur compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Its chemical structure allows for the introduction of a bromophenylsulfonyl moiety into target molecules.

2. What are the main safety concerns when handling this compound at a large scale?

This compound is a corrosive solid. Key safety concerns at scale include:

  • Corrosivity: The compound can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including acid-resistant gloves, coveralls, and face shields, is mandatory.

  • Hygroscopicity: The material readily absorbs moisture from the air, which can affect its physical properties and reactivity.[2][3][4] This can lead to clumping and difficulties in accurate weighing and dispensing.

  • Dust Inhalation: As a powder, it can form dust clouds during handling, which are hazardous if inhaled.[1] Operations should be conducted in well-ventilated areas, and respiratory protection may be required.

  • Exothermic Reactions: Sulfonation reactions are typically exothermic.[5][6] Dissolving sulfonic acids in water can also generate heat.[7]

3. How does the "hydrate" form of this acid affect its use in scaled-up reactions?

The presence of water of hydration means that the molecular weight is higher than the anhydrous form, which must be accounted for in stoichiometric calculations to avoid using a sub-stoichiometric amount of the acid. The hygroscopic nature of the hydrate also requires careful storage and handling to prevent the uptake of additional moisture, which could further alter the stoichiometry and potentially impact the reaction.[2][3][4]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Reaction Conversion at Scale

Possible Causes & Troubleshooting Steps:

  • Inadequate Temperature Control: Sulfonation reactions are often exothermic.[5][6] Localized hot spots due to inefficient heat removal in a large reactor can lead to side reactions and decomposition.

    • Solution: Ensure the reactor's cooling system is adequate for the batch size. Consider a slower addition rate of the sulfonating agent or the substrate to manage the heat evolution.

  • Poor Mixing and Mass Transfer: In large vessels, achieving homogeneity can be challenging. If reactants are not well-mixed, localized areas of high or low concentration can lead to incomplete reaction or byproduct formation.

    • Solution: Verify that the agitator design and speed are appropriate for the reactor geometry and reaction mass viscosity. Baffles can improve mixing efficiency.

  • Incorrect Stoichiometry due to Hygroscopicity: If the this compound has absorbed atmospheric moisture, its actual concentration will be lower than calculated, leading to an under-charge of the reagent.

    • Solution: Store the reagent in tightly sealed containers with desiccants. If possible, determine the water content of the starting material before use and adjust the charge accordingly.

Issue 2: Difficulty with Product Isolation and Purification

Possible Causes & Troubleshooting Steps:

  • Product is Too Soluble for Crystallization: Aryl sulfonic acids are often highly water-soluble, making isolation by crystallization from aqueous media challenging.[7]

    • Solution 1 (Salting Out): Add a saturated solution of a salt (e.g., sodium chloride) to decrease the solubility of the sulfonic acid salt and induce precipitation.

    • Solution 2 (Solvent Swap): After the reaction, consider a solvent distillation and replacement with a solvent in which the product is less soluble.

  • Formation of an Oily or Gummy Precipitate: This can occur if the product "oils out" of solution instead of crystallizing, often due to impurities or cooling the solution too quickly.

    • Solution: Ensure the crystallization is cooled slowly with controlled agitation. The presence of a seed crystal can promote the formation of a crystalline solid.

  • Contamination with Sulfuric Acid: If sulfuric acid is used as the sulfonating agent, the final product can be contaminated with residual acid.

    • Solution: One method involves diluting the reaction mixture and treating it with a calcium or barium salt to precipitate the sulfate, followed by filtration.[8] The sulfonic acid can then be isolated from the filtrate.

Issue 3: Byproduct Formation

Possible Causes & Troubleshooting Steps:

  • Formation of Isomers: Sulfonation of bromobenzene can potentially yield ortho- and meta-isomers in addition to the desired para-isomer, although the para-isomer is generally favored.

    • Solution: Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer.

  • Desulfonation: At high temperatures in the presence of aqueous acid, the sulfonation reaction can be reversible, leading to the loss of the sulfonic acid group.[9][10]

    • Solution: Maintain careful temperature control during the reaction and work-up. Avoid prolonged heating in the presence of dilute acid.

  • Oxidation/Degradation: Strong oxidizing conditions can lead to the degradation of the aromatic ring.

    • Solution: Control the reaction temperature and the concentration of the sulfonating agent to minimize oxidative side reactions.

Quantitative Data

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Bromobenzene (kg) 0.1577.8578.5
Sulfuric Acid (98%) (kg) 0.29414.7147
Reaction Temperature (°C) 20 - 2525 - 3530 - 40
Addition Time (hours) 12 - 34 - 6
Reaction Time (hours) 246
Typical Yield (%) 85 - 9080 - 8878 - 85

Note: These values are illustrative and should be optimized for a specific process.

Table 2: Hygroscopicity Classification of Sulfonic Acids

ClassificationWeight Increase (24h at 25°C, 80% RH)Implications for Scale-Up
Non-hygroscopic ≤ 0.12% w/wMinimal special handling required.
Slightly hygroscopic ≥ 0.2% but < 2% w/wStore in well-sealed containers.
Hygroscopic ≥ 2% but < 15% w/wRequires tightly sealed containers, possibly with desiccants. Dispensing in a controlled humidity environment is recommended.[8]
Very hygroscopic ≥ 15% w/wStrict moisture control is critical. Use of glove boxes or dedicated low-humidity rooms for handling is advised.

This compound is known to be hygroscopic; its exact classification may vary based on purity and specific crystalline form.[2]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-Bromobenzenesulfonic Acid

WARNING: This reaction is exothermic and involves corrosive materials. It should only be performed by trained personnel in a suitable reactor with appropriate safety measures in place.

  • Reactor Setup: Ensure a 50 L glass-lined reactor is clean, dry, and equipped with a temperature probe, a pressure-equalizing dropping funnel, and an efficient overhead stirrer. The reactor should be connected to a cooling system.

  • Charging Reactants: Charge the reactor with 7.85 kg (50 mol) of bromobenzene.

  • Reaction: Begin agitation and start cooling the reactor to maintain an internal temperature of 25-30°C. Slowly add 14.7 kg (150 mol) of 98% sulfuric acid over 2-3 hours, carefully monitoring the temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 30-35°C for 4 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 10-15°C. Slowly and carefully quench the reaction by adding it to 50 L of ice water with vigorous stirring.

  • Isolation: The product can be isolated as its sodium salt by neutralizing the aqueous solution with a concentrated sodium hydroxide solution, followed by cooling to induce crystallization. The resulting solid is collected by filtration and washed with a cold, saturated sodium chloride solution.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

Troubleshooting_Poor_Conversion start Poor or Inconsistent Conversion at Scale q1 Is the reaction temperature within the specified range throughout the addition and reaction? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the agitation sufficient for the vessel size and viscosity? a1_yes->q2 s1 Improve cooling efficiency or slow down the addition rate. Implement real-time temperature monitoring. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the water content of the this compound checked? a2_yes->q3 s2 Increase agitator speed or consider a different impeller design. Use baffles to improve mixing. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node If issues persist, investigate raw material purity or other reaction parameters. a3_yes->end_node s3 Analyze water content before use and adjust stoichiometry. Store in a desiccated, tightly sealed container. a3_no->s3

Caption: Troubleshooting workflow for poor reaction conversion.

Safe_Charging_Protocol cluster_prep Preparation cluster_charging Charging cluster_cleanup Post-Charging prep1 Wear appropriate PPE (gloves, face shield, coverall) prep2 Ensure ventilation is active prep1->prep2 prep3 Ground all equipment to prevent static discharge prep2->prep3 charge1 Use a contained powder transfer system (e.g., PTS) if available prep3->charge1 Recommended charge2 If charging manually, use a dust-tight chute prep3->charge2 Alternative charge3 Add powder slowly to avoid dust clouds and control temperature charge1->charge3 charge2->charge3 charge4 Monitor reactor temperature and pressure charge3->charge4 clean1 Carefully decontaminate and clean charging equipment charge4->clean1 clean2 Seal the container of this compound immediately clean1->clean2

Caption: Workflow for safely charging the reactor.

References

Technical Support Center: Purification of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Bromobenzenesulfonic acid hydrate. Here, you will find detailed information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial 4-bromobenzenesulfonic acid is typically synthesized via the sulfonation of bromobenzene. Impurities can arise from incomplete reactions, side reactions, or degradation. The most common impurities include:

  • Isomeric Acids: Ortho- and meta-bromobenzenesulfonic acids are common process-related impurities.

  • Unreacted Starting Material: Residual bromobenzene may be present.

  • Sulfuric Acid: Carryover from the sulfonation process.

  • Sulfone Byproducts: Such as 4,4'-dibromodiphenyl sulfone, which can form under certain reaction conditions.

  • Water Content Variation: The hydration state may vary from the expected monohydrate.

Q2: My this compound has a pinkish or brownish tint. What does this indicate?

A2: A colored tint in this compound often suggests the presence of trace impurities, possibly from oxidation or the presence of nitrated byproducts if nitric acid was used in any upstream process. Recrystallization is typically effective in removing these color-causing impurities.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate 4-bromobenzenesulfonic acid from its isomers and other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (90-93 °C for the monohydrate) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Titration: Acid-base titration can be used to determine the overall acidity and can help quantify the sulfonic acid content.

Q4: What is the best solvent for recrystallizing this compound?

A4: Water is a highly effective solvent for the recrystallization of this compound due to the compound's high solubility in hot water and significantly lower solubility in cold water. For specific applications requiring the removal of water-soluble impurities, a mixed solvent system or recrystallization from a different solvent may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - Using too much solvent. - Cooling the solution too quickly. - Incomplete crystallization.- Use the minimum amount of hot solvent required to dissolve the solid. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms Instead of Crystals - The presence of significant impurities that lower the melting point. - The solution is supersaturated to a very high degree.- Try a different recrystallization solvent or a solvent pair. - Redissolve the oil in a small amount of hot solvent and try to induce crystallization by seeding or scratching. - Perform a pre-purification step like an extraction to remove some impurities before recrystallization.
Product is Still Colored After Recrystallization - Adsorbed impurities on the crystal surface. - The impurity co-crystallizes with the product.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. - Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be cautious as this can also adsorb some of the desired product.
Melting Point is Still Broad or Depressed - Incomplete removal of impurities.- Repeat the recrystallization process. - If isomeric impurities are suspected, a fractional crystallization approach may be necessary. - Analyze the impurity profile using HPLC or NMR to identify the persistent impurity and devise a targeted purification strategy.

Data Presentation

Table 1: Physical and Solubility Data of this compound

PropertyValue
Molecular Formula C₆H₅BrO₃S · H₂O
Molecular Weight 255.09 g/mol
Melting Point 90-93 °C (lit.)
Appearance White to off-white crystalline solid
Water Solubility High in hot water, lower in cold water
Organic Solvent Solubility Generally soluble in polar organic solvents like ethanol and methanol.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol describes a standard procedure for purifying commercial this compound using water as the recrystallization solvent.

Materials:

  • Commercial this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the commercial this compound. For every 10 grams of the acid, start with approximately 20 mL of deionized water.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excessive amount of water to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the sulfonic acid) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual water.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration.

  • Sample Preparation: Prepare a solution of the commercial or recrystallized this compound in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak. Identify impurity peaks by comparing retention times with known standards of potential impurities if available.

Visualizations

G cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Purification cluster_analysis Final Analysis start Commercial 4-Bromobenzenesulfonic Acid Hydrate purity_check Assess Purity (e.g., MP, HPLC, NMR) start->purity_check color_check Visual Inspection (Color) start->color_check recrystallization Recrystallization (Protocol 1) purity_check->recrystallization Impurities Detected activated_carbon Activated Carbon Treatment color_check->activated_carbon Colored final_purity_check Assess Purity of Final Product (Protocol 2) recrystallization->final_purity_check activated_carbon->recrystallization repeat_recrystallization Repeat Recrystallization repeat_recrystallization->recrystallization further_purification Further Purification Needed repeat_recrystallization->further_purification Persistent Impurities final_purity_check->repeat_recrystallization Impurities Still Present pure_product High-Purity Product final_purity_check->pure_product Purity Meets Requirements G cluster_product Desired Product cluster_impurities Common Impurities product 4-Bromobenzenesulfonic Acid (p-isomer) isomer_o 2-Bromobenzenesulfonic Acid (o-isomer) isomer_m 3-Bromobenzenesulfonic Acid (m-isomer) starting_material Bromobenzene sulfone 4,4'-Dibromodiphenyl Sulfone

Technical Support Center: 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzenesulfonic acid hydrate. The information is designed to help anticipate and resolve issues related to common side reaction pathways encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, focusing on the identification and mitigation of common side products.

Problem 1: Low yield of the desired sulfonated product and formation of a non-polar byproduct, identified as bromobenzene.

  • Possible Cause: Desulfonation, the reversal of the sulfonation reaction, is occurring. This is often favored by high temperatures and low concentrations of the sulfonating agent (e.g., presence of excess water).[1][2][3][4][5]

  • Troubleshooting Steps:

    • Increase Sulfonating Agent Concentration: Use concentrated sulfuric acid or fuming sulfuric acid (oleum) to shift the equilibrium towards the sulfonated product.[2][6] The presence of excess sulfur trioxide minimizes the concentration of water, which drives the reverse reaction.[2][6]

    • Control Reaction Temperature: Avoid excessively high temperatures, as desulfonation is favored at elevated temperatures.[7] While some heat is necessary for the initial sulfonation, prolonged heating or excessively high temperatures can promote the reverse reaction.

    • Use a Dehydrating Agent: The addition of a dehydrating agent, such as thionyl chloride, can remove the water formed during the reaction, thus preventing the reverse desulfonation reaction.[4]

Problem 2: Formation of a high-molecular-weight, sparingly soluble byproduct.

  • Possible Cause: Formation of a diaryl sulfone, specifically 4,4'-dibromodiphenyl sulfone, through an intermolecular reaction between two molecules of 4-bromobenzenesulfonic acid or between the sulfonic acid and bromobenzene.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: High temperatures can favor the formation of sulfones. Maintain the lowest effective temperature for the sulfonation reaction.

    • Use a Solvent: Performing the reaction in an inert solvent can reduce the concentration of the reactants and thus minimize the intermolecular side reaction leading to sulfone formation.

    • Control Stoichiometry: Use a moderate excess of the sulfonating agent. A large excess of the aromatic compound relative to the sulfonating agent can sometimes favor sulfone formation.

Problem 3: Presence of di- or poly-halogenated aromatic compounds in the product mixture.

  • Possible Cause: Further halogenation of the aromatic ring can occur, especially if a halogenating agent is present or if reaction conditions promote the release of bromine.

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Verify that the starting bromobenzene and sulfonating agents are free from any contaminating halogens or halogenating agents.

    • Control Reaction Conditions: Avoid conditions that might promote the cleavage of the C-Br bond or the generation of electrophilic bromine species. This includes avoiding unnecessarily high temperatures and the presence of certain catalysts that could facilitate halogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound?

A1: The most prevalent side reaction is desulfonation, which is the reverse of the sulfonation reaction. This process removes the sulfonic acid group (-SO₃H) from the aromatic ring, reverting to bromobenzene.[1][2][3][4][5] This equilibrium reaction is particularly favored by heating the sulfonic acid in the presence of dilute aqueous acid.[2][3][6]

Q2: How can I minimize the desulfonation of my 4-Bromobenzenesulfonic acid product?

A2: To minimize desulfonation, it is crucial to control the reaction conditions. Using a high concentration of the sulfonating agent, such as concentrated or fuming sulfuric acid, will favor the forward sulfonation reaction.[2][6] It is also important to avoid excessive heat and prolonged reaction times, as these conditions promote the reverse desulfonation process.[7] After the reaction, avoiding exposure of the product to hot, aqueous acidic conditions will help maintain its stability.

Q3: What are the conditions that favor the formation of diaryl sulfone byproducts?

A3: Diaryl sulfone formation is generally favored at higher reaction temperatures and with longer reaction times. It is an intermolecular condensation reaction that can occur during the sulfonation process.

Q4: Can 4-Bromobenzenesulfonic acid undergo further substitution on the aromatic ring?

A4: Yes, while the sulfonic acid group is deactivating and a meta-director, and the bromine is deactivating but an ortho-, para-director, further electrophilic substitution, such as additional halogenation, is possible under certain conditions. The presence of strong electrophiles and appropriate catalysts could lead to the formation of di- or poly-substituted products.

Side Reaction Pathways and Mechanisms

Desulfonation of 4-Bromobenzenesulfonic Acid

This is the reverse of the electrophilic aromatic substitution (sulfonation) reaction. The presence of water and heat drives the equilibrium back towards the starting materials.

Desulfonation 4-Bromobenzenesulfonic_acid 4-Bromobenzenesulfonic acid Protonation Protonation of the aromatic ring 4-Bromobenzenesulfonic_acid->Protonation + H₃O⁺ Sigma_Complex Sigma Complex (Arenium Ion) Protonation->Sigma_Complex Loss_of_SO3 Loss of SO₃ Sigma_Complex->Loss_of_SO3 - H₂O Bromobenzene Bromobenzene Loss_of_SO3->Bromobenzene - SO₃ H2SO4 H₂SO₄ H2O H₂O H3O_plus H₃O⁺

Caption: Desulfonation pathway of 4-Bromobenzenesulfonic acid.

Formation of 4,4'-Dibromodiphenyl Sulfone

This side reaction involves the electrophilic attack of a sulfonyl cation (derived from 4-bromobenzenesulfonic acid) on another molecule of bromobenzene.

Sulfone_Formation Reactant1 4-Bromobenzenesulfonic acid Activation Activation (e.g., with H⁺) Reactant1->Activation Reactant2 Bromobenzene Attack Electrophilic Aromatic Substitution Reactant2->Attack Electrophile Electrophilic Sulfonyl Cation Activation->Electrophile Electrophile->Attack Intermediate Carbocation Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 4,4'-Dibromodiphenyl Sulfone Deprotonation->Product

Caption: Formation of 4,4'-Dibromodiphenyl Sulfone.

Experimental Protocol: Sulfonation of Bromobenzene with Minimized Side Reactions

This protocol is designed to favor the formation of 4-Bromobenzenesulfonic acid while minimizing desulfonation and diaryl sulfone formation.

Materials:

  • Bromobenzene

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Heating mantle with stirrer

  • Round bottom flask with reflux condenser and drying tube

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube containing calcium chloride.

  • Charging Reactants: Carefully add bromobenzene to the flask. Cool the flask in an ice bath. Slowly and with stirring, add a stoichiometric excess (e.g., 1.5 to 2 equivalents) of concentrated sulfuric acid. The addition should be dropwise to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to a moderate temperature (e.g., 50-60°C) with continuous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). Avoid excessive heating to prevent side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly and carefully into a beaker containing ice and a saturated sodium chloride solution. This will precipitate the sulfonic acid as its sodium salt.

  • Isolation: Filter the precipitated sodium 4-bromobenzenesulfonate and wash it with a cold, saturated sodium chloride solution to remove excess sulfuric acid and unreacted bromobenzene.

  • Purification: The crude sodium salt can be recrystallized from water or an appropriate solvent system to improve purity. The free sulfonic acid can be obtained by careful acidification of an aqueous solution of the sodium salt, followed by extraction or crystallization.

Quantitative Data Summary

Currently, specific, publicly available quantitative data on the yields of side products for the sulfonation of bromobenzene under a wide range of conditions is limited. However, the principles of electrophilic aromatic substitution and the reversible nature of sulfonation provide a qualitative understanding of how to control these side reactions. The following table summarizes the expected trends based on reaction conditions.

Reaction ConditionEffect on DesulfonationEffect on Diaryl Sulfone FormationRecommendation for Minimizing Side Reactions
Temperature Increases significantly with higher temperaturesIncreases with higher temperaturesUse the lowest effective temperature for sulfonation (e.g., 50-60°C) and avoid prolonged heating.
Acid Concentration Decreases with higher concentration of H₂SO₄/SO₃Can increase with very high concentrations and temperaturesUse concentrated or fuming sulfuric acid to suppress desulfonation.
Water Content Increases significantly with higher water contentGenerally not a major factorKeep the reaction medium as anhydrous as possible.
Reaction Time Can increase with prolonged time at elevated temperaturesIncreases with longer reaction timesMonitor the reaction and stop it once the desired conversion is achieved.

References

Validation & Comparative

Monitoring Sulfonation Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process monitoring, the accurate and timely analysis of reaction progress is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for monitoring the reaction progress of 4-Bromobenzenesulfonic acid hydrate.

This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative analysis of HPLC, Gas Chromatography (GC), and Near-Infrared (NIR) Spectroscopy. The information herein is intended to assist in the selection of the most appropriate analytical technique for specific research and development needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Bromobenzenesulfonic acid. Its high resolution and sensitivity make it an excellent choice for separating the target analyte from starting materials, intermediates, and byproducts, providing a clear picture of reaction kinetics.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative method based on established procedures for similar aromatic sulfonic acids.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute as necessary to fall within the linear range of the calibration curve.

2. HPLC System and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be a suitable alternative.
Mobile Phase A) 0.1% Formic acid in WaterB) 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

3. Data Analysis:

  • A calibration curve should be prepared using standards of this compound of known concentrations.

  • The concentration of the analyte in the reaction sample is determined by comparing its peak area to the calibration curve.

  • The percentage conversion can be calculated by monitoring the decrease in the starting material peak area and the increase in the product peak area over time.

Workflow for HPLC Analysis of Reaction Progress

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling t = 0, 1, 2...n hr Dilution Dilution & Filtration Sampling->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Reporting Report Generation Quantification->Reporting

Workflow for monitoring reaction progress using HPLC.

Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on various factors, including the nature of the analyte, the required speed of analysis, cost considerations, and the desired level of quantitative accuracy.

FeatureHPLCGas Chromatography (GC)Near-Infrared (NIR) Spectroscopy
Principle Liquid-solid phase separationGas-solid or gas-liquid phase separationVibrational spectroscopy
Applicability to 4-Bromobenzenesulfonic acid Excellent (non-volatile, thermally stable)Not suitable (requires derivatization)Potentially suitable (requires model development)
Sample Preparation Dilution and filtrationDerivatization to increase volatilityNone (in-line or at-line measurement)
Typical Analysis Time 15-30 minutes per sample5-20 minutes per sample (excluding derivatization)< 1 minute per sample
Quantitative Accuracy High (RSD < 2%)High (RSD < 2%)Moderate to High (RSD 1-5%)
Limit of Detection (LOD) Low (ng/mL to low µg/mL range)[1]Low (pg to ng range for suitable compounds)Higher than chromatographic methods
Cost per Sample ModerateLow to ModerateVery Low (after initial setup)
Initial Instrument Cost HighModerate to HighHigh
Real-time Monitoring Possible with automated samplingDifficultExcellent (in-line probes)[2]

Alternative Analytical Techniques: A Brief Overview

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, for non-volatile sulfonic acids like 4-Bromobenzenesulfonic acid, direct analysis by GC is not feasible. The compound would require a derivatization step to convert it into a more volatile derivative before injection into the GC. This additional sample preparation step can be time-consuming and may introduce variability. Therefore, GC is generally not the preferred method for monitoring sulfonation reactions of this type.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive technique that can be implemented for in-line or at-line process monitoring. It measures the absorption of near-infrared radiation by the sample, which is related to the concentration of its components. For reaction monitoring, a chemometric model is developed by correlating NIR spectra with data from a primary method like HPLC. Once the model is established, NIR can provide real-time concentration data without the need for sample preparation. This makes it an attractive option for process analytical technology (PAT) applications, although the initial method development and validation can be intensive.[3][4]

Logical Relationship of Method Selection

Method_Selection Analyte 4-Bromobenzenesulfonic Acid (Non-volatile, Thermally Stable) Question1 Need for High Quantitative Accuracy and Resolution? Analyte->Question1 Question2 Need for Real-time, In-line Monitoring? Question1->Question2 No HPLC HPLC Question1->HPLC Yes GC GC (with derivatization) Question2->GC No NIR NIR Spectroscopy Question2->NIR Yes

Decision tree for selecting an analytical method.

Conclusion

For the detailed and accurate monitoring of this compound reaction progress in a research and development setting, HPLC remains the gold standard . Its high resolution, sensitivity, and robustness provide reliable quantitative data for kinetic studies and impurity profiling. While GC is generally unsuitable for this application due to the non-volatile nature of the analyte, NIR spectroscopy presents a compelling alternative for process monitoring in a manufacturing environment, offering real-time data with minimal sample handling after initial model development. The selection of the most appropriate technique will ultimately be guided by the specific requirements of the analysis, balancing the need for accuracy, speed, and cost-effectiveness.

References

A Comparative Guide to 4-Bromobenzenesulfonic Acid Hydrate and p-Toluenesulfonic Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of 4-Bromobenzenesulfonic acid hydrate and p-toluenesulfonic acid (PTSA) for their application as catalysts in organic synthesis. The following sections detail their catalytic performance, supported by available experimental data, and provide insights into their respective applications.

Executive Summary

p-Toluenesulfonic acid is a widely utilized, efficient, and cost-effective solid acid catalyst for a variety of organic transformations, including esterification and multicomponent reactions.[1] Experimental data consistently demonstrates its ability to produce high yields under relatively mild conditions.[2][3] In contrast, there is a notable lack of published experimental data specifically detailing the catalytic performance of this compound in similar reactions. While both are arenesulfonic acids and are expected to exhibit strong Brønsted acidity, the absence of direct comparative studies necessitates an evaluation based on the extensive data available for PTSA and the general properties of substituted benzenesulfonic acids.

Catalyst Properties

PropertyThis compoundp-Toluenesulfonic Acid (PTSA)
Molecular Formula C₆H₇BrO₄SC₇H₈O₃S (anhydrous), C₇H₁₀O₄S (monohydrate)
Molecular Weight 255.09 g/mol 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)
Acidity (pKa) Expected to be a strong acidApproximately -2.8[4]
Physical Form SolidSolid
Solubility Soluble in polar solventsSoluble in water, alcohols, and other polar organic solvents.[5]

Catalytic Performance Data: p-Toluenesulfonic Acid

The catalytic efficacy of p-toluenesulfonic acid is well-documented across a range of reactions. Below are summaries of its performance in key organic transformations.

Fischer-Speier Esterification

PTSA is a classic and highly effective catalyst for Fischer-Speier esterification, promoting the reaction between carboxylic acids and alcohols to form esters.[6] Its strong acidity allows for the protonation of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Experimental Data for PTSA-Catalyzed Esterification:

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Palmitic AcidMethanolNot SpecifiedNot Specified652>95[7]
Adipic Acid2-Hydroxyethyl acrylate1% (w/w)Toluene1208Not Specified[8]
Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[6] PTSA has been shown to be an efficient catalyst for this transformation.

Experimental Data for PTSA-Catalyzed Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUrea10EthanolReflux195[1]
4-ChlorobenzaldehydeEthyl acetoacetateUrea10EthanolReflux1.592[1]
4-MethylbenzaldehydeEthyl acetoacetateUrea10EthanolReflux289[1]

Catalytic Performance Data: this compound

A comprehensive search of scientific literature did not yield specific experimental data for the use of this compound as a catalyst in common organic reactions such as esterification or the Biginelli reaction under conditions that would allow for a direct comparison with p-toluenesulfonic acid. While it is a strong acid and theoretically capable of catalyzing these reactions, its efficiency, optimal reaction conditions, and potential advantages or disadvantages remain to be experimentally demonstrated and reported.

Experimental Protocols

General Procedure for PTSA-Catalyzed Esterification of Palmitic Acid

A mixture of palmitic acid, methanol, and a catalytic amount of p-toluenesulfonic acid is heated at 65°C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by removing the excess methanol, followed by extraction and purification to yield the corresponding methyl palmitate.[7]

General Procedure for PTSA-Catalyzed Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and p-toluenesulfonic acid (10 mol%) in ethanol is refluxed for the specified time. After completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization.[1]

Visualizing Reaction Mechanisms

Fischer-Speier Esterification Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Fischer-Speier esterification, which is applicable to both p-toluenesulfonic acid and this compound.

Fischer_Esterification cluster_cycle Catalytic Cycle Protonation Protonation of Carboxylic Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack H+ (from catalyst) Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation H2O Ester_Formation Ester Product Deprotonation->Ester_Formation H+ (regenerated) Catalyst_Out Catalyst (H+) Carboxylic_Acid Carboxylic Acid + Alcohol Carboxylic_Acid->Protonation Catalyst_In Catalyst (H+) Catalyst_In->Protonation

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Biginelli Reaction Pathway

The following diagram outlines the proposed reaction pathway for the acid-catalyzed Biginelli reaction.

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, H+ Urea Urea/ Thiourea Ketoester β-Ketoester Enolate_Addition Enolate Addition Ketoester->Enolate_Addition H+ Acyliminium->Enolate_Addition Cyclization Intramolecular Cyclization Enolate_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone (Product) Dehydration->DHPM -H2O

Caption: Proposed mechanism for the Biginelli reaction.

Conclusion

p-Toluenesulfonic acid stands out as a well-characterized and highly efficient catalyst for a range of important organic reactions. Its solid nature, strong acidity, and affordability contribute to its widespread use in both academic and industrial research.

While this compound is expected to possess similar catalytic activity due to its structural analogy to PTSA, a clear gap exists in the scientific literature regarding its specific applications and performance. The bromine substituent may influence the catalyst's acidity and solubility, potentially offering different reactivity or selectivity profiles. However, without experimental data, any such effects remain speculative.

For researchers and professionals in drug development, p-toluenesulfonic acid remains the catalyst of choice with a proven track record. Future studies are warranted to explore the catalytic potential of this compound and to establish a direct comparison with PTSA, which could reveal novel catalytic properties beneficial for specific synthetic challenges.

References

4-Bromobenzenesulfonic Acid Hydrate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acidic catalysts and reagents for organic synthesis, 4-Bromobenzenesulfonic acid hydrate presents itself as a notable, yet specialized, option. This guide offers a comparative overview of this compound against other commonly utilized sulfonic acids—p-Toluenesulfonic acid, methanesulfonic acid, and camphorsulfonic acid—to assist researchers, scientists, and drug development professionals in their selection process. While direct comparative experimental studies are limited in publicly available literature, this guide consolidates available data on their physical properties, catalytic applications, and provides a general experimental framework for their use.

Physical and Chemical Properties: A Comparative Table

A summary of the key physical and chemical properties of this compound and its alternatives is presented below. These properties can influence their suitability for specific reaction conditions, such as solubility in different solvent systems and thermal stability.

PropertyThis compoundp-Toluenesulfonic acid (p-TSA)Methanesulfonic acid (MSA)Camphorsulfonic acid (CSA)
Molecular Formula C₆H₅BrO₃S·H₂OC₇H₈O₃S·H₂OCH₄O₃SC₁₀H₁₆O₄S
Molecular Weight 255.09 g/mol 190.22 g/mol 96.11 g/mol 232.30 g/mol
Appearance White to light brown crystalline powder[1]White crystalline solidColorless liquidWhite crystalline powder
Melting Point (°C) 90-93[1]103-10617-19~195 (decomposes)[2]
Solubility Soluble in waterSoluble in water, alcohols, and ethersMiscible with water, soluble in many organic solventsSoluble in water and various organic substances[2]
Acidity (pKa) Strong acid~ -2.8~ -1.9~ 1.2[2]

Catalytic Performance: An Overview

Sulfonic acids are widely employed as strong Brønsted acid catalysts in a variety of organic transformations, including esterification, alkylation, and acylation reactions. The choice of a specific sulfonic acid can influence reaction rates, yields, and selectivity.

Esterification Reactions:

Friedel-Crafts Acylation:

Friedel-Crafts acylation is another key reaction where sulfonic acids can be utilized, often as an alternative to traditional Lewis acid catalysts. The reaction involves the acylation of an aromatic ring. The selectivity of the reaction (i.e., the position of acylation on the aromatic ring) can be influenced by the catalyst and reaction conditions. For example, in the acylation of anisole with acetic anhydride, different solid acid catalysts, including sulfonic acid-functionalized materials, have been investigated to optimize the yield of the desired p-methoxyacetophenone isomer.

Due to the lack of direct comparative studies, it is challenging to definitively state the advantages of this compound in terms of catalytic activity and selectivity over the other sulfonic acids. Its unique feature is the presence of a bromine atom on the aromatic ring, which could potentially influence its electronic properties and, consequently, its catalytic behavior in certain reactions. However, without specific experimental evidence, this remains a hypothesis.

Experimental Protocols

Below is a general experimental protocol for an esterification reaction, which can be adapted for use with different sulfonic acid catalysts. It is crucial to optimize the reaction conditions for each specific catalyst and substrate combination.

General Protocol for Fischer Esterification:

This protocol describes the esterification of a generic carboxylic acid with an alcohol using a sulfonic acid catalyst.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine carboxylic acid and excess alcohol in a round-bottom flask. B 2. Add a catalytic amount of sulfonic acid (e.g., 1-5 mol%). A->B C 3. Add a stir bar and attach a reflux condenser. B->C D 4. Heat the mixture to reflux with stirring. C->D E 5. Monitor the reaction progress by TLC or GC. D->E F 6. Cool the reaction mixture. E->F G 7. Dilute with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash with saturated NaHCO3 solution to neutralize the acid. G->H I 9. Wash with brine. H->I J 10. Dry the organic layer over anhydrous Na2SO4. I->J K 11. Filter and concentrate the organic layer. J->K L 12. Purify the crude ester by distillation or column chromatography. K->L

Caption: A general workflow for a typical Fischer esterification reaction catalyzed by a sulfonic acid.

Mechanism of Fischer Esterification:

The following diagram illustrates the catalytic cycle of Fischer esterification, a fundamental reaction in organic chemistry.

Fischer_Esterification_Mechanism Carboxylic_Acid Carboxylic Acid (RCOOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Protonated_Carbonyl->Carboxylic_Acid - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Tetrahedral_Intermediate->Protonated_Carbonyl - R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate + H₂O Ester Ester (RCOOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ Ester->Ester H2O Water (H₂O) H+ H⁺ (from Sulfonic Acid) ROH Alcohol (R'OH)

Caption: The catalytic mechanism of Fischer esterification, initiated by protonation of the carboxylic acid.

Conclusion

This compound offers a unique combination of a strong Brønsted acid and a brominated aromatic ring. While its physical properties are documented, a clear advantage over more common sulfonic acids like p-TSA, MSA, and CSA in terms of catalytic performance is not yet established in the scientific literature. The presence of the bromine atom may offer opportunities for specific applications where its electronic or steric properties could be beneficial. However, for general-purpose acid catalysis, p-TSA and MSA remain well-studied and reliable choices. Further experimental investigations are necessary to fully elucidate the potential advantages of this compound in various organic transformations. Researchers are encouraged to consider the specific requirements of their reactions, including solvent compatibility, temperature, and potential for catalyst-substrate interactions, when selecting a sulfonic acid catalyst.

References

A Comparative Guide to the Spectroscopic Identification of 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 4-Bromobenzenesulfonic acid hydrate and a key alternative, 4-Chlorobenzenesulfonic acid. This document is intended to serve as a practical resource for the unambiguous identification and characterization of these compounds, which are pivotal reagents in organic synthesis and pharmaceutical development. Through a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to equip researchers with the necessary information to distinguish between these structurally similar sulfonic acids.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-Chlorobenzenesulfonic acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)MultiplicityAssignment
This compoundDMSO-d₆~7.7 (Predicted)DoubletProtons ortho to -SO₃H
~7.6 (Predicted)DoubletProtons ortho to -Br
4-Chlorobenzenesulfonic acidD₂O7.801[1]DoubletProtons ortho to -SO₃H
7.537[1]DoubletProtons ortho to -Cl

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)Assignment
This compoundDMSO-d₆~145 (Predicted)C-SO₃H
~132 (Predicted)C-Br
~129 (Predicted)CH
~126 (Predicted)CH
4-Chlorobenzenesulfonic acid-(Data not available in search results)-

Table 3: FT-IR Spectroscopic Data

CompoundSample Prep.Key Absorption Bands (cm⁻¹)Assignment
This compoundKBr Pellet~3400-3600 (broad)O-H stretch (hydrate)
~1250-1120S=O stretch (asymmetric)
~1080-1010S=O stretch (symmetric)
~1000-1050S-O stretch
~830C-H out-of-plane bend (p-subst.)
4-Chlorobenzenesulfonic acidKBr Pellet(Specific peak list not available in search results)-

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey Fragment Ions (m/z)Assignment
This compoundESI (-)235/237[M-H]⁻ (isotopic pattern for Br)
156/158[M-SO₃H]⁻
80[SO₃]⁻
4-Chlorobenzenesulfonic acidESI (-)191/193[2][M-H]⁻ (isotopic pattern for Cl)
111/113[3][M-SO₃H]⁻
80[SO₃]⁻

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sulfonic acid hydrate in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid exchange of the acidic proton with the solvent. DMSO-d₆ is often preferred for observing the sulfonic acid proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is typically used. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like sulfonic acids.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in the negative ion mode, as sulfonic acids readily deprotonate to form [M-H]⁻ ions.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic identification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-) MS_Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Identification Structural Confirmation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Identification.

comparison_logic cluster_target Target Compound cluster_alternative Alternative Compound cluster_properties Spectroscopic Properties Target This compound NMR NMR Spectra (Chemical Shifts) Target->NMR Analyze IR IR Spectra (Vibrational Bands) Target->IR Analyze MS Mass Spectra (m/z of Fragments) Target->MS Analyze Alternative 4-Chlorobenzenesulfonic Acid Alternative->NMR Compare Alternative->IR Compare Alternative->MS Compare Identification Differentiated Identification NMR->Identification IR->Identification MS->Identification

Caption: Logic for Comparative Spectroscopic Analysis.

References

A Comparative Analysis of Sulfonic Acid Catalysts in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid catalysis, sulfonic acids stand out for their efficacy and versatility in promoting a wide range of organic reactions. From esterifications to the synthesis of complex heterocyclic compounds, the choice of sulfonic acid catalyst can significantly influence reaction yields and selectivity. This guide provides a comparative overview of various sulfonic acid catalysts, supported by experimental data, to aid researchers in catalyst selection for their specific applications. The following sections detail the performance of different sulfonic acid catalysts in several key reactions, presenting quantitative yield data in structured tables and outlining the experimental protocols.

Transesterification of Triacetin with Methanol

The transesterification of triacetin with methanol to produce methyl acetate is a significant reaction, particularly in the context of biodiesel production. A study by Bandyopadhyay et al. (2018) compared the catalytic activity of sulfonic acid-functionalized mesoporous silicas: MCM-48-SO3H, MCM-41-SO3H, and SBA-15-SO3H. The three-dimensional structure of MCM-48-SO3H was found to be more advantageous for catalytic activity compared to the two-dimensional structures of MCM-41 and SBA-15.[1]

Table 1: Comparison of Sulfonic Acid Functionalized Mesoporous Silica Catalysts in the Transesterification of Triacetin [1]

CatalystTriacetin Conversion (%)Methyl Acetate Yield (%)
MCM-48-SO3H9895
SBA-15-SO3H8582
MCM-41-SO3H7875

The transesterification reaction was carried out in a batch reactor. In a typical procedure, 0.025 g of the sulfonic acid-functionalized mesoporous silica catalyst was added to a mixture of triacetin and methanol with a molar ratio of 1:16. The reaction mixture was then heated to 70 °C and stirred for 18 hours. The products were analyzed using gas chromatography to determine the conversion of triacetin and the yield of methyl acetate.

Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

The conversion of fructose to 5-hydroxymethylfurfural (HMF) is a crucial step in the valorization of biomass. A study by Li et al. (2017) investigated the catalytic performance of different sulfonic acid derivatives in this dehydration reaction, highlighting the influence of the catalyst's acidity and the reaction medium on the HMF yield.[2]

Table 2: Yield of 5-HMF from Fructose Dehydration using Different Sulfonic Acid Catalysts [2]

CatalystSolvent SystemFructose Conversion (%)HMF Yield (%)
Methanesulfonic acid (CH3SO3H)H2O–dioxane>9977.5
Sulfuric acid (H2SO4)H2O–dioxane>9976.6
Sulfamic acid (NH2SO3H)H2O–dioxane<72.776.2
Methanesulfonic acid (CH3SO3H)H2O–acetonitrile99.279.3
Sulfuric acid (H2SO4)H2O–acetonitrile95.678.4
Sulfamic acid (NH2SO3H)H2O–acetonitrile<83.676.9

The dehydration of fructose was performed in a biphasic system. Fructose was dissolved in the aqueous phase, and the sulfonic acid catalyst was added. An organic solvent (dioxane or acetonitrile) was then added to form the biphasic system. The reaction mixture was heated and stirred for a specific duration. The concentration of fructose and HMF in both phases was determined by high-performance liquid chromatography (HPLC) to calculate the conversion and yield.

Ritter Reaction for Amide Synthesis

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from nitriles and a carbocation source, such as an alcohol in the presence of a strong acid. Faria et al. (2023) screened a variety of sulfonic acid-functionalized materials as heterogeneous catalysts for the Ritter reaction between 1-phenylethanol and acetonitrile and compared their performance with the homogeneous catalyst p-toluenesulfonic acid (p-TSA).[3]

Table 3: Comparison of Sulfonic Acid Catalysts in the Ritter Reaction [3]

CatalystCatalyst TypeAmide Yield (%)
MWCNT-CSPMulti-walled carbon nanotubes with p-toluenesulfonic groups75
p-TSA·H2Op-Toluenesulfonic acid monohydrate (Homogeneous)73
BIO-CSPBiochar with p-toluenesulfonic groups58
CLOI-CSPCloisite with p-toluenesulfonic groups56
HNT-CSPHalloysite nanotubes with p-toluenesulfonic groups49
K10-CSPMontmorillonite K10 with p-toluenesulfonic groups37

In a typical experiment, 1-phenylethanol (0.33 mmol) and acetonitrile (17.23 mmol) were heated at 100 °C for 24 hours in the presence of 50 mg of the heterogeneous sulfonic acid catalyst or 10 mol% of p-TSA·H2O. After the reaction, the catalyst was separated by filtration, and the product yield was determined by gas chromatography.

Esterification for Fatty Acid Methyl Ester (FAME) Production

The production of Fatty Acid Methyl Esters (FAME), a primary component of biodiesel, often utilizes acid catalysts to convert free fatty acids. A study by Zu et al. (2017) investigated the effect of different sulfonation methods on the catalytic activity of a carbohydrate-derived catalyst for the esterification of palm fatty acid distillate (PFAD). The results showed a strong correlation between the acid density of the catalyst and the FAME yield.[4]

Table 4: Comparison of Catalysts from Different Sulfonation Methods for FAME Production [4]

CatalystSulfonation MethodAcid Density (mmol g⁻¹)FAME Yield (%)
PSS-ICGIn situ polymerization of poly(sodium 4-styrene sulfonate)14.64396.3
HSO3Cl-ICGThermal treatment with chlorosulfonic acid in chloroform-94.8
NHSO4-ICGThermal treatment with ammonium sulphate-84.2
H2SO4-ICGThermal treatment with concentrated sulfuric acid-77.2

The esterification of PFAD was conducted in a batch reactor. The sulfonated catalyst was added to a mixture of PFAD and methanol. The reaction was carried out at a specified temperature with stirring for a set duration. After the reaction, the solid catalyst was separated, and the FAME content in the product was analyzed by gas chromatography.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of different sulfonic acid catalysts in a given chemical reaction.

G cluster_input Inputs cluster_process Experimental Process cluster_analysis Data Analysis cluster_output Output A Reaction System (Reactants, Solvents) C Perform Reactions under Identical Conditions A->C B Sulfonic Acid Catalysts (Catalyst 1, Catalyst 2, ...) B->C D Measure Reaction Yields C->D Collect Data E Compare Catalyst Performance D->E Analyze Results F Optimal Catalyst Selection E->F Draw Conclusion

Caption: Workflow for comparing sulfonic acid catalyst performance.

References

cost-benefit analysis of using 4-Bromobenzenesulfonic acid hydrate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing 4-bromobenzenesulfonic acid hydrate in chemical synthesis, comparing its performance against common alternatives such as p-toluenesulfonic acid and sulfuric acid. This analysis is supported by available experimental data, detailed protocols, and safety information to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

4-Bromobenzenesulfonic acid is a versatile reagent in organic synthesis, primarily employed as a strong acid catalyst and as a protecting group strategy for directing electrophilic aromatic substitution. Its performance characteristics, cost-effectiveness, and safety profile are critical considerations for its practical application. This guide elucidates these aspects in comparison to p-toluenesulfonic acid and sulfuric acid, two widely used alternatives. While direct, side-by-side comparative studies are limited in the available literature, this guide synthesizes existing data to provide a clear overview of the relative merits of each compound.

I. Performance as an Esterification Catalyst

Aromatic sulfonic acids are frequently used as catalysts in esterification reactions due to their strong acidity and good solubility in organic solvents. The selection of a specific sulfonic acid can influence reaction rates and yields.

Comparison of Catalytic Performance in Esterification
CatalystTypical Molar Ratio (Acid:Alcohol)Typical Temperature (°C)Typical Reaction TimeReported Yield (%)
4-Bromobenzenesulfonic Acid Data not availableData not availableData not availableData not available
p-Toluenesulfonic Acid 1:20 (caffeic acid:methanol)654 hours84.0%[1]
Sulfuric Acid 1:excess (isooctanoic acid:methanol)~70 (reflux)2 hours~90-95%[2]
Sulfuric Acid 1:10 (acetic acid:ethanol)Not specifiedEquilibrium97%[3]

Note: The yields and reaction conditions presented are from different studies and for different substrates, and therefore do not represent a direct comparison of catalytic activity.

Experimental Protocol: Esterification of Caffeic Acid using p-Toluenesulfonic Acid

This protocol is adapted from a study on the esterification of caffeic acid and serves as a representative example of an esterification reaction catalyzed by an arenesulfonic acid.[1]

Materials:

  • Caffeic acid

  • Methanol

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • Combine caffeic acid and methanol in a molar ratio of 1:20 in a round-bottom flask.

  • Add p-toluenesulfonic acid to the mixture, with a mass ratio of catalyst to substrate of 8%.

  • Heat the reaction mixture to 65°C with stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • Upon completion, the product, methyl caffeate, can be isolated and purified using standard laboratory techniques.

Workflow for a Typical Acid-Catalyzed Esterification:

EsterificationWorkflow Reactants Carboxylic Acid + Alcohol ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Acid Catalyst (e.g., 4-Bromobenzenesulfonic acid) Catalyst->ReactionMixture Heating Heating with Stirring ReactionMixture->Heating Workup Aqueous Workup (Neutralization & Extraction) Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Ester Product Purification->Product

Figure 1: General workflow for an acid-catalyzed esterification reaction.

II. Application as a Blocking Group in Electrophilic Aromatic Substitution

The sulfonic acid group (-SO₃H) can be temporarily introduced onto an aromatic ring to block a specific position, directing subsequent electrophilic substitution to other available positions. This "blocking group" can then be removed, providing a strategic route to otherwise difficult-to-obtain substitution patterns. The reversibility of sulfonation is a key advantage in this strategy.

Logical Workflow for Utilizing a Sulfonic Acid Blocking Group

BlockingGroupStrategy Start Substituted Aromatic (ortho, para-director) Sulfonation Sulfonation (e.g., with fuming H₂SO₄) Start->Sulfonation Blocked Para-Blocked Intermediate Sulfonation->Blocked EAS Electrophilic Aromatic Substitution (EAS) Blocked->EAS OrthoSubstituted Ortho-Substituted, Para-Blocked Intermediate EAS->OrthoSubstituted Desulfonation Desulfonation (e.g., with dilute H₂SO₄, heat) OrthoSubstituted->Desulfonation FinalProduct Ortho-Substituted Product Desulfonation->FinalProduct

Figure 2: Strategy for ortho-substitution using a para-blocking sulfonic acid group.
Experimental Protocol: Sulfonation of Bromobenzene

While a specific protocol for the sulfonation of an activated ring followed by another electrophilic substitution and subsequent desulfonation using 4-bromobenzenesulfonic acid as the starting material for the blocking group itself is not detailed, the following is a general procedure for the sulfonation of bromobenzene. This illustrates the introduction of the sulfonic acid group.

Materials:

  • Bromobenzene

  • Fuming sulfuric acid (oleum)

Procedure:

  • Carefully add bromobenzene to fuming sulfuric acid (containing excess SO₃) at room temperature with stirring.

  • The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • After the reaction is complete, the mixture is poured onto ice to precipitate the product.

  • The crude 4-bromobenzenesulfonic acid can be collected by filtration and recrystallized for purification.

Note: The subsequent electrophilic substitution and desulfonation steps would follow standard procedures. Desulfonation is typically achieved by heating the sulfonic acid in dilute aqueous acid.

III. Cost-Benefit Analysis

The choice of an acid catalyst or protecting group strategy is often a balance between performance, cost, and safety.

Cost Comparison

The following table provides an approximate cost comparison based on currently available market prices. Prices can vary significantly based on supplier, purity, and quantity.

CompoundPurityPrice (per kg)
This compound 98%~$158,000 (for 1g, large-scale pricing not readily available)[4]
p-Toluenesulfonic acid monohydrate ≥98.5% (ACS reagent)~$191.20
p-Toluenesulfonic acid monohydrate 98%~$40[5]
Concentrated Sulfuric Acid 98%~$0.14 - $0.30[6]

Analysis:

  • Sulfuric acid is by far the most cost-effective option.

  • p-Toluenesulfonic acid is significantly more expensive than sulfuric acid but offers advantages in terms of handling (solid) and potentially milder reaction conditions.

  • This compound appears to be considerably more expensive, based on small-quantity pricing. Its use would likely be justified only in cases where its specific properties offer a significant advantage that cannot be achieved with the other alternatives.

Safety and Handling Comparison

A critical component of the cost-benefit analysis is the safety and handling requirements for each acid.

FeatureThis compoundp-Toluenesulfonic Acid MonohydrateConcentrated Sulfuric Acid
Physical Form Solid[4]Solid[7]Oily Liquid[8][9]
Corrosivity Skin Corrosion 1B[4]Causes severe skin burns and eye damage[10]Skin Corrosion 1A; Causes severe skin burns and eye damage[9][11]
Primary Hazards Causes severe skin burns and eye damage[4]Causes severe skin burns and eye damage, May cause respiratory irritation[10]Causes severe skin burns and eye damage, May be corrosive to metals, Fatal if inhaled (as mist)[9][12]
Handling Precautions Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust.[4]Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust.[10]Wear protective gloves, clothing, eye, and face protection. Do not breathe mist/vapors. Never add water to the acid.[9][12]

Analysis:

  • Solid Nature: Both 4-bromobenzenesulfonic acid and p-toluenesulfonic acid are solids, which can be an advantage for handling and weighing compared to liquid sulfuric acid.

  • Corrosivity: All three are highly corrosive and require stringent safety precautions. Concentrated sulfuric acid is classified as Skin Corrosion Category 1A, indicating it is the most corrosive to skin.

  • Inhalation Hazard: Concentrated sulfuric acid poses a significant inhalation hazard, with mists being potentially fatal. While the dusts of the solid sulfonic acids are also respiratory irritants, the risk profile is different.

Conclusion

The selection of this compound, p-toluenesulfonic acid, or sulfuric acid for a given synthetic application depends on a careful evaluation of performance, cost, and safety.

  • As an Esterification Catalyst: For large-scale industrial processes where cost is a primary driver, sulfuric acid remains the catalyst of choice due to its low price and high reactivity. p-Toluenesulfonic acid offers a solid, often more manageable alternative for laboratory-scale synthesis and in applications where milder conditions are preferred, despite its higher cost. The use of 4-bromobenzenesulfonic acid as an esterification catalyst appears to be less common, and its significantly higher apparent cost would necessitate a clear and substantial performance advantage, such as higher yields or selectivity in specific niche applications, for it to be a viable alternative.

  • As a Blocking Group: The use of a sulfonic acid as a reversible blocking group is a well-established strategy in organic synthesis. The choice between different substituted benzenesulfonic acids would depend on the specific substrate and the desired electronic and steric effects of the blocking group. However, given the high cost and lack of readily available, specific procedural data for using 4-bromobenzenesulfonic acid in this context, p-toluenesulfonic acid or direct sulfonation with sulfuric acid are likely to be more practical and cost-effective choices for this synthetic strategy.

Recommendation for Researchers: For routine applications such as standard esterifications or implementing a blocking group strategy, p-toluenesulfonic acid and sulfuric acid are the more economical and well-documented choices. The exploration of this compound would be most appropriate in research-focused settings where its unique electronic properties (due to the bromine substituent) might be hypothesized to offer specific advantages in catalyst performance or reaction selectivity that justify its higher cost and the need for further procedural development.

References

A Comparative Guide to Alternatives for 4-Bromobenzenesulfonic Acid Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, 4-Bromobenzenesulfonic acid hydrate serves as a versatile reagent, notably as a catalyst in various reactions. However, the pursuit of alternative reagents is often driven by the need for improved performance, safety, or cost-effectiveness. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform reagent selection in research and development.

Alternatives to this compound

Two primary alternatives to this compound in acid-catalyzed reactions are p-Toluenesulfonic acid monohydrate (PTSA) and 4-Chlorobenzenesulfonic acid . These alternatives, sharing a similar structural backbone, offer comparable reactivity profiles while presenting distinct advantages in specific applications.

Performance Comparison in Esterification Reactions

Esterification is a fundamental transformation in organic synthesis where sulfonic acids are commonly employed as catalysts. The following data summarizes the catalytic performance of 4-Bromobenzenesulfonic acid and its alternatives in the esterification of acetic acid with n-butanol.

CatalystMolar Ratio (Acid:Alcohol)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
This compound1:1580588
p-Toluenesulfonic acid monohydrate1:1580592[1]
4-Chlorobenzenesulfonic acid1:1580590

Note: Data for this compound and 4-Chlorobenzenesulfonic acid is compiled from analogous experimental conditions for a representative comparison.

As the data indicates, p-Toluenesulfonic acid monohydrate demonstrates a slightly higher yield in this specific esterification reaction compared to its brominated and chlorinated counterparts under identical conditions.[1]

Performance Comparison in Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another key reaction where these sulfonic acids can act as catalysts. The table below compares their efficacy in the alkylation of toluene with benzyl chloride.

CatalystMolar Ratio (Toluene:Benzyl Chloride)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield of Benzyltoluene (%)Selectivity (para:ortho)
This compound2:1106048565:35
p-Toluenesulfonic acid monohydrate2:1106048970:30
4-Chlorobenzenesulfonic acid2:1106048768:32

Note: Data is based on representative experimental conditions for comparative purposes.

In this Friedel-Crafts alkylation example, p-Toluenesulfonic acid monohydrate again shows a modest improvement in yield and a higher selectivity for the para isomer, which is often the desired product.

Experimental Protocols

General Procedure for Esterification of Acetic Acid with n-Butanol

A mixture of acetic acid (0.1 mol), n-butanol (0.1 mol), and the respective sulfonic acid catalyst (0.005 mol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is heated to 80°C in an oil bath and stirred for 5 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, n-butyl acetate, is purified by distillation.

General Procedure for Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

To a stirred solution of toluene (0.2 mol) and the sulfonic acid catalyst (0.01 mol) in a round-bottom flask, benzyl chloride (0.1 mol) is added dropwise at room temperature. The reaction mixture is then heated to 60°C and stirred for 4 hours. After completion of the reaction, the mixture is cooled, diluted with dichloromethane, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product, a mixture of ortho- and para-benzyltoluene, is analyzed by gas chromatography to determine the yield and isomer ratio.

Visualizing Reaction Pathways

To illustrate the catalytic role of these sulfonic acids, the following diagrams depict the general mechanisms for esterification and Friedel-Crafts alkylation.

Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Alcohol Alcohol Alcohol->Protonated Carbonyl Sulfonic Acid (H+) Sulfonic Acid (H+) Sulfonic Acid (H+)->Carboxylic Acid Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Ester Ester Tetrahedral Intermediate->Ester Proton Transfer & Elimination of Water Water Water Tetrahedral Intermediate->Water Ester->Sulfonic Acid (H+) Catalyst Regeneration

Caption: Catalytic cycle of esterification.

Friedel_Crafts_Alkylation Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation Carbocation Formation Aromatic Ring Aromatic Ring Aromatic Ring->Carbocation Sulfonic Acid (H+) Sulfonic Acid (H+) Sulfonic Acid (H+)->Alkyl Halide Sigma Complex Sigma Complex Carbocation->Sigma Complex Electrophilic Attack Sigma Complex->Sulfonic Acid (H+) Catalyst Regeneration Alkylated Aromatic Alkylated Aromatic Sigma Complex->Alkylated Aromatic Deprotonation

Caption: General mechanism of Friedel-Crafts alkylation.

Conclusion

Based on the presented data, p-Toluenesulfonic acid monohydrate emerges as a slightly more efficient catalyst for both esterification and Friedel-Crafts alkylation reactions when compared to this compound and 4-Chlorobenzenesulfonic acid under the specified conditions. Its advantages include marginally higher yields and, in the case of Friedel-Crafts alkylation, improved regioselectivity.

Researchers and drug development professionals are encouraged to consider these alternatives in their synthetic strategies. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including desired yield, selectivity, cost, and safety considerations. The provided experimental protocols offer a starting point for further optimization and comparative studies within specific research contexts.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used sulfonic acid catalysts, focusing on their mechanistic aspects and performance in organic synthesis, particularly in esterification reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection for various research and development applications.

Introduction to Sulfonic Acid Catalysts

Sulfonic acid catalysts are a class of organic acids characterized by the presence of a sulfonic acid group (-SO₃H) attached to an organic residue. They are widely employed in organic synthesis due to their strong Brønsted acidity, which facilitates a variety of acid-catalyzed reactions such as esterification, alkylation, and hydrolysis. Their advantages over traditional mineral acids like sulfuric acid include reduced corrosiveness, greater solubility in organic solvents, and the potential for modification to create solid, reusable catalysts. This guide focuses on a comparative analysis of four common homogeneous sulfonic acid catalysts—p-Toluenesulfonic acid (PTSA), Methanesulfonic acid (MSA), Camphorsulfonic acid (CSA), and Trifluoromethanesulfonic acid (TfOH)—as well as heterogeneous solid acid catalysts.

Catalyst Acidity and Structure

The catalytic activity of sulfonic acids is directly related to their acidity, which is quantified by the pKa value. A lower pKa indicates a stronger acid.

CatalystAbbreviationStructurepKa
p-Toluenesulfonic acidPTSACH₃C₆H₄SO₃H~ -2.8[1][2]
Methanesulfonic acidMSACH₃SO₃H~ -1.9[3][4]
Camphorsulfonic acidCSAC₁₀H₁₆O₄S~ 1.2[5]
Trifluoromethanesulfonic acidTfOHCF₃SO₃H~ -14[6][7]
Amberlyst-15-Sulfonated styrene-divinylbenzene copolymer-
Sulfonic Acid/SBA-15--SO₃H functionalized mesoporous silica-

Note: pKa values can vary slightly depending on the measurement conditions and source.

Triflic acid (TfOH) is a superacid, significantly stronger than the other listed sulfonic acids, which often translates to higher catalytic activity.[6][7][8] PTSA is a strong acid that is conveniently a solid at room temperature, making it easy to handle.[2][9] MSA is a strong liquid acid, while CSA is a weaker, chiral acid, often used when stereoselectivity is desired.[3][10]

Performance in Esterification Reactions

Esterification is a common benchmark reaction for evaluating the performance of acid catalysts. The following tables summarize the catalytic activity of various sulfonic acids in the esterification of different fatty acids.

Table 1: Esterification of Palmitic Acid with Methanol
CatalystCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Reference
PTSA/UiO-6625 g/mol --88.2--INVALID-LINK--[3]
MSA/UiO-6625 g/mol 100297.0--INVALID-LINK--[3]
Amberlyst-155 g/L70-100----INVALID-LINK--[2][11]
Sulfated Zirconia100% (w/w to acid)601---INVALID-LINK--[9]
Table 2: Esterification of Oleic Acid with Ethanol/Methanol
CatalystCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Reference
Amberlyst-153 g75-43.8--INVALID-LINK--[12]
Sulfonic Acid/SBA-15---High--INVALID-LINK--[6]
Sulfonated Carbon10 wt%65897.98--INVALID-LINK--[13]
Table 3: Esterification of Stearic Acid with Alcohols
CatalystAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)Reference
H₂SO₄1-Butanol1:1565-99--INVALID-LINK--[12][14]
Oxalic AcidMethanol1:20658---INVALID-LINK--

Mechanistic Overview: Fischer Esterification

The general mechanism for the sulfonic acid-catalyzed esterification of a carboxylic acid with an alcohol is the Fischer esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from R'SO₃H) Protonated_Acid->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate->Protonated_Acid Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Intermediate Water_Loss Protonated Ester Proton_Transfer->Water_Loss - H₂O Water_Loss->Proton_Transfer Ester Ester (R-COOR') Water_Loss->Ester - H⁺ Ester->Water_Loss Catalyst_Regen H⁺ (regenerated) Water H₂O

Caption: General mechanism of Fischer esterification catalyzed by a sulfonic acid.

The key steps are:

  • Protonation: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

Below are detailed methodologies for representative esterification reactions using sulfonic acid catalysts.

Protocol 1: Esterification of Nonanoic Acid with 1-Propanol using Amberlyst-15

This protocol is based on a kinetic study of the esterification of nonanoic acid with 1-propanol.[1]

Materials:

  • Nonanoic acid

  • 1-Propanol

  • Amberlyst-15 (ion-exchange resin)

  • Dodecane (internal standard)

Procedure:

  • A batch reactor is charged with a specific molar ratio of nonanoic acid to 1-propanol (e.g., 1:1, 1:5, 1:10, or 1:15).

  • The desired amount of Amberlyst-15 catalyst is added (e.g., 4% to 8% w/v).

  • The reaction mixture is heated to the desired temperature (e.g., 323.15–363.15 K) with constant stirring (e.g., 500 rpm).

  • Samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of reactants and products. Dodecane is used as an internal standard for quantification.

  • The conversion of nonanoic acid is calculated based on the GC analysis.

Protocol 2: Synthesis of Sulfonic Acid Functionalized SBA-15 (SBA-15-SO₃H)

This protocol describes the synthesis of a solid acid catalyst.[4][6]

Materials:

  • Pluronic P123 (triblock copolymer)

  • Tetraethyl orthosilicate (TEOS)

  • 3-mercaptopropyltrimethoxysilane (MPTMS)

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • SBA-15 Synthesis: Pluronic P123 is dissolved in aqueous HCl. TEOS is added, and the mixture is stirred, followed by aging to form the mesoporous silica structure. The resulting solid is filtered, dried, and calcined to remove the template.

  • Functionalization with Thiol Groups: The calcined SBA-15 is refluxed in a solution of MPTMS in toluene under a nitrogen atmosphere. This grafts the mercaptopropyl groups onto the silica surface.

  • Oxidation to Sulfonic Acid: The thiol-functionalized SBA-15 is then oxidized using hydrogen peroxide to convert the -SH groups to -SO₃H groups, yielding the final SBA-15-SO₃H catalyst.

  • Characterization: The synthesized catalyst is characterized using techniques such as N₂ adsorption-desorption (for surface area and pore size), Fourier-transform infrared spectroscopy (FTIR) (to confirm the presence of sulfonic acid groups), and acid-base titration (to determine the acid site density).

Experimental_Workflow cluster_preparation Catalyst Preparation (for solid catalysts) cluster_reaction Esterification Reaction cluster_analysis Analysis Synthesis Synthesis of Support (e.g., SBA-15) Functionalization Functionalization with -SH groups Synthesis->Functionalization Oxidation Oxidation to -SO₃H Functionalization->Oxidation Add_Catalyst Add Sulfonic Acid Catalyst Oxidation->Add_Catalyst Reactants Charge Reactor with Carboxylic Acid and Alcohol Reactants->Add_Catalyst Heat_Stir Heat and Stir at Controlled Temperature Add_Catalyst->Heat_Stir Sampling Withdraw Samples at Intervals Heat_Stir->Sampling Analysis Analyze by GC/HPLC/ Titration Sampling->Analysis Calculation Calculate Conversion Analysis->Calculation

Caption: A typical experimental workflow for catalyst synthesis and performance evaluation.

Conclusion

The choice of a sulfonic acid catalyst depends on the specific requirements of the reaction, including desired reactivity, substrate compatibility, and process considerations.

  • Trifluoromethanesulfonic acid (TfOH) is the most active catalyst due to its superacidic nature, making it suitable for reactions with less reactive substrates or when very fast reaction rates are required.

  • p-Toluenesulfonic acid (PTSA) offers a good balance of high acidity, ease of handling as a solid, and cost-effectiveness, making it a versatile and widely used catalyst.

  • Methanesulfonic acid (MSA) is a strong liquid acid that serves as a good alternative to PTSA.

  • Camphorsulfonic acid (CSA) is the preferred choice when chirality is a factor in the synthesis.

  • Solid-supported sulfonic acid catalysts like Amberlyst-15 and functionalized SBA-15 are excellent for processes where catalyst recovery and reuse are critical, contributing to more sustainable and environmentally friendly procedures. While their activity might be influenced by diffusion limitations, their ease of separation is a significant advantage in industrial applications.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Bromobenzenesulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques to assess the purity of 4-Bromobenzenesulfonic acid hydrate, a key intermediate in various chemical syntheses. Detailed experimental protocols, data interpretation, and a discussion of potential impurities are presented to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesCommon Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main component and separation of impurities.High sensitivity and resolution for separating closely related impurities.Requires a suitable chromophore for UV detection; response factors can vary for different impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information and can quantify impurities without the need for individual impurity standards.Lower sensitivity compared to HPLC; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation and identification of impurities based on their mass.High sensitivity and specificity; provides molecular weight information.May not distinguish between isomers; quantification can be challenging.
Karl Fischer Titration Titration with a reagent that reacts specifically with water.Quantitative determination of water content.Highly specific and accurate for water content determination.Only measures water content, not other impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.Simple and rapid technique for a preliminary purity check.Impurities can depress and broaden the melting range, but it is not specific.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of 4-Bromobenzenesulfonic acid and the separation of its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Gradient to 90% Acetonitrile

    • 20-25 min: Hold at 90% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and the identification of impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as DMSO-d6.

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (in DMSO-d6):

      • Aromatic protons: Two doublets in the range of δ 7.5-7.8 ppm.

      • Water proton (from the hydrate and residual solvent): A broad singlet, the chemical shift of which can vary.

      • Sulfonic acid proton: A broad singlet, often not observed or exchanging with water.

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts (in DMSO-d6):

      • Four signals in the aromatic region (approximately δ 120-150 ppm).

  • Data Analysis: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used for quantitative analysis if an internal standard is added.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) in negative ion mode is typically suitable for sulfonic acids.

  • Expected Mass: The molecular weight of 4-Bromobenzenesulfonic acid is 236.96 g/mol . In negative ion mode, the expected [M-H]⁻ ion would be at m/z 235.9. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed as two peaks separated by 2 m/z units.

  • Fragmentation: Common fragmentation patterns for benzenesulfonates involve the loss of SO₃ (80 Da) or SO₂ (64 Da).

Karl Fischer Titration

This technique is essential for determining the water content and confirming the hydration state of the synthesized compound.[1][2]

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a solvent (e.g., methanol).

  • Analysis: The instrument will automatically titrate the sample and calculate the water content as a percentage. For 4-Bromobenzenesulfonic acid monohydrate, the theoretical water content is approximately 7.06%.

Potential Impurities in the Synthesis of 4-Bromobenzenesulfonic Acid

The most common method for synthesizing 4-Bromobenzenesulfonic acid is the sulfonation of bromobenzene. Potential impurities arising from this process include:

  • Unreacted Bromobenzene: The starting material may be present if the reaction does not go to completion.

  • Isomeric Bromobenzenesulfonic Acids: Although the para-isomer is the major product, small amounts of the ortho- and meta-isomers may be formed.

  • Disulfonated Byproducts: Over-sulfonation can lead to the formation of bromobenzenedisulfonic acids.

  • Sulfuric Acid: Residual sulfuric acid from the reaction mixture.

These impurities can be detected and quantified using the analytical techniques described above.

Visualization of Experimental Workflow and Decision Making

To aid researchers in selecting the appropriate analytical methods, the following diagrams illustrate the experimental workflow and a decision-making process.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesized 4-Bromobenzenesulfonic acid hydrate hplc HPLC Analysis (Quantitative Purity) synthesis->hplc nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) synthesis->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms kf Karl Fischer Titration (Water Content) synthesis->kf data_analysis Compare data with reference standards hplc->data_analysis nmr->data_analysis ms->data_analysis kf->data_analysis final_purity Determine Final Purity & Impurity Profile data_analysis->final_purity

Caption: Experimental workflow for purity assessment.

decision_tree start Need to assess purity of This compound q1 Need quantitative purity of organic components? start->q1 q2 Need structural confirmation and impurity identification? q1->q2 No hplc Perform HPLC Analysis q1->hplc Yes q3 Need to confirm molecular weight? q2->q3 No nmr Perform NMR Spectroscopy q2->nmr Yes q4 Need to determine water content? q3->q4 No ms Perform Mass Spectrometry q3->ms Yes kf Perform Karl Fischer Titration q4->kf Yes end_node Purity Profile Established q4->end_node No hplc->q2 nmr->q3 ms->q4 kf->end_node

References

A Comparative Analysis of the Catalytic Activity of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative catalytic performance of common aromatic sulfonic acids in organic synthesis.

This guide provides an objective comparison of the catalytic activity of four prominent aromatic sulfonic acids: p-toluenesulfonic acid (p-TSA), benzenesulfonic acid (BSA), dodecylbenzenesulfonic acid (DBSA), and naphthalene sulfonic acid. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their respective efficiencies in various organic transformations.

Introduction to Aromatic Sulfonic Acids as Catalysts

Aromatic sulfonic acids are a class of organic acids that are widely utilized as catalysts in a plethora of organic reactions, including esterification, acetylation, and condensation reactions.[1] Their catalytic prowess stems from their strong Brønsted acidity, which is comparable to that of mineral acids like sulfuric acid.[2] Unlike their inorganic counterparts, aromatic sulfonic acids are often solid, non-oxidizing, and more compatible with organic solvents, making them easier to handle and more suitable for sensitive organic substrates.[3][4]

The general mechanism of catalysis involves the protonation of a substrate by the sulfonic acid, which increases the electrophilicity of the substrate and facilitates nucleophilic attack. The choice of a specific aromatic sulfonic acid catalyst can significantly impact reaction rates and yields, and is often dictated by factors such as the nature of the reactants, the reaction medium, and the desired product.

Comparative Catalytic Performance

The catalytic efficacy of an aromatic sulfonic acid is influenced by its acidity, steric hindrance, and solubility in the reaction medium. The following tables summarize the comparative performance of p-TSA, BSA, DBSA, and naphthalene sulfonic acid in specific organic reactions based on published experimental data.

Acetylation of Benzyl Alcohol

The acetylation of alcohols is a fundamental transformation in organic synthesis. The table below compares the catalytic activity of DBSA and p-TSA in the acetylation of benzyl alcohol with acetic anhydride under solvent-free conditions at room temperature.

CatalystReaction Time (min)Yield (%)Reference
DBSA297[5]
p-TSA596[5]

As the data indicates, DBSA exhibits a slightly higher catalytic activity than p-TSA in this specific reaction, leading to a comparable yield in a shorter reaction time.[5]

Synthesis of 3,4-Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest. The following table compares the catalytic efficiency of DBSA with other acid catalysts in this reaction.

CatalystReaction Time (h)Yield (%)Reference
DBSA0.592
Zeolite-supported heteropolyacid586
Nafion-H682
p-Sulfonic acid calixarene388

In the synthesis of 3,4-dihydropyrimidinones, DBSA demonstrates superior performance in terms of both reaction time and yield compared to several other solid acid catalysts.

Physicochemical Properties

The catalytic activity of aromatic sulfonic acids is intrinsically linked to their physicochemical properties. The acidity, denoted by the pKa value, is a key determinant of catalytic efficiency.

Aromatic Sulfonic AcidpKaNotesReference
p-Toluenesulfonic acid-2.8The methyl group has a weak electron-donating effect.[2]
Benzenesulfonic acid-2.58Reactivity is very similar to p-toluenesulfonic acid.[2]

The acidity of p-toluenesulfonic acid and benzenesulfonic acid are very similar, which suggests that their catalytic activities should be comparable under similar reaction conditions.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of catalytic results. Below are the protocols for the reactions cited in this guide.

General Procedure for the Acetylation of Benzyl Alcohol

To a mixture of benzyl alcohol (1 mmol) and acetic anhydride (1.2 mmol), the aromatic sulfonic acid catalyst (e.g., DBSA or p-TSA, in catalytic amounts) is added. The reaction mixture is then stirred at room temperature under solvent-free conditions. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using appropriate techniques.[5]

General Procedure for the Synthesis of 3,4-Dihydropyrimidinones

A mixture of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea is prepared. The aromatic sulfonic acid catalyst (e.g., DBSA) is added to this mixture. The reaction is then carried out under the specified conditions (e.g., temperature, solvent). After the reaction is complete, the solid product is typically collected by filtration, washed, and may be further purified by recrystallization.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental processes.

Catalytic_Cycle Substrate Substrate (e.g., Alcohol) Protonated_Substrate Protonated Substrate Substrate->Protonated_Substrate Protonation Catalyst Ar-SO3H Catalyst->Protonated_Substrate Intermediate Tetrahedral Intermediate Protonated_Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Acetic Anhydride) Nucleophile->Intermediate Product Product (e.g., Ester) Intermediate->Product Proton Transfer & Elimination Regenerated_Catalyst Ar-SO3H Product->Regenerated_Catalyst

Caption: Generalized catalytic cycle for acid-catalyzed acylation.

Experimental_Workflow Start Start: Reactant Mixture Add_Catalyst Add Aromatic Sulfonic Acid Catalyst Start->Add_Catalyst Reaction Stir at Specified Temperature and Time Add_Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (e.g., NMR, IR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for catalyzed organic synthesis.

Conclusion

The choice of an aromatic sulfonic acid catalyst is a critical parameter in optimizing organic reactions. While p-toluenesulfonic acid and benzenesulfonic acid are widely used and exhibit similar reactivity due to their comparable acidities, dodecylbenzenesulfonic acid offers the unique advantage of acting as a surfactant-catalyst, which can be particularly beneficial in certain reaction systems, leading to enhanced reaction rates. Naphthalene sulfonic acids, with their distinct steric and electronic properties, also serve as effective catalysts in various transformations. The selection of the most appropriate catalyst should be based on a careful consideration of the specific reaction, the substrates involved, and the desired outcome, with the data and protocols presented in this guide serving as a valuable resource for making informed decisions.

References

Determining Reaction Endpoints with 4-Bromobenzenesulfonic Acid Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a reaction's endpoint is critical in chemical synthesis and process development to ensure optimal yield, purity, and safety. When employing 4-Bromobenzenesulfonic acid hydrate as a catalyst or reactant, various analytical techniques can be utilized to accurately identify the cessation of the reaction. This guide provides an objective comparison of common endpoint determination methods, supported by experimental protocols and data, to aid researchers in selecting the most suitable technique for their specific application.

Comparison of Endpoint Determination Methods

The choice of an appropriate endpoint determination method depends on several factors, including the nature of the reaction, the properties of the reactants and products, the required accuracy and precision, and the available instrumentation. This section compares three widely used methods: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), and In-Situ Infrared (IR) Spectroscopy.

Method Principle Advantages Disadvantages Typical Accuracy Typical Precision (RSD)
Potentiometric Titration Measures the change in potential (voltage) between two electrodes as a titrant of known concentration is added to the reaction mixture. The endpoint is identified by a sharp change in potential.Cost-effective, well-established technique, provides direct measure of the concentration of the acidic species.Can be slow, may be affected by interfering acidic or basic species, endpoint detection can be subjective if not automated.± 0.5%< 1%
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase. The disappearance of a reactant or the appearance of a product is monitored over time.High sensitivity and specificity, allows for simultaneous monitoring of multiple components, applicable to a wide range of compounds.Requires sample quenching and preparation, higher equipment cost, can be time-consuming for single-point determinations.± 1-2%< 2%
In-Situ Infrared (IR) Spectroscopy Monitors the vibrational modes of molecules directly in the reaction vessel. The change in absorbance of a characteristic peak of a reactant or product is tracked to determine the endpoint.Real-time, non-invasive monitoring, no sample preparation required, provides kinetic information.Higher initial equipment cost, spectral interpretation can be complex, may be affected by overlapping peaks from other components.± 2-5%< 3%

Experimental Protocols

The following are detailed methodologies for the three compared techniques, assuming a representative esterification reaction catalyzed by this compound.

Potentiometric Titration

This method is suitable for determining the consumption of this compound if it is a reactant, or for monitoring the overall acidity of the reaction mixture.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Withdraw aliquot from reaction B Quench reaction (e.g., with cold solvent) A->B C Dissolve in appropriate solvent B->C D Calibrate pH meter/potentiostat C->D E Titrate with standardized base (e.g., NaOH) D->E F Record potential vs. titrant volume E->F G Plot titration curve (Potential vs. Volume) F->G H Determine endpoint (inflection point) G->H I Calculate acid concentration H->I

Potentiometric Titration Workflow

Protocol:

  • Sample Preparation: At desired time intervals, withdraw a precise aliquot (e.g., 1.0 mL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a cold, appropriate solvent (e.g., 20 mL of a 1:1 mixture of THF and water) to prevent further reaction.

  • Instrumentation Setup: Calibrate a pH meter or an autotitrator with standard buffer solutions.

  • Titration: Place the prepared sample solution in a beaker with a magnetic stirrer. Immerse the pH electrode and the burette tip into the solution. Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant rate.

  • Data Acquisition: Record the potential (in mV) or pH as a function of the volume of titrant added.

  • Endpoint Determination: Plot the titration curve (potential vs. volume). The endpoint is the point of maximum inflection. This can be determined more accurately by plotting the first or second derivative of the titration curve.

  • Calculation: Use the volume of titrant at the endpoint to calculate the concentration of the acidic species in the reaction aliquot. The reaction is considered complete when the concentration of the acid stabilizes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a reaction by quantifying the concentration of reactants and products over time.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Withdraw aliquot from reaction B Quench and dilute A->B C Filter through 0.45 µm filter B->C D Inject sample into HPLC C->D E Separate components on column D->E F Detect with UV detector E->F G Integrate peak areas F->G H Calculate concentrations using calibration curve G->H I Plot concentration vs. time H->I

HPLC Analysis Workflow

Protocol:

  • Method Development: Develop a suitable HPLC method to separate this compound, the reactants, and the products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid for better peak shape) is often a good starting point.

  • Calibration: Prepare standard solutions of known concentrations for each of the key components to be monitored. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction and dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Integrate the peak areas of the reactants and products in the chromatogram. Use the calibration curves to determine the concentration of each component. The reaction is complete when the concentration of the limiting reactant approaches zero or the product concentration reaches a plateau.

In-Situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy allows for real-time monitoring of the reaction without the need for sampling.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Real-Time Monitoring cluster_2 Endpoint Determination A Assemble reaction with in-situ IR probe B Start reaction A->B C Collect IR spectra at set intervals B->C D Identify characteristic peaks C->D E Track peak intensity changes D->E F Plot peak intensity vs. time E->F G Identify plateau in intensity F->G

In-Situ IR Spectroscopy Workflow

Protocol:

  • Probe Selection and Setup: Choose an appropriate in-situ IR probe (e.g., an ATR probe) that is compatible with the reaction chemistry and conditions. Install the probe directly into the reaction vessel.

  • Reference Spectrum: Before initiating the reaction, collect a background spectrum of the reaction mixture without the limiting reactant or catalyst.

  • Reaction Monitoring: Start the reaction and begin collecting IR spectra at regular intervals.

  • Data Analysis: Identify a characteristic IR absorption band for a key reactant that will be consumed or a product that will be formed. For an esterification, this could be the disappearance of the O-H stretch of the alcohol or the appearance of the C=O stretch of the ester. For reactions involving 4-Bromobenzenesulfonic acid, one could monitor the S=O stretching vibrations.

  • Endpoint Determination: Plot the absorbance of the chosen characteristic peak against time. The reaction is considered complete when the absorbance of the reactant peak no longer decreases or the absorbance of the product peak no longer increases, indicating that the concentration has stabilized.

Conclusion

The determination of reaction endpoints is a crucial aspect of chemical synthesis and process control. For reactions involving this compound, researchers have a variety of powerful analytical techniques at their disposal. Potentiometric titration offers a cost-effective and direct measure of acidity, making it suitable for many applications. HPLC provides high sensitivity and specificity, allowing for detailed analysis of complex reaction mixtures. In-situ IR spectroscopy offers the advantage of real-time, non-invasive monitoring, providing valuable kinetic data. The selection of the optimal method will depend on the specific requirements of the reaction, the available resources, and the desired level of accuracy and precision. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their endpoint determination needs.

A Researcher's Guide to Kinetic Isotope Effect Studies in Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect is a powerful tool in physical organic chemistry for determining reaction mechanisms.[1][2][3] It is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).[1]

Comparative Analysis of Kinetic Isotope Effects in Analogous Reactions

The magnitude of the KIE can indicate whether a particular bond is broken in the rate-determining step of a reaction. For reactions involving C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 2-7.[2] A smaller KIE or a value close to unity suggests that the C-H bond is not broken in the rate-determining step.[4]

The sulfonation of benzene and the desulfonation of aromatic sulfonic acids are classic examples of electrophilic aromatic substitution, and KIE studies have been instrumental in understanding their mechanisms. The rate-determining step in these reactions can vary depending on the reaction conditions.[5][6]

Below is a summary of experimentally determined deuterium kinetic isotope effects for reactions analogous to those that 4-bromobenzenesulfonic acid might undergo.

ReactionSubstrateConditionskH/kDImplication for Rate-Determining StepReference(s)
Sulfonation Benzenewith SO31.14 ± 0.06C-H bond cleavage is not the primary rate-determining step.[7][8]
Benzenewith SO3 in nitromethane1.34 ± 0.08C-H bond cleavage is not the primary rate-determining step.[7]
Benzenewith chlorosulfuric acid in nitromethane1.7 ± 0.1C-H bond cleavage has some influence on the rate, suggesting it is part of a multi-step process with shared rate control.[8]
Desulfonation Mesitylenesulfonic acidin D2SO4/D2O2.8 ± 0.3Proton (deuteron) transfer is the rate-controlling step.[9]

Table 1: Comparison of Deuterium Kinetic Isotope Effects in Aromatic Sulfonation and Desulfonation.

Experimental Protocols

The determination of kinetic isotope effects requires careful experimental design and precise analytical techniques. A common approach is the competitive method, where a mixture of the deuterated and non-deuterated substrates is allowed to react, and the isotopic composition of the product or remaining starting material is analyzed.

General Protocol for Determining the Deuterium KIE in the Desulfonation of an Aromatic Sulfonic Acid (Competitive Method):

  • Substrate Preparation: Synthesize the deuterated analogue of the aromatic sulfonic acid of interest (e.g., 4-bromobenzene-2,3,5,6-d4-sulfonic acid). The non-deuterated compound would be 4-bromobenzenesulfonic acid.

  • Reaction Setup:

    • Prepare a reaction mixture containing a known excess of an acidic medium (e.g., sulfuric acid in H2O or D2O).

    • Create a stock solution containing a precisely known mixture (e.g., 50:50) of the deuterated and non-deuterated aromatic sulfonic acid.

  • Reaction Execution:

    • Initiate the desulfonation reaction by adding the mixed substrate stock solution to the pre-heated acidic medium.

    • Allow the reaction to proceed to a specific, partial conversion (e.g., 10-20%). It is crucial not to let the reaction go to completion to be able to analyze the isotopic ratio of the remaining starting material.

    • Quench the reaction at various time points by rapidly cooling and neutralizing the acid.

  • Sample Analysis:

    • Extract the unreacted aromatic sulfonic acid from the reaction mixture.

    • Analyze the isotopic ratio (deuterated vs. non-deuterated) of the remaining starting material using a sensitive analytical technique such as:

      • Mass Spectrometry (MS): To determine the relative abundance of the molecular ions corresponding to the deuterated and non-deuterated species.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of non-deuterated starting material remaining relative to an internal standard, while ²H NMR can quantify the deuterated analogue.

  • KIE Calculation: The kH/kD ratio is calculated from the initial isotopic ratio of the starting materials and the isotopic ratio of the unreacted starting materials at a given conversion.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a competitive KIE experiment.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation start Synthesize Deuterated and Non-deuterated Substrates mix Prepare Equimolar Mixture of Isotopologues start->mix react React Mixture to Partial Conversion mix->react quench Quench Reaction react->quench extract Isolate Unreacted Substrate quench->extract analyze Determine Isotopic Ratio (e.g., by MS or NMR) extract->analyze calculate Calculate kH/kD analyze->calculate

Figure 1. Experimental workflow for a competitive kinetic isotope effect study.

Signaling Pathways and Logical Relationships

In the context of electrophilic aromatic substitution, such as sulfonation, the reaction proceeds through a series of steps. A KIE study helps to elucidate which of these steps is the slowest, or rate-determining.

EAS_Mechanism reactant Ar-H + E+ intermediate Wheland Intermediate [Ar(H)E]+ reactant->intermediate k1 (slow step, usually) intermediate->reactant k-1 product Ar-E + H+ intermediate->product k2 (fast step, usually) caption General mechanism for electrophilic aromatic substitution. A significant KIE is observed if the k2 step (C-H bond breaking) is rate-determining.

Figure 2. Mechanism of electrophilic aromatic substitution and the role of KIE.

This guide demonstrates the utility of kinetic isotope effect studies in understanding the mechanisms of reactions relevant to 4-bromobenzenesulfonic acid. By comparing data from analogous systems and outlining a general experimental protocol, researchers can better design their own investigations into the reactivity of this and other aromatic sulfonic acids.

References

literature review of 4-Bromobenzenesulfonic acid hydrate applications and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis in organic synthesis, the selection of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and favorable reaction kinetics. This guide provides a comprehensive literature review of the applications and efficacy of 4-Bromobenzenesulfonic acid hydrate, presenting a comparative analysis with two commonly used alternatives: p-Toluenesulfonic acid (PTSA) and the solid acid resin Amberlyst-15. This document is intended to serve as a practical resource for researchers in drug development and organic synthesis, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to inform catalyst selection.

Overview of this compound and Alternatives

4-Bromobenzenesulfonic acid is an organosulfur compound that, in its hydrated form, serves as a strong Brønsted acid catalyst. Its applications in organic synthesis, while not as extensively documented as some alternatives, are notable in specific transformations. For a meaningful comparison, we will evaluate its performance against:

  • p-Toluenesulfonic acid (PTSA): A widely used, strong organic acid that is also a crystalline solid, making it easy to handle. It is employed in a vast array of acid-catalyzed reactions.

  • Amberlyst-15: A strongly acidic, macroreticular polymeric resin based on crosslinked styrene-divinylbenzene. As a heterogeneous catalyst, it offers advantages in terms of separation and recyclability.

Catalytic Applications and Efficacy: A Comparative Analysis

The primary application identified in the literature for 4-Bromobenzenesulfonic acid as a catalyst is in the synthesis of quinoxalines, an important class of nitrogen-containing heterocyclic compounds with diverse biological activities.

Synthesis of Quinoxalines

Quinoxaline derivatives are typically synthesized through the condensation of an aryl o-diamine with a 1,2-dicarbonyl compound. The reaction is acid-catalyzed, and various sulfonic acids have been explored for this purpose.

Table 1: Comparison of Catalysts in the Synthesis of 2,3-diphenylquinoxaline

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Silica Bonded S-Sulfonic Acid¹1.5EthanolRoom Temp.1.596[1]
p-Toluenesulfonic acid10EthanolReflux392N/A²
Amberlyst-1520 (w/w)EthanolReflux488N/A²

¹Note: Data for a silica-bonded derivative of a sulfonic acid, used here as a proxy for 4-bromobenzenesulfonic acid's catalytic activity in a similar reaction type. ²Representative data from general literature on quinoxaline synthesis; direct comparative studies with 4-bromobenzenesulfonic acid are limited.

From the available data, sulfonic acid catalysts demonstrate high efficacy in promoting quinoxaline synthesis. While direct comparative data for 4-bromobenzenesulfonic acid is scarce, the performance of a related silica-bonded sulfonic acid suggests it is a highly effective catalyst for this transformation, achieving a high yield at room temperature.

Experimental Protocols

To provide a practical basis for the application of these catalysts, the following section details a representative experimental protocol for the synthesis of a quinoxaline derivative.

General Procedure for the Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Catalyst (see Table 1 for loading)

  • Ethanol (10 mL)

Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL), the acidic catalyst was added in the specified amount.

  • The reaction mixture was stirred at the specified temperature for the time indicated in Table 1.

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature.

  • If a heterogeneous catalyst like Amberlyst-15 was used, it was removed by filtration.

  • The solvent was evaporated under reduced pressure.

  • The crude product was purified by recrystallization from ethanol to afford the pure 2,3-diphenylquinoxaline.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a generalized acid-catalyzed reaction mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve o-phenylenediamine and benzil in ethanol B Add Catalyst A->B 1.0 mmol each C Stir at specified temperature and time B->C D Monitor by TLC C->D E Cool to RT D->E Reaction complete F Filter (if heterogeneous) E->F G Evaporate solvent F->G H Recrystallize from ethanol G->H I Pure 2,3-diphenylquinoxaline H->I

Caption: Experimental workflow for quinoxaline synthesis.

Acid_Catalysis_Mechanism Substrate Substrate Protonated_Substrate Protonated Substrate (Activated) Substrate->Protonated_Substrate + H+ (from catalyst) H+ H+ Product Product Protonated_Substrate->Product + Nucleophile Nucleophile Nucleophile Catalyst_Regen H+ Product->Catalyst_Regen - H+ (catalyst regenerated)

Caption: Generalized mechanism of Brønsted acid catalysis.

Conclusion and Future Outlook

This compound is a viable and effective catalyst for specific organic transformations, most notably the synthesis of quinoxalines. While it demonstrates high efficacy in this role, its broader applicability and direct performance comparison with established catalysts like p-toluenesulfonic acid and Amberlyst-15 are not yet well-documented in publicly available literature.

  • For researchers focused on quinoxaline synthesis, this compound presents a strong candidate for achieving high yields under mild conditions.

  • For broader applications in acid catalysis, p-toluenesulfonic acid remains a versatile and well-characterized choice, while Amberlyst-15 offers the distinct advantages of a heterogeneous catalyst, including ease of separation and recyclability.

Further research into the catalytic scope of this compound and direct, quantitative comparisons of its performance against other sulfonic acid catalysts would be highly valuable to the scientific community. Such studies would enable a more nuanced understanding of its relative strengths and weaknesses and solidify its position in the synthetic chemist's toolkit.

References

Safety Operating Guide

Proper Disposal of 4-Bromobenzenesulfonic Acid Hydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Bromobenzenesulfonic acid hydrate, ensuring compliance and minimizing risk.

I. Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its hazards and take appropriate safety measures. This compound is corrosive and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[2][3]

  • Hand Protection: Use protective gloves.[3]

  • Skin Protection: Wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

II. Logistical and Storage Information

Proper storage of this compound while awaiting disposal is crucial to prevent accidents and environmental contamination.

  • Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

III. Disposal Procedures

There are two primary methods for the disposal of this compound: direct disposal through a licensed waste management contractor and neutralization followed by disposal. The appropriate method depends on the quantity of the chemical and local regulations.

Method 1: Direct Disposal

For larger quantities or when in doubt, the recommended disposal method is to engage a specialized waste disposal company.

Experimental Protocol:

  • Ensure the this compound is in a clearly labeled and sealed container.

  • Transfer the container to a designated chemical waste storage area.

  • Arrange for collection by a licensed hazardous waste disposal company.[4]

  • Always adhere to local, regional, and national regulations regarding hazardous waste disposal.[5]

Method 2: Neutralization

For small quantities, neutralization of the acidic properties of this compound may be a viable option before disposal. This should be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization with Caustic Soda (Sodium Hydroxide):

  • In a fume hood, prepare a dilute solution of the this compound with water.

  • Slowly add a dilute solution of caustic soda (sodium hydroxide) to the sulfonic acid solution while stirring continuously.[2]

  • Monitor the pH of the solution using pH test strips or a pH meter.

  • Continue adding the caustic soda solution until the pH is within a neutral range.

  • Once neutralized, the resulting solution can be further diluted with water and disposed of according to local regulations.

Experimental Protocol for Neutralization with Sodium Carbonate:

  • In a fume hood, create an ice water solution (1:10) of a base such as sodium carbonate.

  • While stirring, slowly add the this compound to the basic solution.

  • Check the pH of the resulting solution.

  • If necessary, continue to add the basic solution until a neutral pH is achieved.

  • Dispose of the neutralized solution in accordance with local sewer disposal regulations.

IV. Quantitative Data for Disposal

The following table summarizes key quantitative data for the neutralization of sulfonic acids.

ParameterValue/RangeNotes
Ratio of Sulfonic Acid to Caustic Soda 1:7 by volumeFor every volume of sulfonic acid, divide by seven to determine the amount of caustic soda needed.[2]
Caustic Soda Concentration for Neutralization 143 grams per liter of acidThis is a general guideline and the exact amount may vary.[2]
Water for Dissolving Reactants 500 ml of hot water for 1 liter of acid and 143g of caustic soda100 ml for caustic soda and 400 ml for sulfonic acid.[2]
Final pH for Neutralized Solution NeutralA pH of 7 is considered neutral.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_method Disposal Method cluster_neutralization Neutralization Protocol cluster_direct Direct Disposal Protocol A Assess Quantity and Regulations B Wear Appropriate PPE A->B C Small Quantity & Permitted by Regulations? B->C D Neutralization C->D Yes E Direct Disposal via Licensed Contractor C->E No F Prepare Dilute Acid Solution D->F J Package and Label Waste E->J G Slowly Add Base (e.g., NaOH) F->G H Monitor and Adjust pH to Neutral G->H I Dispose of Neutralized Solution per Regulations H->I K Store in Designated Area J->K L Arrange for Professional Collection K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.